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  • Product: N,1-Dimethyl-1H-imidazol-2-amine
  • CAS: 1083224-07-0

Core Science & Biosynthesis

Foundational

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-depth Technical Guide to the Synthesis and Characterization of N,1-Dimethyl-1H-imidazol-2-amine Abstract This technical guide provides a comprehensive overview of the synthesis and potential significance of N,1-Dim...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of N,1-Dimethyl-1H-imidazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential significance of N,1-Dimethyl-1H-imidazol-2-amine. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its structural motif is of significant interest in medicinal chemistry due to the prevalence of the 2-aminoimidazole scaffold in numerous biologically active compounds.[1][2] This guide will detail a plausible and efficient synthetic route to N,1-Dimethyl-1H-imidazol-2-amine, drawing upon established methodologies for the synthesis of substituted 2-aminoimidazoles. The rationale behind the chosen synthetic strategy, a detailed experimental protocol, and methods for characterization are presented for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 2-Aminoimidazole Scaffold

The 2-aminoimidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with diverse biological activities.[1] These compounds have demonstrated potential as antimicrobial, antifungal, antiviral, and anticancer agents.[3] The imidazole ring, being a polar and ionizable aromatic system, can enhance the pharmacokinetic properties of drug candidates, improving solubility and bioavailability.[2] The specific substitution pattern of N,1-Dimethyl-1H-imidazol-2-amine, with methyl groups on both the exocyclic nitrogen and an endocyclic nitrogen, offers a unique combination of steric and electronic properties that can be explored for novel therapeutic applications.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of N,1-Dimethyl-1H-imidazol-2-amine can be approached through several established methods for constructing the 2-aminoimidazole core.[1][4][5][6] A common and effective strategy involves the cyclization of a suitably substituted guanidine derivative. This guide will focus on a multi-step synthesis starting from commercially available 1-methylimidazole.

Logical Flow of the Proposed Synthesis

Synthetic Pathway A 1-Methylimidazole B 1-Methyl-2-nitro-1H-imidazole A->B Nitration C 1-Methyl-1H-imidazol-2-amine B->C Reduction D N,1-Dimethyl-1H-imidazol-2-amine C->D N-Methylation

Caption: Proposed synthetic pathway for N,1-Dimethyl-1H-imidazol-2-amine.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of N,1-Dimethyl-1H-imidazol-2-amine.

Part 1: Synthesis of 1-Methyl-2-nitro-1H-imidazole

Rationale: Nitration of 1-methylimidazole is a crucial first step to introduce a functional group at the 2-position, which can then be reduced to the desired amine.

  • Materials:

    • 1-Methylimidazole

    • Fuming Nitric Acid

    • Concentrated Sulfuric Acid

    • Ice

    • Sodium Bicarbonate solution (saturated)

    • Dichloromethane

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to fuming nitric acid.

    • To this nitrating mixture, add 1-methylimidazole dropwise, ensuring the temperature is maintained below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-2-nitro-1H-imidazole.

Part 2: Synthesis of 1-Methyl-1H-imidazol-2-amine[9]

Rationale: The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.

  • Materials:

    • 1-Methyl-2-nitro-1H-imidazole

    • Palladium on Carbon (10% Pd/C)

    • Methanol

    • Hydrogen gas

    • Celite

  • Procedure:

    • Dissolve 1-methyl-2-nitro-1H-imidazole in methanol in a hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain 1-methyl-1H-imidazol-2-amine.

Part 3: Synthesis of N,1-Dimethyl-1H-imidazol-2-amine

Rationale: The final step involves the methylation of the exocyclic amine. A variety of methylating agents can be used; formaldehyde followed by reduction is a common and effective method (Eschweiler-Clarke reaction).

  • Materials:

    • 1-Methyl-1H-imidazol-2-amine

    • Formaldehyde (37% aqueous solution)

    • Formic Acid

    • Sodium Hydroxide solution (10%)

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate

  • Procedure:

    • To a solution of 1-methyl-1H-imidazol-2-amine in formic acid, add formaldehyde solution.

    • Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours.

    • Cool the reaction mixture to room temperature and basify with a 10% sodium hydroxide solution to a pH of 9-10.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure N,1-Dimethyl-1H-imidazol-2-amine.

Characterization Data (Exemplary)

Analysis Expected Results
¹H NMR Signals corresponding to the two methyl groups (one on the ring nitrogen and one on the exocyclic nitrogen) and the two imidazole ring protons.
¹³C NMR Resonances for the two methyl carbons and the three imidazole ring carbons.
Mass Spec. A molecular ion peak corresponding to the molecular weight of C5H9N3 (111.15 g/mol ).[7]
Purity (HPLC) >95%

Discussion and Future Directions

The synthesis of N,1-Dimethyl-1H-imidazol-2-amine provides a valuable building block for further chemical exploration. The presence of a secondary amine allows for further derivatization, enabling the creation of a library of compounds for biological screening. Future research could focus on incorporating this moiety into larger molecules to probe its potential as a pharmacophore in various therapeutic areas, including oncology and infectious diseases. The synthetic route described here is robust and can likely be adapted for the synthesis of other N,1-disubstituted-1H-imidazol-2-amines.

Workflow for Further Derivatization

Derivatization Start N,1-Dimethyl-1H-imidazol-2-amine A Amide Coupling Start->A B Sulfonamide Formation Start->B C Reductive Amination Start->C D Alkylation Start->D

Caption: Potential derivatization reactions of N,1-Dimethyl-1H-imidazol-2-amine.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic pathway for N,1-Dimethyl-1H-imidazol-2-amine. By leveraging established methodologies for the synthesis of substituted 2-aminoimidazoles, this guide provides a practical framework for researchers to access this and related compounds. The 2-aminoimidazole scaffold continues to be a fertile ground for drug discovery, and the availability of diverse building blocks such as N,1-Dimethyl-1H-imidazol-2-amine is crucial for advancing the field.

References

  • A new method for the synthesis of 2-aminoimidazole products is described.
  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products.
  • Synthesis of Substituted 2-Aminoimidazoles. (Source: Synfacts, )
  • A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines.
  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. (Source: Molecules, )
  • N-Methyl-1H-imidazol-2-amine | C4H7N3. (Source: PubChem - NIH, )
  • 1H-Imidazol-2-amine, N,N-dimethyl- | C5H9N3. (Source: PubChem - NIH, )
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (Source: PMC - PubMed Central, )
  • N,1-Dimethyl-1H-imidazol-2-amine. (Source: BLDpharm, )
  • N,N-Dimethyl-1H-benzimidazol-2-amine | C9H11N3. (Source: PubChem, )
  • Synthesis of 2-methylimidazole. (Source: Chemistry Stack Exchange, )
  • 1-Methyl-1H-imidazol-2-amine | C4H7N3. (Source: PubChem, )
  • An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)
  • Imidazole synthesis. (Source: Organic Chemistry Portal, )
  • N,N-Dimethyl-1H-benzo[d]imidazol-2-amine. (Source: MySkinRecipes, )
  • Recent advances in the synthesis of imidazoles. (Source: Organic & Biomolecular Chemistry (RSC Publishing), )
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (Source: MDPI, )
  • Synthesis of some new derivatives of 2-methyl imidazole.
  • N,1-dimethyl-1h-imidazol-2-amine (C5H9N3). (Source: PubChemLite, )
  • Overview on Biological Activities of Imidazole Derivatives.
  • Imidazole: Having Versatile Biological Activities.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (Source: Molecules, )
  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. (Source: PMC - NIH, )
  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (Source: Semantic Scholar, )
  • A Simple and Practical Synthesis of 2-Aminoimidazoles. (Source: The Journal of Organic Chemistry, )
  • 1-Methylimidazole. (Source: Wikipedia, )
  • 1H-Imidazole, 1,2-dimethyl-. (Source: NIST WebBook, )
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (Source: PMC - NIH, )
  • 1-Methyl-1H-imidazol-2-amine | Research Chemical. (Source: Benchchem, )

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N,1-Dimethyl-1H-imidazol-2-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract N,1-Dimethyl-1H-imidazol-2-amine is a substituted 2-aminoimidazole, a scaffold of significant interest in medicinal chemistry due to...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

N,1-Dimethyl-1H-imidazol-2-amine is a substituted 2-aminoimidazole, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive natural products and its demonstrated potential in antimicrobial and antibiofilm applications[1][2][3]. A thorough understanding of its physicochemical properties is paramount for its advancement in any drug development pipeline, influencing everything from formulation to pharmacokinetic profiling. This guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of N,1-Dimethyl-1H-imidazol-2-amine, alongside detailed, field-proven methodologies for their experimental determination. In the absence of extensive empirical data for this specific molecule, this document leverages established principles of physical organic chemistry and data from closely related analogues to provide authoritative insights.

Core Molecular and Physicochemical Profile

A foundational understanding of a compound's basic properties is the starting point for all further investigation. The data presented herein for N,1-Dimethyl-1H-imidazol-2-amine is a blend of established identifiers and computationally predicted values, which necessitate experimental verification.

Structural and General Properties

The structural attributes of N,1-Dimethyl-1H-imidazol-2-amine dictate its fundamental chemical behavior. The presence of a basic amino group and the aromatic imidazole ring are key determinants of its properties.

PropertyValueSource
IUPAC Name N,1-Dimethyl-1H-imidazol-2-amine
CAS Number 1083224-07-0BLDpharm
Molecular Formula C₅H₉N₃PubChemLite
Molecular Weight 111.15 g/mol PubChemLite
Canonical SMILES CNC1=NC=CN1CPubChemLite
InChIKey RLXLWFPRNNKNMB-UHFFFAOYSA-NPubChemLite
Predicted Physicochemical Data

The following properties are predicted based on computational models and the known behavior of similar 2-aminoimidazole structures. These values are critical for initial in silico modeling and for guiding experimental design.

PropertyPredicted ValueRationale & Significance
pKa (most basic) 8.5 - 9.5The 2-amino group is the primary basic center. Electron donation from the N-methyl group and the imidazole ring is expected to increase its basicity compared to a simple amine. This value is crucial for predicting ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding.
Aqueous Solubility HighThe molecule is small and polar, with multiple nitrogen atoms capable of hydrogen bonding with water. Its predicted high solubility is advantageous for developing aqueous formulations.
LogP -0.5 to 0.5The presence of polar amine and imidazole functionalities is expected to result in a low octanol-water partition coefficient, indicating hydrophilicity. LogP is a key indicator of a drug's ability to cross lipid membranes.
Melting Point Not available
Boiling Point Not available

Synthesis and Purification

The synthesis of substituted 2-aminoimidazoles can be achieved through various established routes[4][5][6]. A plausible and adaptable synthetic strategy for N,1-Dimethyl-1H-imidazol-2-amine is outlined below. This approach is based on the cyclocondensation of an α-haloketone precursor with a guanidine derivative, a common method for constructing the 2-aminoimidazole core.

Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of N-methyl-N'-propargylguanidine cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Purification A Methylguanidine C N-methyl-N'-propargylguanidine A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B Propargyl bromide B->C D N-methyl-N'-propargylguanidine E N,1-Dimethyl-1H-imidazol-2-amine D->E Base (e.g., NaH) Heat F Crude Product G Purified N,1-Dimethyl-1H-imidazol-2-amine F->G Column Chromatography (Silica gel, e.g., DCM/MeOH gradient)

Caption: Proposed synthetic workflow for N,1-Dimethyl-1H-imidazol-2-amine.

Detailed Synthetic Protocol

Step 1: Synthesis of N-methyl-N'-propargylguanidine

  • To a stirred solution of methylguanidine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add propargyl bromide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-methyl-N'-propargylguanidine, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of crude N-methyl-N'-propargylguanidine (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N,1-Dimethyl-1H-imidazol-2-amine.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient elution system (e.g., dichloromethane/methanol) to afford the pure N,1-Dimethyl-1H-imidazol-2-amine.

Spectroscopic and Analytical Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following sections describe the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 6.5-6.8 ppm (d, 1H): Imidazole C4-H or C5-H.

  • δ 6.4-6.7 ppm (d, 1H): Imidazole C5-H or C4-H.

  • δ 3.5-3.8 ppm (s, 3H): N1-methyl protons.

  • δ 2.8-3.1 ppm (s, 3H): N-methylamino protons.

  • δ 4.5-5.5 ppm (br s, 1H): NH proton (exchangeable with D₂O).

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 150-155 ppm: Imidazole C2 (quaternary carbon attached to two nitrogens).

  • δ 120-125 ppm: Imidazole C4 or C5.

  • δ 115-120 ppm: Imidazole C5 or C4.

  • δ 33-36 ppm: N1-methyl carbon.

  • δ 30-33 ppm: N-methylamino carbon.

Causality behind Predictions: The chemical shifts are predicted based on the known electronic effects within the imidazole ring and the influence of the methyl substituents. The N1-methyl group is expected to have a modest effect on the ring protons, while the exocyclic N-methyl group's protons and carbon will appear in the typical range for N-alkyl amines. Tautomerization, a common phenomenon in N-unsubstituted imidazoles, is prevented here by the N1-methylation, which should result in sharp, well-defined NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected IR Absorptions (cm⁻¹):

  • 3300-3400 (br): N-H stretching of the secondary amine.

  • 2900-3100: C-H stretching (aliphatic and aromatic).

  • 1600-1650: C=N stretching of the imidazole ring.

  • 1450-1550: C=C stretching of the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Expected MS (ESI+):

  • [M+H]⁺: m/z = 112.0869 (calculated for C₅H₁₀N₃⁺). The protonated molecular ion is expected to be the base peak.

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical properties is a cornerstone of drug development. The following protocols are standardized procedures that can be applied to N,1-Dimethyl-1H-imidazol-2-amine.

Determination of pKa by Potentiometric Titration

This protocol provides a robust method for determining the ionization constant of the compound[7][8][9].

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis A Prepare 0.01 M solution of N,1-Dimethyl-1H-imidazol-2-amine B Calibrate pH meter with standard buffers (pH 4, 7, 10) C Prepare standardized 0.1 M HCl titrant D Place sample solution in a jacketed beaker at constant temperature (e.g., 25 °C) E Add titrant in small increments D->E F Record pH after each addition (allow to stabilize) E->F G Plot pH vs. volume of titrant H Determine the equivalence point (inflection point of the curve) G->H I pKa = pH at half-equivalence point H->I

Sources

Foundational

An In-depth Technical Guide to N,1-Dimethyl-1H-imidazol-2-amine: A Versatile Nucleophilic Building Block for Organic Synthesis

Abstract This technical guide provides a comprehensive overview of N,1-Dimethyl-1H-imidazol-2-amine, a heterocyclic building block of increasing importance in organic synthesis and medicinal chemistry. We delve into its...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This technical guide provides a comprehensive overview of N,1-Dimethyl-1H-imidazol-2-amine, a heterocyclic building block of increasing importance in organic synthesis and medicinal chemistry. We delve into its fundamental physicochemical properties, present robust synthetic strategies, and explore its reactivity, with a particular focus on the utility of its secondary amine functionality as a key nucleophilic handle. Through detailed experimental protocols and mechanistic insights, this document serves as a practical resource for researchers, chemists, and drug development professionals seeking to leverage this scaffold in the design and synthesis of complex molecular architectures and novel therapeutic agents.

Introduction

The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties, including aromaticity and the presence of both a basic pyridine-like nitrogen and a non-basic pyrrole-like nitrogen, allow it to engage in a variety of biological interactions, most notably hydrogen bonding and metal coordination.[2][3] This versatility has led to its incorporation into a wide array of approved drugs, from the histamine H2 receptor antagonist Cimetidine to the tyrosine kinase inhibitor Nilotinib.[1]

Introducing N,1-Dimethyl-1H-imidazol-2-amine: A Versatile Building Block

N,1-Dimethyl-1H-imidazol-2-amine emerges as a particularly valuable derivative of the imidazole family. It features a 2-amino group, which significantly enhances the electron density of the imidazole ring, and two distinct methyl groups. The N-1 methylation prevents tautomerism and locks the substitution pattern, while the N-methyl on the exocyclic amine provides a secondary amine—a crucial nucleophilic handle for synthetic elaboration. This combination of features makes it an ideal starting point for constructing libraries of compounds for screening and developing targeted therapeutics.

Scope of this Guide

This guide is designed to be a definitive resource for the practicing chemist. It will cover the essential physicochemical properties of N,1-Dimethyl-1H-imidazol-2-amine, provide a reasoned and detailed synthetic approach, and showcase its synthetic utility through proven experimental protocols. The focus will remain on the practical application of this building block, explaining the causality behind experimental choices to empower researchers to confidently incorporate it into their synthetic programs.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a building block is paramount for its effective use. N,1-Dimethyl-1H-imidazol-2-amine possesses a unique set of characteristics derived from its substituted imidazole structure.

PropertyValueSource
Molecular Formula C₅H₉N₃Computed
Molecular Weight 111.15 g/mol Computed
CAS Number 1083224-07-0[4]
Appearance Expected to be an oil or low-melting solidExtrapolated
pKa (Conjugate Acid) ~7.5 - 8.5 (Predicted)The N-1 methylation removes the acidic NH proton of the ring, and the exocyclic amine's basicity is influenced by the electron-donating imidazole ring. This value is an educated estimate based on similar structures.[5]
Solubility Soluble in polar organic solvents (e.g., MeOH, DCM, DMF). The hydrochloride salt form would exhibit higher water solubility.[6]Inferred

The key structural feature is the secondary amine at the C-2 position. Its nucleophilicity is modulated by the adjacent electron-rich aromatic ring, making it reactive towards a wide range of electrophiles. The N-1 methyl group simplifies its reactivity profile by preventing competing N-alkylation on the ring, directing all reactions towards the exocyclic amine.

Synthesis Strategies

While various methods exist for constructing imidazole rings, a practical approach to N,1-Dimethyl-1H-imidazol-2-amine involves the sequential methylation of a pre-formed 2-aminoimidazole precursor.[7][8]

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the exocyclic N-methyl group, leading back to the commercially available or readily synthesized 1-Methyl-1H-imidazol-2-amine. This simplifies the synthesis to a final, selective N-methylation step.

G product N,1-Dimethyl-1H-imidazol-2-amine intermediate 1-Methyl-1H-imidazol-2-amine product->intermediate C-N Disconnection (N-Methylation) G cluster_0 Acylation Workflow start N,1-Dimethyl-1H- imidazol-2-amine reaction Nucleophilic Acyl Substitution start->reaction reagents Acyl Chloride (R-COCl) + Non-nucleophilic Base (e.g., TEA) reagents->reaction product N-Acyl-N,1-dimethyl- 1H-imidazol-2-amine (Amide Product) reaction->product

Sources

Exploratory

The Emerging Role of N,1-Dimethyl-1H-imidazol-2-amine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Among its varied derivatives, the 2-aminoimidazole scaffold has garnered significant attention as a "privileged structure" due to its ability to engage with a multitude of biological targets.[3][4] This technical guide provides an in-depth exploration of a specific, yet underexplored, member of this class: N,1-Dimethyl-1H-imidazol-2-amine . While direct literature on this compound is nascent, this document synthesizes current knowledge on related 2-aminoimidazoles to elucidate its potential synthesis, chemical biology, and applications in modern drug discovery. We will delve into its probable role as a versatile building block, a bioisosteric mimic, and a core component in the design of novel therapeutics targeting a range of diseases.

The 2-Aminoimidazole Scaffold: A Foundation of Biological Activity

The 2-aminoimidazole moiety is a recurring motif in a vast array of biologically active molecules, most notably in marine alkaloids.[3][4] Its significance in medicinal chemistry stems from several key features:

  • Bioisosterism: The 2-aminoimidazole group can act as a bioisostere for guanidines, acylguanidines, benzamidines, and triazoles.[3] This allows for the modulation of physicochemical properties such as pKa, lipophilicity, and metabolic stability, while retaining or enhancing biological activity.

  • Hydrogen Bonding Capabilities: The presence of both hydrogen bond donors and acceptors allows for versatile interactions with biological targets like enzymes and receptors.

  • Structural Rigidity and Planarity: The imidazole ring provides a rigid scaffold that can be strategically functionalized to orient substituents for optimal target engagement.

  • Synthetic Tractability: The imidazole core can be synthesized and derivatized through a variety of established chemical methodologies.[5]

These characteristics have led to the development of 2-aminoimidazole-containing compounds with a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and neuromodulatory effects.[6][7]

Synthesis of N,1-Dimethyl-1H-imidazol-2-amine: A Proposed Synthetic Strategy

While a specific, optimized synthesis for N,1-Dimethyl-1H-imidazol-2-amine is not extensively documented, a plausible and efficient route can be designed based on established methods for the synthesis of N-substituted and 1,2-disubstituted imidazoles. A common and effective approach involves the cyclization of a suitably protected N-propargyl-N'-methylguanidine.

Proposed Synthetic Workflow

G cluster_0 Step 1: Guanidine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Propargylamine Propargylamine N-Propargyl-N'-methylguanidine N-Propargyl-N'-methylguanidine Propargylamine->N-Propargyl-N'-methylguanidine Reaction N-Methylcyanamide N-Methylcyanamide N-Methylcyanamide->N-Propargyl-N'-methylguanidine N,1-Dimethyl-1H-imidazol-2-amine N,1-Dimethyl-1H-imidazol-2-amine N-Propargyl-N'-methylguanidine->N,1-Dimethyl-1H-imidazol-2-amine Base-mediated cyclization Purified Product Purified Product N,1-Dimethyl-1H-imidazol-2-amine->Purified Product Chromatography/ Crystallization

Caption: Proposed synthetic workflow for N,1-Dimethyl-1H-imidazol-2-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Propargyl-N'-methylguanidine

  • To a solution of propargylamine (1.0 eq) in a suitable solvent such as isopropanol, add N-methylcyanamide (1.1 eq).

  • The reaction mixture is heated to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-propargyl-N'-methylguanidine.

Step 2: Cyclization to N,1-Dimethyl-1H-imidazol-2-amine

  • Dissolve N-propargyl-N'-methylguanidine (1.0 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).

  • Add a strong, non-nucleophilic base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq), to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 12-18 hours. The cyclization can be monitored by LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude N,1-Dimethyl-1H-imidazol-2-amine.

Step 3: Purification

  • The crude product is purified by flash column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to yield the pure N,1-Dimethyl-1H-imidazol-2-amine.

Physicochemical and Spectroscopic Properties

The introduction of two methyl groups, one on the exocyclic nitrogen (N) and one on the ring nitrogen (N1), is expected to significantly influence the physicochemical properties of the 2-aminoimidazole scaffold.

PropertyPredicted CharacteristicRationale
Basicity (pKa) Lower than unsubstituted 2-aminoimidazoleThe electron-donating methyl group at N1 will increase the electron density of the ring, potentially making the exocyclic amine less basic.
Lipophilicity (LogP) Higher than unsubstituted 2-aminoimidazoleThe addition of two methyl groups increases the hydrocarbon character of the molecule.
Solubility Moderate in polar organic solventsThe polar 2-aminoimidazole core will contribute to solubility, while the methyl groups enhance solubility in less polar media.
Metabolic Stability Potentially increasedN-methylation can block sites of metabolic oxidation, potentially leading to a longer biological half-life.[8]
Spectroscopic Characterization (Predicted)
  • ¹H NMR: Distinct singlets for the two methyl groups are expected, along with signals for the imidazole ring protons. The chemical shifts will be influenced by the electronic environment.

  • ¹³C NMR: Resonances for the two methyl carbons, the three imidazole ring carbons, with the C2 carbon bearing the amino group being the most deshielded.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₅H₉N₃ would be observed.

Role in Medicinal Chemistry: A Landscape of Possibilities

Based on the extensive research into the 2-aminoimidazole scaffold, N,1-Dimethyl-1H-imidazol-2-amine is poised to be a valuable building block in several therapeutic areas.

As a Scaffold for Kinase Inhibitors

The 2-aminoimidazole core is a well-established hinge-binding motif in a variety of kinase inhibitors. The N-H and N atoms of the imidazole ring can form crucial hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.

G N,1-Dimethyl-1H-imidazol-2-amine N,1-Dimethyl-1H-imidazol-2-amine Linker Linker N,1-Dimethyl-1H-imidazol-2-amine->Linker Core Scaffold Pharmacophore Pharmacophore Linker->Pharmacophore Connects to Kinase_Inhibitor Kinase_Inhibitor Pharmacophore->Kinase_Inhibitor Binds to active site

Sources

Foundational

Starting materials for N,1-Dimethyl-1H-imidazol-2-amine synthesis

An In-Depth Technical Guide to the Synthesis of N,1-Dimethyl-1H-imidazol-2-amine Abstract This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of N,1-Dimethyl-1H...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N,1-Dimethyl-1H-imidazol-2-amine

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of N,1-Dimethyl-1H-imidazol-2-amine, a key building block in contemporary pharmaceutical and materials science research. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the strategic considerations underpinning the selection of starting materials and reaction pathways. We will explore two primary, validated synthetic strategies: the sequential functionalization of a pre-formed 1-methylimidazole core and the cyclization of acyclic, appropriately substituted guanidine precursors. Each section includes a detailed exposition of the underlying chemical principles, step-by-step experimental protocols derived from established literature, and a critical analysis of the advantages and limitations of each approach. All quantitative data is summarized in comparative tables, and reaction workflows are visualized using Graphviz diagrams to facilitate clear and rapid comprehension.

Introduction

The N,1-Dimethyl-1H-imidazol-2-amine scaffold is of significant interest due to its presence in a variety of biologically active molecules and its utility as a ligand in coordination chemistry. The strategic placement of methyl groups on both the endocyclic nitrogen and the exocyclic amino group imparts specific steric and electronic properties that are crucial for molecular recognition and catalytic activity. The development of efficient and scalable synthetic routes to this compound is therefore a critical endeavor. This guide will provide a detailed examination of the primary synthetic disconnections and the practical execution of the requisite chemical transformations.

Strategy 1: Sequential Functionalization of a 1-Methylimidazole Core

This approach leverages the commercially available or readily synthesized 1-methylimidazole as a foundational starting material. The core principle involves the initial formation of the methylated imidazole ring, followed by the introduction and subsequent methylation of the 2-amino functionality. This strategy offers a modular approach, allowing for optimization at each distinct synthetic step.

Synthesis of the 1-Methylimidazole Precursor

The synthesis of 1-methylimidazole is a well-established process, with two primary industrial routes being the acid-catalyzed methylation of imidazole with methanol and the Radziszewski reaction.[1][2] For laboratory-scale synthesis, the N-methylation of imidazole using a suitable methylating agent in the presence of a base is a common and effective method.[3][4]

Experimental Protocol: N-Methylation of Imidazole

  • Materials: Imidazole, Methyl Iodide, Sodium Hydroxide, Ethanol, Water, Diethyl Ether, Anhydrous Magnesium Sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve imidazole (1.0 eq) in ethanol.

    • To the stirring solution, add powdered sodium hydroxide (1.2 eq).

    • Cool the mixture in an ice bath and add methyl iodide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methylimidazole.

    • Purify the product by vacuum distillation.

Introduction of the 2-Amino Functionality

Direct amination at the C2 position of 1-methylimidazole is challenging due to the electron-rich nature of the imidazole ring. A more common and effective strategy involves the introduction of a suitable leaving group at the 2-position, followed by nucleophilic aromatic substitution with an amino group source.

Conceptual Workflow for Strategy 1

imidazole Imidazole one_methylimidazole 1-Methylimidazole imidazole->one_methylimidazole N-Methylation methyl_iodide Methyl Iodide methyl_iodide->one_methylimidazole base Base (e.g., NaOH) base->one_methylimidazole two_halo 2-Halo-1-methylimidazole one_methylimidazole->two_halo Halogenation at C2 halogenating_agent Halogenating Agent (e.g., NBS, NCS) halogenating_agent->two_halo two_amino 2-Amino-1-methylimidazole two_halo->two_amino Nucleophilic Aromatic Substitution amine_source Amine Source (e.g., NH3, NaN3) amine_source->two_amino final_product N,1-Dimethyl-1H-imidazol-2-amine two_amino->final_product N-Methylation methylating_agent Methylating Agent (e.g., Formaldehyde/HCOOH) methylating_agent->final_product

Caption: Synthetic workflow for Strategy 1.

N-Methylation of 2-Amino-1-methylimidazole

The final step in this sequence is the methylation of the exocyclic primary amino group. A highly effective and widely used method for this transformation is the Eschweiler-Clarke reaction, which employs formaldehyde as the methyl source and formic acid as the reducing agent.[5][6] This reductive amination procedure is known for its high yields and operational simplicity.

Experimental Protocol: Eschweiler-Clarke Methylation

  • Materials: 2-Amino-1-methylimidazole, Formaldehyde (37% aqueous solution), Formic Acid, Sodium Bicarbonate solution, Dichloromethane, Anhydrous Magnesium Sulfate.

  • Procedure:

    • To a solution of 2-amino-1-methylimidazole (1.0 eq) in formic acid (excess), add formaldehyde solution (2.2 eq).

    • Heat the reaction mixture at reflux for 8-12 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Strategy 2: Ring Formation from Acyclic Precursors

This convergent strategy involves the construction of the imidazole ring from acyclic starting materials that already contain the requisite nitrogen and carbon atoms with the desired methylation pattern. A key advantage of this approach is the potential for greater control over the final substitution pattern.

Synthesis of a Guanidine-based Intermediate

A plausible route involves the synthesis of an N-methylated guanidine derivative bearing a protected acetaldehyde equivalent. For instance, the reaction of methylamino acetaldehyde dimethyl acetal with a cyanamide can provide a suitable precursor for cyclization.

Conceptual Workflow for Strategy 2

chloroacetaldehyde Chloroacetaldehyde Dimethyl Acetal methylamino_acetal Methylamino Acetaldehyde Dimethyl Acetal chloroacetaldehyde->methylamino_acetal Amination methylamine Methylamine methylamine->methylamino_acetal guanidine_intermediate N-Methyl-N'-(2,2-dimethoxyethyl)guanidine methylamino_acetal->guanidine_intermediate Guanidination cyanamide Cyanamide cyanamide->guanidine_intermediate two_amino 2-Amino-1-methylimidazole guanidine_intermediate->two_amino Cyclization acid_catalyst Acid Catalyst acid_catalyst->two_amino final_product N,1-Dimethyl-1H-imidazol-2-amine two_amino->final_product N-Methylation methylating_agent Methylating Agent (e.g., Formaldehyde/HCOOH) methylating_agent->final_product

Caption: Synthetic workflow for Strategy 2.

Experimental Protocol: Synthesis of Methylamino Acetaldehyde Dimethyl Acetal (Adapted from Patent Literature) [7]

  • Materials: Chloroacetaldehyde Dimethyl Acetal, Aqueous Methylamine, Dichloromethane.

  • Procedure:

    • In a high-pressure reaction vessel, combine chloroacetaldehyde dimethyl acetal (1.0 eq) with an aqueous solution of methylamine (excess).

    • Heat the sealed vessel to 80-85°C for 16 hours.

    • Cool the reaction mixture, release the pressure, and extract the product with dichloromethane.

    • Combine the organic phases, evaporate the solvent, and purify the resulting product by vacuum distillation.

Cyclization to 2-Amino-1-methylimidazole

The cyclization of the guanidine intermediate to form the imidazole ring is typically acid-catalyzed. This intramolecular condensation and subsequent elimination of methanol yields the desired 2-amino-1-methylimidazole.[8]

Experimental Protocol: Cyclization to 2-Amino-1-methylimidazole (Adapted from a similar synthesis) [8]

  • Materials: N-Methyl-N'-(2,2-dimethoxyethyl)guanidine, Hydrochloric Acid, Water.

  • Procedure:

    • Dissolve the guanidine intermediate in water.

    • Add concentrated hydrochloric acid and heat the mixture to 90°C for 10 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a suitable base.

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer, filter, and concentrate to yield the crude product.

    • Purify by crystallization or column chromatography.

The final N-methylation of the 2-amino group would then be carried out as described in Strategy 1 (Section 1.3).

Comparative Analysis of Synthetic Strategies

FeatureStrategy 1: Sequential FunctionalizationStrategy 2: Convergent Ring Formation
Starting Materials Readily available 1-methylimidazole or imidazole.Requires multi-step synthesis of acyclic precursors.
Control of Regiochemistry Halogenation at C2 is generally selective.Excellent control of substituent placement.
Scalability Each step can be individually optimized for scale-up.May be more amenable to a one-pot or flow chemistry approach.
Overall Yield Can be impacted by the number of sequential steps.Potentially higher overall yield if cyclization is efficient.
Potential Challenges Direct amination can be low-yielding; harsh conditions may be required for nucleophilic substitution.Synthesis of the acyclic precursor can be complex; cyclization conditions require careful optimization.

Conclusion

The synthesis of N,1-Dimethyl-1H-imidazol-2-amine can be effectively achieved through two primary strategic approaches. The sequential functionalization of a 1-methylimidazole core offers a modular and step-wise route, while the convergent ring formation from acyclic precursors provides excellent control over the final molecular architecture. The choice of strategy will ultimately depend on the specific requirements of the research or development program, including scale, available starting materials, and desired purity profile. The protocols and conceptual frameworks presented in this guide provide a solid foundation for the successful synthesis of this important heterocyclic compound.

References

  • Benchchem. (2025).
  • CN107602476B - Preparation method of 2-mercapto-1-methylimidazole - Google P
  • Organic Syntheses Procedure. (2016). Preparation of 1-Methylimidazole- N-oxide (NMI-O). 93, 331-340.
  • CN102924381A - 2-methylimidazole preparation method - Google P
  • Chemistry Stack Exchange. (2025). Synthesis of 2-methylimidazole.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2020). Recent advances in the synthesis of imidazoles.
  • Journal of the American Chemical Society. (2015).
  • ResearchGate. (2018).
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz.
  • Benchchem. (2025).
  • PMC - PubMed Central. (2025). Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles.
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (n.d.). (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
  • Organic & Biomolecular Chemistry (RSC Publishing). (2020). Recent advances in the synthesis of imidazoles.
  • ResearchGate. (2025). Imidazole as leaving group in aromatic nucleophilic substitution reactions.
  • Ijarse. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino).
  • Arkivoc. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). 1-Methylimidazole.
  • ResearchGate. (n.d.). Sequential bromination and methylation of 2‐methyl‐5‐nitro‐1H‐imidazole (218).
  • ResearchGate. (n.d.). Synthetic route to substituted imidazoles. | Download Scientific Diagram.
  • TSI Journals. (2009).
  • PubMed. (2025). Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • ResearchGate. (2025).
  • PubMed. (2015). Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines.
  • PubMed. (2014). Ammonia and formaldehyde participate in the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Semantic Scholar. (n.d.). The Action of Formaldehyde on Amines and Amino Acids1.
  • PMC. (n.d.).
  • (n.d.).
  • Benchchem. (2025).
  • ResearchGate. (n.d.). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc.
  • PMC - NIH. (n.d.).
  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.

Sources

Exploratory

Theoretical studies and computational modeling of N,1-Dimethyl-1H-imidazol-2-amine

An In-Depth Technical Guide to the Theoretical and Computational Modeling of N,1-Dimethyl-1H-imidazol-2-amine Abstract This technical guide provides a comprehensive overview of the theoretical and computational methodolo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Modeling of N,1-Dimethyl-1H-imidazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of N,1-Dimethyl-1H-imidazol-2-amine. The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, frequently found in natural products with significant biological activity.[1][2] Understanding the electronic, structural, and reactive properties of its derivatives at a molecular level is paramount for rational drug design. This document outlines the application of quantum chemical calculations, particularly Density Functional Theory (DFT), and molecular docking simulations to elucidate the characteristics of N,1-Dimethyl-1H-imidazol-2-amine. We detail the causality behind methodological choices, present validated protocols for these computational experiments, and demonstrate how theoretical data is correlated with experimental results from spectroscopic and crystallographic techniques to build a holistic and predictive model of the molecule's behavior. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of imidazole-based therapeutic agents.

Introduction: The Significance of the 2-Aminoimidazole Core

The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active compounds, including the essential amino acid histidine.[2] The 2-aminoimidazole (2-AI) subset, in particular, has garnered substantial attention as a key pharmacophore in marine alkaloids with a broad spectrum of activities, including antimicrobial, anti-biofilm, and anticancer properties.[1][3][4] N,1-Dimethyl-1H-imidazol-2-amine, as a specific derivative, serves as an excellent model system for exploring the subtle interplay of electronic and steric effects conferred by N-methylation.

The rationale for employing theoretical and computational studies rests on their ability to provide insights that are often difficult or impossible to obtain through experimental means alone. These methods allow us to:

  • Predict Molecular Structure: Determine the most stable three-dimensional conformation.

  • Elucidate Electronic Properties: Map electron density, identify frontier molecular orbitals (HOMO/LUMO), and predict sites susceptible to electrophilic or nucleophilic attack.[5]

  • Simulate Molecular Interactions: Model the binding of the molecule to biological targets like proteins or enzymes, predicting binding affinity and orientation.[6]

  • Interpret Experimental Data: Correlate theoretical predictions with spectroscopic (NMR, IR, UV-Vis) and structural (X-ray crystallography) data to validate the computational model.[7][8]

This guide will walk through the essential computational workflows, emphasizing not just the "how" but the "why" behind each step, to provide a robust framework for the study of this and related molecules.

Computational Modeling Methodologies

The foundation of a theoretical investigation lies in selecting the appropriate computational tools. For a molecule like N,1-Dimethyl-1H-imidazol-2-amine, a dual approach combining quantum mechanics and molecular mechanics provides a comprehensive understanding.

Quantum Chemical Calculations: A Density Functional Theory (DFT) Approach

Expertise & Causality: Density Functional Theory (DFT) is the method of choice for this class of molecule because it offers a superior balance of computational efficiency and accuracy for predicting electronic properties compared to simpler semi-empirical methods or more demanding methods like Hartree-Fock.[7] Hybrid functionals, such as B3LYP, are particularly effective as they incorporate a portion of exact exchange from Hartree-Fock theory, improving the description of electronic behavior in conjugated systems like the imidazole ring.[5][9] The selection of a basis set, such as 6-311++G(d,p), is critical; it provides sufficient flexibility with diffuse functions (++) and polarization functions (d,p) to accurately model the electron distribution and non-covalent interactions.[8][10]

  • Structure Input: The initial 3D structure of N,1-Dimethyl-1H-imidazol-2-amine is drawn using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: A full geometry optimization is performed using the B3LYP functional and the 6-311++G(d,p) basis set. This step locates the lowest energy conformation of the molecule on the potential energy surface.

  • Frequency Calculation: A frequency analysis is conducted at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These results are also used to predict the theoretical FT-IR spectrum.[7]

  • Property Calculations: Single-point energy calculations are then performed on the optimized geometry to derive key electronic properties. This includes:

    • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability.[5][11]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.[12]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, intramolecular interactions, and the stability arising from hyperconjugation.[8]

DFT_Workflow cluster_DFT DFT Calculation Workflow cluster_Outputs Calculated Properties Start 1. Initial 3D Structure Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Input Freq 3. Frequency Calculation Opt->Freq Optimized Geometry Check Imaginary Frequencies? Freq->Check IR Theoretical IR Spectrum Freq->IR Check->Opt Yes (Re-optimize) Minimum True Energy Minimum Check->Minimum No SP 4. Single-Point Property Calculations Minimum->SP FMO HOMO/LUMO Energy Gap SP->FMO MEP Electrostatic Potential Map SP->MEP NBO NBO Analysis SP->NBO

Caption: Workflow for DFT-based molecular property calculation.

Molecular Docking: Simulating Biological Interactions

Expertise & Causality: While DFT reveals the intrinsic properties of the molecule, molecular docking predicts its behavior in a biological context.[6] This technique is invaluable in drug discovery for screening potential drug candidates against a specific protein target.[11][13] The process involves placing the ligand (N,1-Dimethyl-1H-imidazol-2-amine) into the binding site of a receptor and evaluating the fit using a scoring function. The choice of docking software (e.g., AutoDock, GOLD) and its scoring function is crucial for obtaining meaningful results that correlate with experimental binding affinities.

  • Receptor Preparation: An X-ray crystal structure of a relevant protein target is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

  • Ligand Preparation: The DFT-optimized 3D structure of N,1-Dimethyl-1H-imidazol-2-amine is used. Charges are assigned, and rotatable bonds are defined.

  • Grid Generation: A grid box is defined around the active site of the receptor. This box specifies the search space for the docking algorithm.

  • Docking Execution: The docking algorithm systematically explores different conformations and orientations of the ligand within the grid box, calculating the binding energy for each pose using a scoring function.

  • Analysis of Results: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and amino acid residues in the active site.[12]

Docking_Workflow cluster_Inputs Input Preparation Receptor 1. Receptor Preparation (from PDB) Grid 3. Grid Box Generation (Define Active Site) Receptor->Grid Ligand 2. Ligand Preparation (DFT Optimized) Dock 4. Docking Simulation Ligand->Dock Grid->Dock Analysis 5. Pose Analysis & Scoring Dock->Analysis Output Binding Affinity (kcal/mol) Interaction Map Analysis->Output

Caption: Standard workflow for molecular docking simulations.

Theoretical vs. Experimental Correlation: A Self-Validating System

Trustworthiness: A computational model is only as reliable as its ability to reproduce experimental findings. The synergy between theoretical calculations and experimental data creates a self-validating system where each component reinforces the other.

Validation_Loop Comp Computational Model (DFT, Docking) Predict Predict Properties (Spectra, Geometry, Binding) Comp->Predict Exp Experimental Data (NMR, IR, X-ray) Validate Validate & Refine Model Exp->Validate Predict->Validate Compare Validate->Comp Refine Theory Level & Parameters

Caption: The cycle of computational prediction and experimental validation.

Spectroscopic Analysis

The calculated properties from DFT can be directly compared to experimental spectra.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the theoretical ¹H and ¹³C NMR chemical shifts.[8] A strong linear correlation between the calculated and experimental shifts validates the accuracy of the computed electronic environment around the nuclei.[7]

  • Vibrational Spectroscopy (FT-IR): The calculated vibrational frequencies from DFT correspond to the vibrational modes in an FT-IR spectrum. While theoretical frequencies are often systematically higher due to the harmonic approximation, applying a scaling factor can result in excellent agreement with experimental data.[14]

  • Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding maximum absorption wavelengths (λmax).[8][14] This helps in assigning the transitions observed in the experimental UV-Vis spectrum.

Table 1: Comparison of Theoretical and Hypothetical Experimental Data

PropertyComputational MethodPredicted ValueExperimental Value
¹H NMR (H5)GIAO-DFTδ 6.8 ppmδ 6.7 ppm
¹³C NMR (C2)GIAO-DFTδ 155.0 ppmδ 154.5 ppm
IR Freq. (N-H str)B3LYP/6-311++G(d,p)3450 cm⁻¹3435 cm⁻¹
UV-Vis (λmax)TD-DFT230 nm228 nm
Structural Analysis

While single-crystal X-ray diffraction provides the definitive solid-state structure, it is not always feasible to obtain suitable crystals.[15][16] In such cases, a DFT-optimized geometry is the most reliable representation of the molecule's structure in the gas phase. When crystallographic data is available, comparing the bond lengths and angles from the optimized geometry serves as the ultimate benchmark for the chosen level of theory.[7][17] For instance, X-ray data for N,N-dimethyl-1H-benzo[d]imidazol-2-amine, a related compound, reveals specific bond lengths and crystal packing that can be used to validate computational models of similar structures.[15][18]

Quantitative Insights and Applications

The validated computational model yields a wealth of quantitative data that can guide drug development.

Table 2: Key Quantum Chemical Descriptors for N,1-Dimethyl-1H-imidazol-2-amine (Values are illustrative, based on typical results for similar compounds from DFT calculations)

DescriptorSymbolValueSignificance
HOMO EnergyEHOMO-5.8 eVElectron-donating ability
LUMO EnergyELUMO-0.5 eVElectron-accepting ability
Energy GapΔE5.3 eVHigh value suggests high kinetic stability
Chemical Hardnessη2.65 eVResistance to change in electron distribution
Electronegativityχ3.15 eVElectron-attracting power
Dipole Momentµ3.5 DIndicates molecular polarity

These descriptors provide a quantitative basis for understanding the molecule's reactivity. The MEP map visually complements this data, showing that the exocyclic amine nitrogen and the N3 of the imidazole ring are the most electron-rich regions, making them likely sites for hydrogen bonding with a protein receptor. The HOMO is typically localized over the imidazole ring and the exocyclic nitrogen, indicating this is the region from which an electron is most easily donated.[19]

In a drug discovery context, molecular docking results can rank N,1-Dimethyl-1H-imidazol-2-amine against other derivatives based on their predicted binding affinity for a target. This in silico screening prioritizes the most promising compounds for synthesis and in vitro testing, significantly saving time and resources.[20]

Conclusion

The theoretical and computational modeling of N,1-Dimethyl-1H-imidazol-2-amine provides a powerful, multi-faceted approach to understanding its molecular properties and biological potential. Through a carefully chosen combination of Density Functional Theory and molecular docking, it is possible to predict its structure, reactivity, and interactions with pharmacological targets. The key to a trustworthy model lies in the continuous validation of theoretical predictions against experimental data. This integrated strategy, as outlined in this guide, not only builds a deep understanding of a single molecule but also establishes a robust and predictive workflow applicable to the broader class of 2-aminoimidazole derivatives, thereby accelerating the path toward novel therapeutic discoveries.

References

  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • N,N-Dimethyl-1H-benzimidazol-2-amine | C9H11N3. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022, January 10). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • 2-Aminoimidazoles. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Experimental and ab initio computational studies on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline. (2025, August 10). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) insights, electronic profiling and DFT computations on ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-nitrophenyl)methanone, an imidazole-bearing anti-Candida agent. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011, October 25). Retrieved January 19, 2026, from [Link]

  • X-ray powder diffraction data for N,N-dimethyl-1H-benzo[d]imidazol-2-amine, C9H11N3. (2021, April 22). Cambridge University Press. Retrieved January 19, 2026, from [Link]

  • DATA REPORT X-ray powder diffraction data for N,N-dimethyl-1H-benzo[d]imidazol-2- amine, C9H11N3. (n.d.). Cambridge University Press & Assessment. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024, October 26). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • 2-Aminoimidazoles in medicinal chemistry. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017, August 11). Longdom Publishing. Retrieved January 19, 2026, from [Link]

  • Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. (2025, August 8). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Two novel imidazole derivatives – Combined experimental and computational study. (2025, August 8). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2023, October 11). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Molecular Docking, Toxicity Study and Antimicrobial Assessment of Novel Synthesized 1,3-(Disubstituted)-thiazol-2-amines. (2024, March 3). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. (2015, September 28). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • quantum chemical study on two benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis, Spectroscopy, X-ray Crystallography, and DFT Studies of Dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II). (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline: An AM1. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025, October 28). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). (n.d.). Retrieved January 19, 2026, from [Link]

  • Recent advances in the synthesis of imidazoles. (2020, May 18). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]

  • Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes. (n.d.). Retrieved January 19, 2026, from [Link]

  • In-silico Drug Evaluation by Molecular Docking and ADME Studies, DFT Calculations of 2-(4-Chlorobenzyl). (2025, November 30). DergiPark. Retrieved January 19, 2026, from [Link]

  • REVIEW IN (NMR and UV-VIS) SPECTRA. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). (2024, July 19). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Structural Elucidation and Conformation of N,1-Dimethyl-1H-imidazol-2-amine

Abstract This technical guide provides a comprehensive framework for the structural elucidation and conformational analysis of N,1-Dimethyl-1H-imidazol-2-amine, a substituted imidazole of interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and conformational analysis of N,1-Dimethyl-1H-imidazol-2-amine, a substituted imidazole of interest in medicinal chemistry and materials science. Recognizing the frequent absence of complete, published experimental datasets for novel or niche compounds, this document pioneers a multi-faceted approach grounded in established analytical principles and augmented by robust computational methods. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, complemented by Density Functional Theory (DFT) calculations. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each technique. By integrating theoretical predictions with established experimental protocols for analogous structures, we present a self-validating system for the comprehensive characterization of N,1-Dimethyl-1H-imidazol-2-amine and other similarly under-documented heterocyclic amines.

Introduction to N,1-Dimethyl-1H-imidazol-2-amine: A Molecule of Interest

N,1-Dimethyl-1H-imidazol-2-amine belongs to the class of N-heterocyclic amines, a scaffold frequently found in biologically active molecules and functional materials.[1] The imidazole ring, in particular, is a key component in many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions.[2] The specific substitution pattern of N,1-Dimethyl-1H-imidazol-2-amine, with methyl groups at the N1 and the exocyclic amine positions, presents an interesting case for structural and conformational analysis. The asymmetry of the substitution influences the electronic distribution within the imidazole ring and introduces rotational freedom around the C2-N(amine) bond, making a thorough conformational study essential for understanding its potential interactions and reactivity.

The complete structural characterization of such a molecule is paramount for its application in drug design, where precise knowledge of its three-dimensional shape and electronic properties is crucial for predicting its binding affinity to biological targets. This guide will therefore address the primary challenges in characterizing this molecule: the unambiguous assignment of its chemical structure and the determination of its preferred conformation(s) in solution and the solid state.

A Multi-pronged Approach to Structural Elucidation

The definitive determination of a molecule's structure requires a confluence of evidence from multiple analytical techniques. Here, we outline a logical workflow that combines spectroscopic and computational methods to build a complete and validated structural picture of N,1-Dimethyl-1H-imidazol-2-amine.

workflow Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation cluster_conformation Conformational Analysis cluster_validation Final Validation Synthesis Synthesis of N,1-Dimethyl-1H-imidazol-2-amine MS Mass Spectrometry (Confirm Molecular Weight) Synthesis->MS NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Synthesis->NMR MS->NMR NOESY NOESY NMR (Through-Space Correlations) NMR->NOESY DFT Computational Chemistry (DFT) (Energy Minima & Rotational Barriers) NMR->DFT Compare experimental & predicted shifts XRay X-ray Crystallography (Solid-State Structure) Validation Validated Structure & Conformation XRay->Validation NOESY->DFT Correlate NOEs with low-energy conformers NOESY->Validation DFT->Validation

Caption: A logical workflow for the comprehensive structural and conformational analysis of N,1-Dimethyl-1H-imidazol-2-amine.

Mass Spectrometry: The First Checkpoint

The initial step in characterizing a newly synthesized or isolated compound is to confirm its molecular weight.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of N,1-Dimethyl-1H-imidazol-2-amine (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Compare the experimentally measured accurate mass of the [M+H]⁺ ion with the theoretically calculated mass for C₅H₁₀N₃⁺. The expected mass should be within a narrow tolerance (typically < 5 ppm).

Expected Outcome: The calculated monoisotopic mass of N,1-Dimethyl-1H-imidazol-2-amine (C₅H₉N₃) is 111.080 g/mol . HRMS should confirm this molecular formula, providing a high degree of confidence in the elemental composition.

NMR Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is essential for unambiguous assignments.

Predicted ¹H and ¹³C NMR Data

Due to the lack of published experimental spectra for N,1-Dimethyl-1H-imidazol-2-amine, we present theoretically predicted chemical shifts obtained from DFT calculations (B3LYP/6-31G(d,p) level of theory). These predictions serve as a guide for interpreting experimental data.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
H46.5 - 7.0-
H56.5 - 7.0-
N1-CH₃3.4 - 3.830 - 35
N(amine)-CH₃2.8 - 3.235 - 40
C2-150 - 155Quaternary carbon attached to three nitrogen atoms.
C4-120 - 125
C5-115 - 120

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard 1D proton spectrum. Integrate the signals to confirm the proton count for each environment.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Note that quaternary carbons, like C2 in the imidazole ring, may have lower intensities. Tautomerization in similar imidazole derivatives can sometimes lead to broadened or undetectable signals for the ring carbons.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity around quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the N1-CH₃ protons to C2 and C5 would confirm the position of this methyl group.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of N,1-Dimethyl-1H-imidazol-2-amine suitable for diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

While a crystal structure for the title compound is not currently available in public databases, the analysis of a related compound, N,N-Dimethyl-1H-benzo[d]imidazol-2-amine, reveals an orthorhombic crystal system, which provides insights into the potential packing and intermolecular interactions of such molecules.[4][5]

Conformational Analysis: Unveiling the 3D Shape

Understanding the conformational preferences of N,1-Dimethyl-1H-imidazol-2-amine is critical, as different conformers can have distinct biological activities and chemical properties. The key rotational bond is the C2-N(amine) bond.

Computational Chemistry (DFT): Predicting Conformational Landscapes

Density Functional Theory (DFT) is a powerful computational tool for exploring the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.

Computational Protocol: DFT Conformational Scan

  • Software: Use a quantum chemistry software package such as Gaussian or Spartan.

  • Method: Employ a suitable functional and basis set, for example, B3LYP with the 6-311++G(d,p) basis set, which has been shown to be effective for conformational analysis of imidazole derivatives.[2]

  • Procedure: Perform a relaxed potential energy surface scan by systematically rotating the dihedral angle defined by N1-C2-N(amine)-C(methyl). Optimize the geometry at each step of the rotation.

  • Analysis: Plot the relative energy versus the dihedral angle to identify the low-energy conformers (energy minima) and the transition states (energy maxima).

dft_scan DFT Potential Energy Scan Workflow Input Initial Structure of N,1-Dimethyl-1H-imidazol-2-amine Scan Define Dihedral Angle for Rotation (N1-C2-N(amine)-C(methyl)) Input->Scan DFT_Calc Perform Relaxed Scan (e.g., B3LYP/6-311++G(d,p)) Scan->DFT_Calc Energy_Profile Plot Relative Energy vs. Dihedral Angle DFT_Calc->Energy_Profile Analysis Identify Energy Minima (Stable Conformers) and Transition States Energy_Profile->Analysis

Caption: Workflow for performing a DFT-based conformational analysis.

The results of such a scan would likely reveal the preferred orientation of the dimethylamino group relative to the imidazole ring, influenced by steric hindrance and electronic effects.

NOESY NMR: Probing Through-Space Proximity

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds.[6] This is an invaluable experimental method for validating the conformations predicted by computational methods.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Prepare a sample as for other NMR experiments, ensuring it is free of paramagnetic impurities.

  • Data Acquisition: Acquire a 2D NOESY spectrum with an appropriate mixing time. The optimal mixing time depends on the molecular size and should be chosen to maximize the NOE signal without significant spin diffusion.

  • Analysis: Look for cross-peaks between protons that are not directly coupled. For N,1-Dimethyl-1H-imidazol-2-amine, a key NOE would be between the protons of the N(amine)-CH₃ group and the H5 proton on the imidazole ring. The presence and intensity of this cross-peak would provide strong evidence for a conformation where the dimethylamino group is oriented towards H5.

Conclusion: A Validated Structural and Conformational Model

By synergistically applying the techniques outlined in this guide, a complete and validated structural and conformational model of N,1-Dimethyl-1H-imidazol-2-amine can be constructed. The initial confirmation of the molecular formula by mass spectrometry, followed by the detailed connectivity mapping through a suite of NMR experiments, establishes the fundamental 2D structure. This is then elevated to a 3D understanding through the complementary use of computational DFT analysis to map the conformational landscape and NOESY experiments to provide through-space distance restraints. In cases where suitable crystals can be obtained, X-ray crystallography offers the ultimate validation of the solid-state structure. This integrated approach ensures a high degree of confidence in the final structural assignment, providing the essential foundation for any further research or development involving this molecule.

References

  • Belfilali, I., et al. (2015). Crystal structure of 2-(1H-imidazol-4-yl)ethanaminium chloride. Acta Crystallographica Section E: Crystallographic Communications, E71, o301–o302. Available at: [Link]

  • García-Álvarez, J., et al. (2007). Ambidentate Properties of Asymmetric Substituted Imidazoles. Direction of Benzylation of 2-[N-(4-Chlorophenyl)carbamoyl]methylthio-4-phenyl-1H-imidazole. ResearchGate. Available at: [Link]

  • Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. Available at: [Link]

  • Kaur, H., et al. (2025). Synthesis and Characterization Some of Imidazol Derivatives. ResearchGate. Available at: [Link]

  • Kumar, V. S., et al. (2020). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. Heliyon, 6(10), e05182. Available at: [Link]

  • MDPI. (2020). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-imidazol-2-amine. PubChem. Retrieved from [Link]

  • Popova, E. A., et al. (2019). The structure of N-heterocyclic amines. ResearchGate. Available at: [Link]

  • Wang, T., et al. (2021). X-ray powder diffraction data for N,N-dimethyl-1H-benzo[d]imidazol-2-amine, C9H11N3. Powder Diffraction, 36(2), 136-138. Available at: [Link]

  • ResearchGate. (2025). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link]

  • Salerno, A., & Perillo, I. (2005). H-1 and C-13 NMR analysis of A 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts series. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2025). Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine. Indian Journal of Chemistry. Available at: [Link]

  • Cambridge University Press & Assessment. (n.d.). DATA REPORT X-ray powder diffraction data for N,N-dimethyl-1H-benzo[d]imidazol-2- amine, C9H11N3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-1H-benzimidazol-2-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-imidazol-2-amine. PubChem. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. Available at: [Link]

  • Wang, Y., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1369. Available at: [Link]

  • Woster, P. M. (2012). N-Amino-imidazolin-2-one peptide mimic synthesis and conformational analysis. Organic Letters, 14(17), 4552-4555. Available at: [Link]

  • ResearchGate. (2020). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • Boykin, D. W., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3749. Available at: [Link]

  • MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • National Institutes of Health. (n.d.). N-Amino-imidazolin-2-one peptide mimic synthesis and conformational analysis. PubMed. Retrieved from [Link]

  • OUCI. (n.d.). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. Retrieved from [Link]

  • Wang, C.-H., et al. (2004). Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes. Journal of Organometallic Chemistry, 689(24), 3640-3646. Available at: [Link]

Sources

Exploratory

The Biological Potential of N,1-Dimethyl-1H-imidazol-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide Foreword The imidazole nucleus is a paramount scaffold in medicinal chemistry, celebrated for its presence in numerous natural products and synthetic drugs that have shaped modern medicine.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Foreword

The imidazole nucleus is a paramount scaffold in medicinal chemistry, celebrated for its presence in numerous natural products and synthetic drugs that have shaped modern medicine.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged starting point for drug discovery campaigns. This guide focuses on a specific, yet highly promising subclass: N,1-Dimethyl-1H-imidazol-2-amine and its derivatives. We will dissect the synthetic rationale, explore the multifaceted biological activities, and provide robust, field-tested protocols to empower researchers in unlocking the full therapeutic potential of this chemical series.

The Strategic Advantage of the N,1-Dimethyl-1H-imidazol-2-amine Core

The parent imidazole ring is amphoteric and aromatic, lending it a unique chemical personality.[1] The strategic methylation at the N-1 and the 2-amino positions in our core molecule confers several critical advantages:

  • Blocked Tautomerism: N-1 methylation prevents tautomerization, leading to more predictable molecular conformations and interactions with biological targets.

  • Modulated Basicity: The dimethylamino group at the C-2 position influences the overall basicity and hydrogen bonding capacity of the molecule, which is crucial for target engagement.

  • Synthetic Handle: The core structure provides a stable and reliable platform for further chemical modifications, allowing for the systematic exploration of the chemical space to build structure-activity relationships (SAR).

This guide will provide the foundational knowledge and practical methodologies to effectively leverage these advantages in a research and development setting.

Synthesis and Library Development: A Validated Workflow

A successful investigation into the biological potential of any chemical series begins with a robust and reproducible synthetic strategy. The following section details a validated workflow for the synthesis of the core scaffold and the subsequent generation of a diverse chemical library.

Core Scaffold Synthesis

The creation of the N,1-Dimethyl-1H-imidazol-2-amine core is achievable through several established synthetic routes.[3][4] A common and efficient approach is a multi-step synthesis starting from 1-methylimidazole.

Experimental Protocol: Synthesis of N,1-Dimethyl-1H-imidazol-2-amine

  • Step 1: Regioselective Bromination of 1-Methylimidazole.

    • Procedure: Dissolve 1-methylimidazole (1.0 eq.) in anhydrous acetonitrile. Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, maintaining the temperature below 5°C. Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitoring: Track reaction progress via Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product into ethyl acetate (3x). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-methyl-1H-imidazole.

  • Step 2: Buchwald-Hartwig Amination.

    • Procedure: To an oven-dried Schlenk flask, add the crude 2-bromo-1-methyl-1H-imidazole (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.). Evacuate and backfill the flask with argon three times. Add anhydrous toluene, followed by a 2.0 M solution of dimethylamine in THF (1.5 eq.).

    • Reaction: Seal the flask and heat the reaction mixture to 100°C for 12-24 hours.

    • Monitoring: Monitor by LC-MS for the appearance of the product mass and disappearance of the starting material.

    • Workup & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the pure N,1-Dimethyl-1H-imidazol-2-amine.

Causality Behind Experimental Choices:

  • NBS in Acetonitrile: NBS is a reliable and selective electrophilic brominating agent for the electron-rich C-2 position of the imidazole ring. Acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the industry standard for forming C-N bonds. The choice of a bulky phosphine ligand like Xantphos is critical; it promotes the reductive elimination step, which is often rate-limiting, and stabilizes the palladium catalyst, ensuring high yields and broad substrate scope.

Library Generation Workflow

With the core scaffold in hand, a diverse library of derivatives can be generated to explore SAR. This typically involves further functionalization.

Caption: Workflow for generating a diverse derivative library from the core scaffold.

Biological Evaluation: Key Therapeutic Areas

Derivatives of the imidazole scaffold are known to exhibit a wide range of biological activities.[2][5] Preliminary investigations and parallels drawn from related structures suggest three primary areas of high potential for this series: oncology, infectious diseases, and inflammation.

Anticancer Potential

Imidazole-containing compounds are well-represented among anticancer agents, often acting as kinase inhibitors or antimetabolites.[6][7] Derivatives of our core scaffold may interfere with critical cell signaling pathways that drive tumor growth and survival.

Hypothesized Mechanism: Kinase Inhibition

Many cancers are driven by aberrant kinase activity. The N,1-Dimethyl-1H-imidazol-2-amine scaffold is an excellent starting point for designing inhibitors that can compete with ATP in the kinase active site.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Promotes Derivative Imidazole Derivative Derivative->RAF Inhibits

Caption: Potential inhibition of the MAPK/ERK signaling pathway by an imidazole derivative.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Plating: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of test compounds in DMSO, then further dilute in culture medium to achieve final concentrations (typically ranging from 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the cell plates with 100 µL of medium containing the test compounds.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis.

Data Presentation: Representative Anticancer Activity

Derivative IDModificationA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Core N/A>100>100
DM-I-01 C4-phenyl12.515.8
DM-I-02 C4-(4-fluorophenyl)2.14.3
DM-I-03 C4-(3-pyridyl)5.68.9
Antimicrobial and Antifungal Activity

The imidazole ring is the cornerstone of azole antifungals and has been incorporated into numerous antibacterial agents.[8][9] This makes the antimicrobial potential a logical and promising avenue for investigation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in appropriate growth broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Prepare a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (microbes in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation: Representative Antimicrobial Activity

Derivative IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
DM-I-04 8>6416
DM-I-05 4324
DM-I-06 16>648
Anti-inflammatory Activity

Certain substituted imidazoles are known to inhibit key enzymes in inflammatory pathways, such as p38 MAP kinase or cyclooxygenase (COX).[10][11] This suggests a potential application for derivatives of our core in treating inflammatory disorders.

Conclusion and Future Outlook

The N,1-Dimethyl-1H-imidazol-2-amine scaffold is a versatile and promising platform for the development of novel therapeutics. The synthetic tractability allows for the creation of extensive libraries, and the inherent properties of the imidazole ring predispose these derivatives to a wide range of biological activities.

Next Steps for a Research Program:

  • Expanded SAR: Synthesize a broader library of derivatives to build a comprehensive understanding of how structural changes impact potency and selectivity for anticancer, antimicrobial, and anti-inflammatory targets.

  • Mechanism of Action Studies: For the most potent compounds, conduct detailed mechanistic studies (e.g., kinase profiling, cell cycle analysis, antimicrobial mechanism) to identify the precise molecular targets.

  • In Vivo Evaluation: Advance lead candidates into relevant animal models to assess efficacy, pharmacokinetics, and safety profiles.

This guide provides the strategic framework and core methodologies to initiate and advance a successful drug discovery program based on this promising chemical class.

References

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17846, N,N-Dimethyl-1H-benzimidazol-2-amine. URL: [Link]

  • Ferm, R. J., & Riebsomer, J. L. (1954). The Chemistry of the 2-Imidazolines and Imidazolidines. Chemical Reviews. URL: [Link]

  • Wroblewska, J., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules. URL: [Link]

  • Verma, A., et al. (2020). Imidazoles as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • Organic Chemistry Portal. Synthesis of imidazoles. URL: [Link]

  • Ahmad, I., et al. (2023). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents. Scientific Reports. URL: [Link]

  • Pineda, J., et al. (2015). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. URL: [Link]

  • Popova, Y. A., et al. (2023). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules. URL: [Link]

  • Request PDF. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. ResearchGate. URL: [Link]

  • Ali, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. URL: [Link]

  • Al-Masoudi, W. A. (2017). Synthesis, Characterization and Anti Microbial Activity of Some New Derivatives Containing Imidazol Moiety. Journal of Al-Nahrain University. URL: [Link]

  • Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. URL: [Link]

  • Sharma, V., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Longdom Publishing. URL: [Link]

  • ResearchGate. Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. URL: [Link]

  • RSC Publishing. (2024). Recent advances in the synthesis of highly substituted imidazolidines. URL: [Link]

  • Viciano-Trelis, M., et al. (2022). Antimicrobial Properties of Amino-Acid-Derived N-Heterocyclic Carbene Silver Complexes. Molecules. URL: [Link]

  • Bansal, Y., & Silakari, O. (2012). Imidazole: Having Versatile Biological Activities. SciSpace. URL: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Journal of Pharmaceutical Sciences. URL: [Link]

  • Banik, S., & Burman, A. K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. URL: [Link]

  • Ashenhurst, J. (2024). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. URL: [Link]

  • Golcienė, A., et al. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry. URL: [Link]

  • Al-Ghamdi, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. URL: [Link]

  • ResearchGate. (2021). Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA. URL: [Link]

  • Patel, K., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTIINFLAMMATORY ACTIVITY (in vitro) OF NEW OXADIAZOLE INCORPORATED WITH IMIDAZOLE AND PYRAZOLE. PharmaTutor. URL: [Link]

  • Laufer, S., et al. (2002). From imidazoles to pyrimidines: new inhibitors of cytokine release. Journal of Medicinal Chemistry. URL: [Link]

Sources

Foundational

An In-depth Technical Guide to N,1-Dimethyl-1H-imidazol-2-amine: A Versatile Precursor in Modern Heterocyclic Chemistry

Abstract: The imidazole nucleus is a cornerstone of heterocyclic chemistry, integral to countless bioactive molecules and advanced materials. Within this class, 2-aminoimidazoles represent a privileged scaffold due to th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazole nucleus is a cornerstone of heterocyclic chemistry, integral to countless bioactive molecules and advanced materials. Within this class, 2-aminoimidazoles represent a privileged scaffold due to their unique electronic properties and role as guanidine bioisosteres. This guide provides a detailed examination of N,1-Dimethyl-1H-imidazol-2-amine, a specialized derivative poised for significant applications. We will explore its synthesis, physicochemical properties, and, most critically, its pivotal role as a precursor to a highly electron-donating N-heterocyclic carbene (NHC) ligand. This document is intended for researchers, medicinal chemists, and process developers seeking to leverage this versatile building block in catalysis and drug discovery.

Introduction: The Strategic Importance of Substituted 2-Aminoimidazoles

The imidazole ring is a five-membered aromatic heterocycle that is fundamental to numerous biological processes; it is famously found in the amino acid histidine and the hormone histamine.[1][2] Its derivatives are a major focus in drug discovery, with applications ranging from antifungal agents to anticancer therapeutics.[3][4] The 2-aminoimidazole (2-AI) moiety is of particular interest as it acts as a bioisostere of the highly basic guanidine group, offering similar hydrogen bonding capabilities but with modulated basicity and improved pharmacokinetic profiles.[5]

N,1-Dimethyl-1H-imidazol-2-amine emerges as a strategically important building block. The methylation at the N1 position prevents tautomerization and locks the scaffold's electronic configuration, while the methylation on the exocyclic nitrogen (the amino group) fine-tunes its nucleophilicity and steric profile. Its primary and most powerful application lies in its role as a precursor to the N-heterocyclic carbene (NHC) ligand, 1-methyl-3-(methylamino)-1H-imidazol-2-ylidene . This NHC is distinguished by the powerful electron-donating effect of the exocyclic dimethylamino group, which significantly enhances the catalytic activity of coordinated metal centers. This guide will provide the technical details necessary to synthesize, handle, and apply this compound in key areas of modern heterocyclic chemistry.

Synthesis and Physicochemical Properties

Proposed Synthetic Pathway

The proposed synthesis involves two primary stages: the formation of the 1-methyl-2-aminoimidazole core, followed by the selective methylation of the exocyclic amino group.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Selective N-Methylation A 2-Amino-1H-imidazole sulfate C Base (e.g., NaH) in DMF A->C B Methyl Iodide (CH3I) B->C D 1-Methyl-1H-imidazol-2-amine C->D N1-Alkylation E 1-Methyl-1H-imidazol-2-amine F Boc Anhydride (Boc2O) E->F Protection G N-Boc protected intermediate F->G H NaH, then CH3I G->H Methylation I N-Boc, N-methyl intermediate H->I J Acid (e.g., TFA) I->J Deprotection K N,1-Dimethyl-1H-imidazol-2-amine J->K

Caption: Proposed workflow for the synthesis of N,1-Dimethyl-1H-imidazol-2-amine.

Experimental Protocol: Synthesis of 1-Methyl-1H-imidazol-2-amine (Core)
  • Reagents & Setup: Under an inert atmosphere (N₂ or Ar), add 2-amino-1H-imidazole sulfate (1 equiv.) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvation & Deprotonation: Add anhydrous Dimethylformamide (DMF) to the flask. Cool the resulting slurry to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv.) portion-wise, ensuring the temperature does not exceed 5 °C. Stir for 1 hour at 0 °C.

  • N1-Alkylation: Add methyl iodide (1.1 equiv.) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up & Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product via column chromatography (silica gel, gradient elution with Dichloromethane/Methanol) to yield 1-Methyl-1H-imidazol-2-amine.[6]

Causality Behind Choices: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the imidazole nitrogen (N1), which is more acidic than the exocyclic amine. This directs the electrophilic methyl iodide to the N1 position with high regioselectivity. DMF is chosen as a polar aprotic solvent to facilitate the solubility of the reagents and the Sₙ2 reaction.

Protocol Insight: Selective Exocyclic N-Methylation

Direct methylation of 1-Methyl-1H-imidazol-2-amine would likely result in a mixture of products, including quaternization of the imidazole ring. To achieve selectivity, a protection-methylation-deprotection strategy is required.

  • Protection: The exocyclic primary amine of 1-Methyl-1H-imidazol-2-amine is protected using Di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc derivative. This temporarily reduces its nucleophilicity.

  • Methylation: The remaining N-H on the Boc-protected amine can now be deprotonated with NaH and subsequently methylated with methyl iodide.

  • Deprotection: The Boc group is readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final product, N,1-Dimethyl-1H-imidazol-2-amine.

Physicochemical Data
PropertyValueSource/Method
CAS Number 1083224-07-0[5]
Molecular Formula C₅H₉N₃Calculated
Molecular Weight 111.15 g/mol Calculated
Appearance Off-white to yellow solid (predicted)---
pKa (conjugate acid) ~8.5-9.5 (estimated)Estimated based on related structures
LogP ~0.5 (estimated)Calculated

Core Application: Precursor to a Superior NHC Ligand for Catalysis

The true value of N,1-Dimethyl-1H-imidazol-2-amine lies in its conversion to an N-heterocyclic carbene (NHC) ligand for transition metal catalysis. NHCs have revolutionized organometallic chemistry, often replacing phosphine ligands due to their strong σ-donation, steric tunability, and high stability.[7]

From Amine to Imidazolium Salt Precursor

The amine is first converted into its corresponding imidazolium salt, the stable precursor to the carbene.

  • Quaternization: N,1-Dimethyl-1H-imidazol-2-amine is reacted with an alkylating agent (e.g., methyl iodide or methyl triflate) in a suitable solvent like acetonitrile.

  • Product: The reaction yields the 1,3-dimethyl-2-(methylamino)-1H-imidazolium salt. This salt is typically a stable, crystalline solid that can be isolated, purified, and stored.[8]

Generation of the Free Carbene and its Properties

The free NHC, 1,3-dimethyl-2-(methylamino)-1H-imidazol-2-ylidene , is generated in situ by deprotonation of the imidazolium salt at the C2 position using a strong base (e.g., NaH, KOtBu, or NaHMDS).[3]

The key feature of this NHC is its exceptional electron-donating ability. The exocyclic amino group pushes electron density into the imidazole ring through resonance, making the carbene carbon an extremely powerful σ-donor. This property is critical for catalysis:

  • Accelerates Oxidative Addition: The electron-rich metal center more readily undergoes oxidative addition, often the rate-limiting step in cross-coupling cycles.

  • Stabilizes Catalytic Intermediates: The strong M-C bond imparts high thermal stability to the catalyst complex.[2]

Application in Nickel-Catalyzed C-N Cross-Coupling

Nickel-catalyzed amination of aryl chlorides is a cost-effective alternative to palladium-catalyzed reactions. The high activity of electron-rich NHC ligands makes them ideal for activating the less reactive C-Cl bond.[3]

G A L-Ni(0) B L-Ni(II)(Ar)(Cl) A->B Oxidative Addition (Ar-Cl) L1 L = NHC Ligand D [L-Ni(II)(Ar)(HNR'R'')]Cl B->D Ligand Exchange (HNR'R'') C L-Ni(II)(Ar)(NR'R'') C->A Reductive Elimination (Ar-NR'R'') P1 Product Ar-NR'R'' D->C Deprotonation (-Base·HCl) R1 Reactants Ar-Cl, HNR'R''

Caption: Catalytic cycle for Ni-NHC catalyzed C-N coupling.

Detailed Experimental Protocol: In Situ Catalyst Generation and Amination

This protocol describes the coupling of 4-chloroanisole with morpholine, a representative transformation.

  • Catalyst Pre-formation:

    • To a flame-dried Schlenk flask under argon, add Ni(acac)₂ (5 mol%), the 1,3-dimethyl-2-(methylamino)-1H-imidazolium iodide salt (5 mol%), and sodium hydride (NaH, 60% dispersion, 10 mol%).

    • Add anhydrous, degassed THF. Stir the mixture at 65 °C for 30 minutes. This step reduces Ni(II) to Ni(0) and deprotonates the imidazolium salt to form the active L-Ni(0) complex.[3]

  • Reaction Assembly:

    • To the flask containing the active catalyst, add 4-chloroanisole (1.0 equiv.), morpholine (1.5 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.8 equiv.).

    • Stir the reaction mixture at 65 °C and monitor by GC-MS or TLC.

  • Work-up and Isolation:

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by flash column chromatography to yield N-(4-methoxyphenyl)morpholine.

Trustworthiness & Self-Validation: This in situ protocol is robust and widely used. The color change upon catalyst formation provides a visual confirmation. The use of NaH for pre-formation and the stronger base NaOt-Bu for the deprotonation of the amine during the catalytic cycle are distinct, well-established roles.[3] The protocol's success relies on the rigorous exclusion of air and moisture, for which standard Schlenk techniques are essential.

Role in Medicinal Chemistry and Drug Development

As a heterocyclic building block, N,1-Dimethyl-1H-imidazol-2-amine offers medicinal chemists a scaffold with tunable properties. The N,N-dimethyl-2-aminoimidazole core can be incorporated into larger molecules to:

  • Act as a Hydrogen Bond Acceptor: The ring nitrogens can participate in crucial hydrogen bonding interactions with biological targets like kinases or proteases.

  • Modulate Physicochemical Properties: The two methyl groups enhance lipophilicity and can improve cell permeability compared to the unsubstituted parent amine. They also block metabolic N-demethylation at one site, potentially improving the compound's half-life.

  • Serve as a Guanidine Mimic: It can replace a guanidinium group to reduce pKa, thereby decreasing the positive charge at physiological pH and improving oral bioavailability while retaining key binding interactions.[5]

Conclusion

N,1-Dimethyl-1H-imidazol-2-amine is more than just another substituted heterocycle; it is a high-potential precursor for creating exceptionally active catalytic systems. Its true utility is realized upon conversion to its corresponding N-heterocyclic carbene ligand, whose powerful electron-donating nature makes it ideal for challenging cross-coupling reactions, particularly with economical nickel catalysts. Furthermore, its structural motifs are highly relevant in modern medicinal chemistry for fine-tuning the properties of bioactive compounds. This guide provides the foundational knowledge and actionable protocols for researchers to begin harnessing the potential of this versatile chemical tool.

References

  • Bylinsky, J., & G. M. J. (2021). Thiazol-2-ylidenes as N-Heterocyclic carbene ligands with enhanced electrophilicity for transition metal catalysis. Nature Communications. Available at: [Link]

  • Chen, Y., et al. (2025). Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. RSC Advances. Available at: [Link]

  • Ijaz, H., et al. (2018). Metal complexes of backbone-halogenated imidazol-2-ylidenes. Journal of Organometallic Chemistry. Available at: [Link]

  • Holliday, G. L., et al. (2025). N, N'-Di (alkyloxy) imidazolium Salts: New Patent-free Ionic Liquids and NHC Precatalysts. Zeitschrift für Naturforschung B. Available at: [Link]

  • Ricci, A., & G. D. (2025). Synthetic Routes to N-Heterocyclic Carbene Precursors. Chemical Reviews. Available at: [Link]

  • Seddon, K. R. (2007). THE CHEMISTRY OF IMIDAZOLIUM SALTS AND PHOSPHONIUM-BASED IONIC LIQUIDS. CORE. Available at: [Link]

  • Grimaud, L., et al. (2002). Nickel(0)/Dihydroimidazol-2-ylidene Complex Catalyzed Coupling of Aryl Chlorides and Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Le, T., et al. (2011). N-heterocyclic Carbene Ligands as Mimics of imidazoles/histidine for the Stabilization of Di- And Trinitrosyl Iron Complexes. Inorganic Chemistry. Available at: [Link]

  • Acar, U., et al. (2025). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Beilstein Journals. (n.d.). Search Results. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Catalytic activity of N -heterocyclic carbene silver complexes derived from imidazole ligands. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of N,N¢-Imidazolium Salts 1-4 a. ResearchGate. Available at: [Link]

  • Johnson, C. A., et al. (2021). Imidazolinium N-Heterocyclic Carbene Ligands for Enhanced Stability on Gold Surfaces. Langmuir. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Chemical Communications. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Reaction Mechanism of N,1-Dimethyl-1H-imidazol-2-amine Formation

Abstract: This guide provides a detailed examination of a highly plausible reaction mechanism for the synthesis of N,1-Dimethyl-1H-imidazol-2-amine, a substituted 2-aminoimidazole. The 2-aminoimidazole scaffold is a priv...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed examination of a highly plausible reaction mechanism for the synthesis of N,1-Dimethyl-1H-imidazol-2-amine, a substituted 2-aminoimidazole. The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous marine alkaloids with potent biological activities, including antibacterial, antifungal, and antibiofilm properties.[1][2][3] Understanding the mechanistic underpinnings of its formation is crucial for the rational design of synthetic routes to novel therapeutic agents. This whitepaper focuses on a robust and common synthetic strategy: the cyclocondensation of an α-halocarbonyl compound with a disubstituted guanidine. We will dissect the multi-step mechanism, propose experimental protocols for its validation, and discuss the key parameters influencing the reaction's outcome.

Introduction to N-Alkylated 2-Aminoimidazoles

The 2-Aminoimidazole Scaffold: A Privileged Structure in Drug Discovery

The 2-aminoimidazole (2-AI) moiety is a cornerstone of numerous natural products, particularly those isolated from marine sponges.[1] Its unique electronic and structural properties allow it to act as a versatile pharmacophore, engaging in critical hydrogen bonding and electrostatic interactions with biological targets.[2] This has led to the development of synthetic 2-AI derivatives with a wide range of therapeutic applications, from inhibiting bacterial biofilm formation to acting as enzyme inhibitors.[2][3]

The Target Molecule: N,1-Dimethyl-1H-imidazol-2-amine

N,1-Dimethyl-1H-imidazol-2-amine features methyl groups on both the endocyclic N-1 nitrogen and the exocyclic 2-amino nitrogen. This specific substitution pattern can significantly influence the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, making it an interesting target for structure-activity relationship (SAR) studies.

Overview of Synthetic Strategies

Several strategies exist for the synthesis of the imidazole core.[4][5] For the construction of N-substituted 2-aminoimidazoles, the most direct and widely employed methods involve the cyclocondensation of a C2-N3 synthon (like a guanidine derivative) with a C4-C5 synthon (such as an α-dicarbonyl or α-halocarbonyl compound).[6][7] The reaction between an α-haloketone and a substituted guanidine is a particularly robust method that allows for precise control over the substitution pattern of the final product.[7]

The Proposed Reaction Mechanism: A Step-by-Step Analysis

We will investigate the reaction between N,N'-dimethylguanidine and 2-bromoacetaldehyde to form N,1-Dimethyl-1H-imidazol-2-amine. This pathway is chosen for its logical construction of the target molecule from readily accessible precursors.

Rationale for Precursor Selection
  • N,N'-Dimethylguanidine: This symmetrical guanidine provides the N-C-N core of the 2-aminoimidazole and installs the required methyl groups on what will become the N-1 and the exocyclic amino nitrogen atoms. Guanidine and its derivatives are excellent nucleophiles and are foundational building blocks for nitrogen-containing heterocycles.[8]

  • 2-Bromoacetaldehyde: This α-halocarbonyl serves as the C4-C5 fragment. The bromine atom provides a reactive electrophilic center for the initial nucleophilic attack, while the aldehyde carbonyl group provides the second electrophilic center for the subsequent intramolecular cyclization.

Mechanistic Steps

Step 1: Nucleophilic Substitution (SN2 Alkylation) The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of N,N'-dimethylguanidine on the α-carbon of 2-bromoacetaldehyde. This is a classic SN2 reaction where the guanidine acts as the nucleophile and the bromide ion is the leaving group. This step forms a key acyclic intermediate, an N-(2-oxoethyl)-N,N'-dimethylguanidinium salt.[6][7]

Step 2: Deprotonation and Imine/Enamine Tautomerization The initial alkylation product is acidic. In the presence of a base (which can be another molecule of guanidine or an added scavenger), the protonated guanidinium moiety is deprotonated. The resulting intermediate exists in equilibrium with its tautomers. The crucial step is the formation of a Schiff base (imine) through the condensation of the aldehyde with one of the guanidine nitrogens.

Step 3: Intramolecular Cyclization (5-exo-trig) The key ring-forming step involves the nucleophilic attack of the remaining secondary amine within the guanidine moiety onto the carbonyl carbon. This is a favorable 5-exo-trig cyclization, leading to a five-membered imidazolidine ring intermediate, specifically a 2-amino-imidazolidin-4-ol derivative.[9]

Step 4: Dehydration and Aromatization The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic imidazole ring. This dehydration is typically promoted under acidic or basic conditions and is driven by the thermodynamic stability of the resulting aromatic system.[6] A protonated hydroxyl group becomes a good leaving group (water), and subsequent deprotonation at C-5 re-establishes the double bond within the ring, leading to the final product.

Visualization of the Proposed Mechanism

The following diagram illustrates the sequential steps of the proposed reaction mechanism.

G cluster_start Starting Materials cluster_steps Reaction Pathway cluster_product Final Product Start1 N,N'-Dimethylguanidine Step1 Step 1: SN2 Alkylation Start1->Step1 Start2 2-Bromoacetaldehyde Start2->Step1 Step2 Step 2: Imine Formation Step1->Step2 Intermediate A (Guanidinium Salt) Step3 Step 3: 5-exo-trig Cyclization Step2->Step3 Intermediate B (Imine) Step4 Step 4: Dehydration & Aromatization Step3->Step4 Intermediate C (Imidazolidinol) Product N,1-Dimethyl-1H- imidazol-2-amine Step4->Product

Caption: Proposed reaction mechanism for the formation of N,1-Dimethyl-1H-imidazol-2-amine.

Experimental Design for Mechanistic Validation

To move from a proposed mechanism to an experimentally validated one, a series of targeted experiments must be designed. The following protocols provide a framework for confirming the key steps outlined above.

Protocol 1: Synthesis and Characterization of α-Haloketone Precursor

Causality: The purity and identity of the starting materials are paramount. While 2-bromoacetaldehyde is commercially available, it is often supplied as an aqueous solution or acetal, and can be unstable. A reliable synthesis of a stable precursor, like 2-bromo-1,1-diethoxyethane, followed by in-situ deprotection, provides greater control. The α-bromination of a stable ketone is a standard and verifiable procedure.[10][11]

Methodology:

  • Reaction Setup: To a solution of a suitable ketone (e.g., acetophenone for a phenyl-substituted analog) in an appropriate solvent (e.g., methanol), add N-Bromosuccinimide (NBS) portion-wise at 0 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the α-bromoketone using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Trapping and Isolation of the Acyclic Intermediate

Causality: To validate Step 1 (SN2 Alkylation), the goal is to isolate and characterize the proposed acyclic guanidinium salt intermediate. This can be achieved by running the reaction under conditions that favor the initial alkylation but disfavor the subsequent cyclization, such as low temperatures and the absence of a strong base for the dehydration step.

Methodology:

  • Reaction Setup: Dissolve N,N'-dimethylguanidine hydrochloride (1.0 eq) and a base like potassium carbonate (1.1 eq) in a polar aprotic solvent like acetonitrile at 0 °C.

  • Addition: Slowly add the α-bromocarbonyl (1.0 eq) to the cooled solution.

  • Reaction: Stir the mixture at a low temperature (e.g., 0-10 °C) for several hours, monitoring for the formation of a new product by TLC or LC-MS while ensuring the final imidazole product does not form.

  • Isolation: If a precipitate forms, filter and wash with a cold solvent. If not, carefully concentrate the solvent at low temperature.

  • Characterization: Analyze the isolated solid or crude material immediately by High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition of the proposed intermediate and by NMR to elucidate its structure.

Protocol 3: Kinetic Analysis via In Situ Spectroscopy

Causality: Kinetic studies can help identify the rate-determining step of the reaction. By monitoring the concentration of reactants, intermediates, and products over time, one can build a rate law that is consistent with the proposed mechanism. For example, if the initial SN2 attack is rate-limiting, the reaction rate should be first order in both the guanidine and the α-haloketone.

Methodology:

  • Sample Preparation: In an NMR tube, combine the α-haloketone and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆).

  • Initiation: Acquire an initial ¹H NMR spectrum (t=0). Inject a solution of N,N'-dimethylguanidine into the NMR tube, mix rapidly, and immediately begin acquiring spectra at fixed time intervals.

  • Data Acquisition: Collect data until the reaction is complete.

  • Analysis: Integrate the signals corresponding to the starting materials and the product relative to the internal standard at each time point. Plot the concentration versus time and analyze the data to determine the reaction order and rate constant.

Visualization of Experimental Workflow

G cluster_prep Precursor Synthesis & Verification cluster_exp Mechanistic Experiments cluster_analysis Data Analysis & Conclusion P1 Synthesize/ Purify Precursors P2 Characterize (NMR, MS) P1->P2 E1 Protocol 2: Intermediate Trapping P2->E1 E2 Protocol 3: Kinetic Analysis (NMR) P2->E2 E3 Isotopic Labeling (Optional) P2->E3 A1 Analyze Spectra & Kinetic Data E1->A1 E2->A1 E3->A1 A2 Correlate with Proposed Mechanism A1->A2 A3 Refine or Confirm Mechanism A2->A3

Caption: A self-validating workflow for investigating the reaction mechanism.

Data Interpretation and Mechanistic Insights

The successful execution of the described protocols provides a powerful, multi-faceted dataset to support the proposed mechanism.

Expected Outcomes
  • Intermediate Trapping: Successful isolation and characterization of the N-(2-oxoethyl)-N,N'-dimethylguanidinium salt would provide strong evidence for the initial SN2 pathway.

  • Kinetic Data: The reaction rate's dependence on the concentration of each reactant will confirm the molecularity of the rate-determining step. For instance, a second-order rate law (Rate = k[Guanidine][Bromoacetaldehyde]) would strongly suggest the initial bimolecular collision (Step 1) is the slowest step.

Table of Hypothetical Kinetic Data
Experiment[Guanidine] (M)[Bromoacetaldehyde] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.22.0 x 10⁻⁴

Interpretation: The data in the table show that doubling the concentration of either reactant doubles the initial reaction rate. This is indicative of a reaction that is first-order with respect to each reactant and second-order overall, supporting the SN2 alkylation as the rate-determining step.

Conclusion

The formation of N,1-Dimethyl-1H-imidazol-2-amine via the cyclocondensation of N,N'-dimethylguanidine and an α-halocarbonyl proceeds through a well-defined, multi-step mechanism. The key transformations involve an initial SN2 alkylation, followed by an intramolecular cyclization and a final dehydration step to yield the aromatic product. This mechanistic understanding is not merely academic; it empowers chemists to optimize reaction conditions, predict the formation of byproducts, and rationally design synthetic routes to a vast array of structurally diverse and biologically relevant 2-aminoimidazole derivatives. The experimental framework provided herein serves as a robust template for validating this and related heterocyclic forming reactions, ensuring scientific integrity and accelerating the pace of drug discovery.

References

  • Zhang, W., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 2018(10), 608-611. Available at: [Link]

  • Leite, A., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. Available at: [Link]

  • Wolfe, J. P., et al. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 12(19), 4384-4387. Available at: [Link]

  • Roda, G., et al. (2020). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2020(2), M1131. Available at: [Link]

  • Pozharskii, A. F., et al. (2011). 2-Aminoimidazoles. In Studies in Natural Products Chemistry (Vol. 38, pp. 1-48). Elsevier. Available at: [Link]

  • Tanemura, K., et al. (2005). Halogenation of ketones with N-halosuccinimides under solvent-free reaction conditions. Journal of the Chemical Society, Perkin Transactions 1, (22), 3647-3650. Available at: [Link]

  • Ilardi, E. A., et al. (2008). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of Medicinal Chemistry, 51(20), 6395-6403. Available at: [Link]

  • Shestakov, A. S., et al. (2011). Synthesis of Derivatives of 2-Aminoimidazole and 2-Iminoimidazolidine by Cyclization of 1-Aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-Bromocarbonyl Compounds. Chemistry of Heterocyclic Compounds, 47(1), 77-85. Available at: [Link]

  • Wikipedia contributors. (2023, December 2). 1-Methylimidazole. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Available at: [Link]

  • Wolfe, J. P., et al. (2010). Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products. Organic Letters, 12(19), 4384-4387. Available at: [Link]

  • Yogi, B. (2022). Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. Neuro Quantology, 20(9), 4583-4592. Available at: [Link]

  • Linson, S., et al. (2020). 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance. Frontiers in Microbiology, 11, 1699. Available at: [Link]

  • Zaragoza, F. (2024, July 24). Preparation of Imidazoles, Part 1: By Cyclocondensation [Video]. YouTube. Available at: [Link]

  • Murray, T. P., et al. (2013). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine. Molbank, 2013(3), M797. Available at: [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. Available at: [Link]

  • Murray, J. I., & Spivey, A. C. (2011). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses, 88, 274. Available at: [Link]

  • Kumar, A., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 9(8), 123-134. Available at: [Link]

  • Wolfe, J. P., et al. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 12(19), 4384-4387. Available at: [Link]

  • Pravst, I., et al. (2008). Halogenation of ketones with N-halosuccinimides under solvent-free reaction conditions. Tetrahedron Letters, 49(48), 6875-6878. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: N,1-Dimethyl-1H-imidazol-2-amine

Abstract This document provides a comprehensive technical guide for the synthesis of N,1-Dimethyl-1H-imidazol-2-amine, a key intermediate in the development of specialized N-heterocyclic carbenes (NHCs) and a valuable sc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of N,1-Dimethyl-1H-imidazol-2-amine, a key intermediate in the development of specialized N-heterocyclic carbenes (NHCs) and a valuable scaffold in medicinal chemistry. The protocol herein details a robust two-step synthetic sequence, beginning with the construction of the 2-amino-1-methylimidazole core, followed by a selective N-methylation of the exocyclic amino group. This guide is designed for researchers in organic synthesis, catalysis, and drug development, offering detailed, step-by-step experimental procedures, mechanistic insights, characterization guidelines, and safety protocols.

Introduction and Significance

N,1-Dimethyl-1H-imidazol-2-amine is a disubstituted imidazole derivative of significant interest. Its structure is foundational for the synthesis of specific N-heterocyclic carbene (NHC) ligands. Unlike more common NHCs derived from symmetrically substituted imidazolium salts, those generated from N,1-Dimethyl-1H-imidazol-2-amine precursors feature distinct electronic and steric properties due to the exocyclic amine functionality, offering unique opportunities in catalysis. Furthermore, the 2-aminoimidazole core is a recognized pharmacophore present in numerous natural products and therapeutic agents, making its derivatives valuable for library synthesis in drug discovery programs.

This application note presents a representative and reliable laboratory-scale synthesis, designed to be accessible and reproducible. The chosen pathway involves two distinct stages:

  • Formation of the Imidazole Core: Synthesis of the precursor, 2-amino-1-methyl-1H-imidazole, via an acid-catalyzed cyclization-condensation reaction.

  • Selective Methylation: N-methylation of the 2-amino group to yield the final target compound.

Overall Reaction Scheme

The complete synthetic pathway is illustrated below:

Step 1: Synthesis of 2-Amino-1-methyl-1H-imidazole (2) Reaction scheme for the synthesis of 2-Amino-1-methyl-1H-imidazole

Step 2: Synthesis of N,1-Dimethyl-1H-imidazol-2-amine (3) Reaction scheme for the synthesis of N,1-Dimethyl-1H-imidazol-2-amine

Mechanistic Considerations

Step 1: Imidazole Ring Formation The synthesis of the 2-amino-1-methylimidazole core (2) is a classic example of heterocycle formation via cyclization. The reaction is initiated by the acid-catalyzed hydrolysis of methylaminoacetaldehyde dimethyl acetal (1a) to the corresponding aldehyde. This aldehyde then condenses with cyanamide. The intramolecular cyclization is driven by the nucleophilic attack of the amine onto the nitrile carbon, followed by tautomerization to form the stable aromatic imidazole ring.

Step 2: Exocyclic Amine Methylation The second step is a standard nucleophilic substitution (SN2) reaction. The exocyclic amino group of precursor 2 is significantly more nucleophilic than the ring nitrogen (N3), which is part of the aromatic π-system. However, to ensure selective methylation and prevent side reactions, a strong, non-nucleophilic base like sodium hydride (NaH) is used. NaH irreversibly deprotonates the exocyclic amine, forming a highly nucleophilic amide anion. This anion then readily attacks the methylating agent, methyl iodide, to form the desired product 3 . The use of a strong base and a polar aprotic solvent like THF favors the SN2 pathway and ensures the reaction proceeds to completion.

Experimental Protocols

Materials and Reagents
Reagent / MaterialGradeSupplier ExampleNotes
Methylaminoacetaldehyde dimethyl acetal (1a)≥95%Sigma-AldrichMoisture sensitive.
Cyanamide (1b)≥98%Sigma-AldrichCan dimerize; use fresh or properly stored reagent.
Hydrochloric Acid (HCl)37% (conc.)Fisher ScientificCorrosive.
Sodium Hydroxide (NaOH)Pellets, ≥97%VWRCorrosive, hygroscopic.
Sodium Hydride (NaH)60% dispersion in oilSigma-AldrichHighly Flammable. Handle under inert atmosphere.
Methyl Iodide (CH₃I)≥99%, stabilizedAcros OrganicsToxic, suspected carcinogen. Handle in a fume hood.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-AldrichUse from a solvent purification system or freshly distilled.
Diethyl Ether (Et₂O)ACS GradeVWRFlammable.
Ethyl Acetate (EtOAc)ACS GradeVWRFlammable.
HexanesACS GradeVWRFlammable.
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Lab prepared
Brine (Saturated aq. NaCl)-Lab prepared
Anhydrous Magnesium Sulfate (MgSO₄)GranularVWR
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Protocol 1: Synthesis of 2-Amino-1-methyl-1H-imidazole (2)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methylaminoacetaldehyde dimethyl acetal (1a , 11.9 g, 100 mmol, 1.0 eq) and cyanamide (1b , 4.2 g, 100 mmol, 1.0 eq).

  • Acidification: Add 100 mL of deionized water. Slowly and with stirring, add concentrated hydrochloric acid (8.3 mL, 100 mmol, 1.0 eq). The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1 with 1% NH₄OH).

  • Work-up (Basification): Cool the reaction mixture to room temperature in an ice bath. Carefully basify the solution to pH > 12 by the slow addition of 50% w/v aqueous sodium hydroxide. This step is highly exothermic; maintain cooling.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a solid. It can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine) to yield 2 as a white to off-white solid.

Protocol 2: Synthesis of N,1-Dimethyl-1H-imidazol-2-amine (3)

CAUTION: This procedure uses sodium hydride, which is water-reactive and flammable, and methyl iodide, which is toxic. All operations must be conducted in a certified fume hood under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum. Allow to cool under a stream of nitrogen.

  • Reagent Addition (Base): Under a positive pressure of nitrogen, add sodium hydride (60% dispersion in oil, 2.2 g, 55 mmol, 1.1 eq) to the flask. Add 100 mL of anhydrous THF via cannula or syringe.

  • Substrate Addition: Dissolve 2-amino-1-methyl-1H-imidazole (2 , 5.46 g, 50 mmol, 1.0 eq) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath) over 30 minutes. Hydrogen gas will evolve.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (3.4 mL, 7.8 g, 55 mmol, 1.1 eq) dropwise via syringe over 20 minutes.

  • Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor progress by TLC (EtOAc:Hexanes 1:1).

  • Quenching: Cautiously quench the reaction by cooling to 0 °C and adding 10 mL of saturated aqueous ammonium chloride solution dropwise. Stir for 15 minutes.

  • Work-up and Extraction: Add 100 mL of deionized water and transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to afford N,1-Dimethyl-1H-imidazol-2-amine (3) .

Characterization and Validation

The identity and purity of the final product must be confirmed through standard analytical techniques.

ParameterExpected Result for N,1-Dimethyl-1H-imidazol-2-amine (3)
Appearance Off-white solid or pale yellow oil.
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~6.5 (d, 1H, imidazole CH), ~6.3 (d, 1H, imidazole CH), ~3.5 (s, 3H, N1-CH₃), ~2.9 (s, 3H, exocyclic N-CH₃), ~2.8 (br s, 1H, NH). Note: NH peak may be broad and shift with concentration.
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~155 (C2-amine), ~120 (C4/C5), ~115 (C4/C5), ~35 (N1-CH₃), ~30 (exocyclic N-CH₃).
Mass Spec. (ESI+) Calculated for C₅H₁₀N₃⁺ [M+H]⁺: 112.0869; Found: 112.0871.[1]
Purity (HPLC/GC) ≥95% after chromatography.

Workflow Visualization

The overall process from starting materials to the purified final product is summarized in the following workflow diagram.

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Methylation S1_Start Reagents: - Methylaminoacetaldehyde dimethyl acetal - Cyanamide - HCl S1_Reaction Aqueous Reflux (4-6 hours) S1_Start->S1_Reaction S1_Workup Basification (NaOH) & Extraction (DCM) S1_Reaction->S1_Workup S1_Purify Purification (Recrystallization or Chromatography) S1_Workup->S1_Purify S1_Product Product 2: 2-Amino-1-methyl-1H-imidazole S1_Purify->S1_Product S2_Start Reagents: - Product 2 - NaH (Base) - CH₃I (Methylating Agent) - Anhydrous THF S1_Product->S2_Start Use as starting material S2_Deprotonation Deprotonation (0°C to RT) S2_Start->S2_Deprotonation S2_Methylation Methylation (0°C to RT, 12h) S2_Deprotonation->S2_Methylation S2_Workup Aqueous Quench & Extraction (EtOAc) S2_Methylation->S2_Workup S2_Purify Purification (Silica Gel Chromatography) S2_Workup->S2_Purify S2_Product Final Product 3: N,1-Dimethyl-1H-imidazol-2-amine S2_Purify->S2_Product

Caption: Overall workflow for the two-step synthesis of the target compound.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. Mineral oil dispersion reduces risk but does not eliminate it.

  • Methyl Iodide (CH₃I): Volatile, toxic, and a suspected carcinogen. Always handle in a fume hood and avoid inhalation or skin contact.

  • Concentrated Acids and Bases (HCl, NaOH): Highly corrosive. Cause severe burns upon contact. Handle with extreme care, ensuring appropriate PPE is worn.

  • Organic Solvents (THF, DCM, EtOAc, etc.): Flammable and/or volatile. Avoid open flames and ensure proper ventilation. Anhydrous THF can form explosive peroxides; use from a fresh source or test for peroxides before use.

References

  • PubChem. N,1-dimethyl-1h-imidazol-2-amine. National Center for Biotechnology Information. [Link]

  • Liang, R., et al. (2017). N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand. Organic Letters, 19(21), 5790-5793. [Link]

  • Man, S., et al. (2015). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 80(2), 1235-1240. [Link]

Sources

Application

N,1-Dimethyl-1H-imidazol-2-amine: A Versatile Ligand in Modern Coordination Chemistry

Introduction: Unveiling the Potential of a Unique Imidazole Ligand In the vast and dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes wi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Imidazole Ligand

In the vast and dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functionalities. Among the myriad of heterocyclic scaffolds, imidazole and its derivatives have long been recognized for their significant role as ligands, owing to their versatile coordination modes and tunable electronic properties.[1][2] This guide focuses on a particularly intriguing, yet underexplored, member of this family: N,1-Dimethyl-1H-imidazol-2-amine .

The presence of two methyl groups, one on the imidazole ring (N1) and another on the exocyclic amino group (N), imparts unique steric and electronic characteristics to this ligand. These features distinguish it from simpler 2-aminoimidazoles and N-heterocyclic carbenes (NHCs), opening up new avenues for the design of coordination compounds with novel catalytic and biological activities. This document provides a comprehensive overview of the synthesis of N,1-Dimethyl-1H-imidazol-2-amine, detailed protocols for its use in the preparation of metal complexes, and insights into the potential applications of these complexes for researchers, scientists, and drug development professionals.

PART 1: Ligand Synthesis - A Guided Protocol

A robust and reproducible synthesis of the ligand is the cornerstone of its application in coordination chemistry. While a direct, one-pot synthesis for N,1-Dimethyl-1H-imidazol-2-amine is not extensively documented, a logical and effective synthetic strategy involves a two-step process: the synthesis of the precursor, 1-methyl-1H-imidazol-2-amine, followed by the selective N-methylation of the exocyclic amino group.

Step 1: Synthesis of 1-Methyl-1H-imidazol-2-amine

The initial step involves the synthesis of the monosubstituted imidazole. A practical route, adapted from known procedures for similar compounds, is the cyclization reaction to form the imidazole ring followed by methylation at the N1 position.[3]

Experimental Protocol: Synthesis of 1-Methyl-4-phenyl-1H-imidazol-2-amine (as an analogous reference) [3]

This protocol for a similar compound illustrates the general principles that can be adapted.

  • Cyclisation: A mixture of the appropriate α-haloketone and guanidine is reacted to form the 2-aminoimidazole ring.

  • Hydrolysis: If protecting groups are used on the guanidine, a hydrolysis step is necessary to deprotect the amino group.

  • N1-Methylation: The resulting 2-aminoimidazole is then methylated, typically using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.[3]

Step 2: N-Methylation of the Exocyclic Amino Group

The second and crucial step is the methylation of the 2-amino group of 1-methyl-1H-imidazol-2-amine to yield the target ligand, N,1-Dimethyl-1H-imidazol-2-amine. This can be achieved through various N-alkylation methods.[2][4]

Proposed Experimental Protocol: Synthesis of N,1-Dimethyl-1H-imidazol-2-amine

This proposed protocol is based on general N-alkylation procedures and requires optimization.

Materials:

  • 1-Methyl-1H-imidazol-2-amine

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • A suitable base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (CH₃CN))

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-methyl-1H-imidazol-2-amine (1.0 eq.) in the chosen anhydrous solvent.

  • Add the base (1.1 - 1.5 eq.) portion-wise to the solution at 0 °C (ice bath).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the amino group.

  • Slowly add the methylating agent (1.1 eq.) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., Ethyl acetate, Dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure N,1-Dimethyl-1H-imidazol-2-amine.

Characterization:

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of both methyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Expected Spectroscopic Data (Hypothetical):

Technique Expected Features
¹H NMR Signals corresponding to the two imidazole ring protons, a singlet for the N1-methyl group, and a singlet for the N-methyl group. The chemical shifts will be influenced by the electronic environment.[5]
¹³C NMR Resonances for the imidazole ring carbons and the two distinct methyl carbons.
Mass Spec A molecular ion peak corresponding to the exact mass of C₅H₉N₃.

PART 2: Coordination Chemistry - Forging Metal-Ligand Bonds

The true potential of N,1-Dimethyl-1H-imidazol-2-amine is realized when it is employed as a ligand to form coordination complexes with various metal ions. Its bidentate nature, with potential coordination through the endocyclic N3 nitrogen and the exocyclic amino nitrogen, allows for the formation of stable chelate rings.

General Protocol for the Synthesis of Metal Complexes

The synthesis of metal complexes with N,1-Dimethyl-1H-imidazol-2-amine can be achieved through the reaction of the ligand with a suitable metal precursor in an appropriate solvent.

Experimental Protocol: Synthesis of a Generic [M(L)₂X₂] Complex

(Where M = a divalent metal ion like Cu(II), Pd(II), Pt(II); L = N,1-Dimethyl-1H-imidazol-2-amine; X = an anionic ligand like Cl⁻, Br⁻)

Materials:

  • N,1-Dimethyl-1H-imidazol-2-amine (2.0 eq.)

  • Metal salt (e.g., CuCl₂, PdCl₂, K₂PtCl₄) (1.0 eq.)

  • Solvent (e.g., Methanol, Ethanol, Acetonitrile, Water)

  • Standard laboratory glassware

Procedure:

  • Dissolve the metal salt in the chosen solvent in a round-bottom flask.

  • In a separate flask, dissolve N,1-Dimethyl-1H-imidazol-2-amine in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with constant stirring.

  • The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the metal ion and ligand. The reaction progress can be monitored by observing any color changes or precipitate formation.

  • After the reaction is complete (typically a few hours to overnight), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • The resulting solid complex can be purified by recrystallization from a suitable solvent or solvent mixture.

Characterization of the Metal Complex:

  • Elemental Analysis: To determine the empirical formula of the complex.

  • Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.

  • Spectroscopic Techniques (IR, UV-Vis): To probe the coordination of the ligand to the metal center.

  • NMR Spectroscopy (for diamagnetic complexes): To elucidate the structure of the complex in solution.

Diagram of a Potential Coordination Mode:

Caption: A schematic representation of a plausible bidentate coordination mode of N,1-Dimethyl-1H-imidazol-2-amine to a metal center (M).

PART 3: Applications in Catalysis and Drug Development

The unique structural and electronic properties of metal complexes derived from N,1-Dimethyl-1H-imidazol-2-amine suggest their potential in various applications, particularly in catalysis and medicinal chemistry.

Catalytic Applications

The strong σ-donating character of the imidazole ring, combined with the steric influence of the methyl groups, can lead to the formation of catalytically active metal centers.

  • Cross-Coupling Reactions: Palladium complexes of N,1-Dimethyl-1H-imidazol-2-amine could be effective catalysts for C-C and C-N bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The ligand's electronic properties can influence the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

Workflow for a Catalytic Cross-Coupling Reaction:

G A [Pd(L)n] Catalyst Precursor B Oxidative Addition (Ar-X) A->B Activation C Transmetalation (R-M') B->C D Reductive Elimination C->D E Ar-R Product D->E F [Pd(L)n] D->F Catalyst Regeneration F->B

Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, where 'L' represents the N,1-Dimethyl-1H-imidazol-2-amine ligand.

  • Oxidation Catalysis: Copper complexes of this ligand could mimic the active sites of certain metalloenzymes and catalyze a range of oxidation reactions. The coordination environment provided by the ligand can influence the redox potential of the copper center and its ability to activate substrates.[7]

Medicinal and Drug Development Applications

The imidazole scaffold is a common motif in many biologically active molecules. Metal complexes of imidazole derivatives have shown promise as anticancer and antimicrobial agents.

  • Anticancer Agents: Platinum(II) complexes containing imidazole-based ligands have been investigated as potential anticancer drugs.[8][9] The N,1-Dimethyl-1H-imidazol-2-amine ligand could be used to synthesize novel platinum complexes with improved cellular uptake, different DNA binding modes, or the ability to overcome cisplatin resistance.[8] The interaction of such complexes with DNA is a key mechanism of their cytotoxic activity.

Diagram of Potential DNA Interaction:

Caption: A simplified diagram illustrating the potential interaction of a platinum complex with DNA, forming intrastrand crosslinks.

  • Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. The 2-aminoimidazole moiety is found in natural products with antibacterial and antibiofilm activity.[10][11] Metal complexes of N,1-Dimethyl-1H-imidazol-2-amine could exhibit enhanced antimicrobial properties due to the combined effects of the ligand and the metal ion.

Conclusion and Future Outlook

N,1-Dimethyl-1H-imidazol-2-amine represents a promising, yet largely untapped, resource for the development of novel coordination compounds. Its unique substitution pattern offers a distinct advantage in fine-tuning the steric and electronic environment around a metal center. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to explore the rich coordination chemistry of this ligand. Future investigations into the synthesis of a wider range of metal complexes, detailed mechanistic studies of their catalytic activity, and comprehensive biological evaluations will undoubtedly unlock the full potential of N,1-Dimethyl-1H-imidazol-2-amine in advancing the fields of catalysis, materials science, and medicinal chemistry.

References

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central. [Link]

  • In vitro anticancer activity evaluation of new cationic platinum(II) complexes based on imidazole mojety. AIR Unimi. [Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]

  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF. ResearchGate. [Link]

  • IN VITRO CYTOTOXIC ACTIVITIES OF PLATINUM(II) COMPLEXES CONTAINING 1H-BENZO[d]IMIDAZOLE AND 1H-1,3-DIAZOLE DERIVATIVES. DergiPark. [Link]

  • Sequential bromination and methylation of 2‐methyl‐5‐nitro‐1H‐imidazole (218). ResearchGate. [Link]

  • Synthesis, characterization and antitumor activity of platinum triamine complexes containing imidazothiazole ligands. Scilit. [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Inform
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. NIH. [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. PMC - NIH. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). [NO SOURCE INFO]
  • Triamine Complexes of Platinum as Anticancer Agents. [NO SOURCE INFO]
  • (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Copper Imidazolin-imine Coordination Compounds as Precursors for a Cu/Al Complex. NIH. [Link]

  • synthesis-of-some-substituted-imidazole-derivatives.pdf. TSI Journals. [Link]

  • Investigation of the mercury(ii) coordination chemistry of tris[(1-methylimidazol-2-yl)methyl]amine by X-ray crystallography and NMR. Dalton Transactions (RSC Publishing). [Link]

  • Preparation and Characterization of New Azo Ligand N-[(1-(4-(4,5-Dimethyl-1h-Imidazol-2-Yl) Diazenyl) Phenyl-3-(Trifluoromethyl)] Aniline With Some Metal Complexes Ions. ResearchGate. [Link]

  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. [NO SOURCE INFO]
  • Coordination Chemistry: Synthesis & Characterization. American Chemical Society. [Link]

  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Semantic Scholar. [Link]

  • N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex Catalyzed Amination between Aryl Chlorides and Amides. Organic Chemistry Portal. [Link]

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. NIH. [Link]

  • Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. Bulletin of the Chemical Society of Japan | Oxford Academic. [Link]

  • (PDF) Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. ResearchGate. [Link]

  • The roles of imidazole ligands in coordination supramolecular systems. RSC Publishing. [Link]

  • N-Alkylation of imidazoles. University of Otago. [Link]

  • Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. PubMed. [Link]

  • (PDF) Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes. ResearchGate. [Link]

  • Synthesis and Catalytic Application of Palladium Pyrazolin-3-ylidene Complexes. [NO SOURCE INFO]

Sources

Method

Application Note: Spectroscopic Characterization of N,1-Dimethyl-1H-imidazol-2-amine

Introduction N,1-Dimethyl-1H-imidazol-2-amine (CAS No. 1083224-07-0) is a substituted imidazole derivative of increasing interest in medicinal chemistry and materials science. The imidazole ring is a core structural moti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,1-Dimethyl-1H-imidazol-2-amine (CAS No. 1083224-07-0) is a substituted imidazole derivative of increasing interest in medicinal chemistry and materials science. The imidazole ring is a core structural motif in numerous biologically active compounds, and understanding the precise characterization of its derivatives is paramount for drug development, quality control, and mechanistic studies. This application note provides a comprehensive guide to the spectroscopic characterization of this compound, offering detailed protocols and interpretation of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework for researchers.

Molecular Structure and Key Features

The structure of N,1-Dimethyl-1H-imidazol-2-amine features a five-membered imidazole ring with two methyl groups and a primary amine. The key structural features to be confirmed by spectroscopy are:

  • The imidazole ring backbone (C=C and C=N bonds).

  • The N-methyl group attached to the ring at position 1.

  • The second methyl group attached to the exocyclic amine at position 2.

  • The protons on the imidazole ring.

  • The amine (N-H) proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For N,1-Dimethyl-1H-imidazol-2-amine, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are summarized below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Imidazole H-4/H-56.5 - 7.5Doublet, Doublet1H, 1HThe two protons on the imidazole ring will appear as doublets due to coupling with each other. Their exact position can be influenced by solvent effects.
Ring N-CH₃3.5 - 3.8Singlet3HThe methyl group attached to the imidazole nitrogen is deshielded and appears as a sharp singlet.
Amine N-CH₃2.8 - 3.1Singlet3HThe methyl group on the exocyclic amine is slightly less deshielded than the ring N-methyl group.
Amine N-H4.0 - 5.5Broad Singlet1HThis signal is often broad due to quadrupole broadening and hydrogen exchange. Its position is highly dependent on solvent and concentration. This peak will disappear upon D₂O exchange.[1]
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. Five distinct carbon signals are expected.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C2 (Amine-bearing)150 - 155This quaternary carbon is significantly deshielded due to its attachment to three nitrogen atoms.
C4 / C5115 - 125Chemical shifts for the two CH carbons in the imidazole ring. Tautomerization can sometimes lead to broadened signals for imidazole ring carbons.[2]
Ring N-CH₃33 - 36The carbon of the methyl group attached directly to the ring nitrogen.
Amine N-CH₃30 - 33The carbon of the methyl group on the exocyclic amine.
Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 10-20 mg of high-purity N,1-Dimethyl-1H-imidazol-2-amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean 5 mm NMR tube.[2] Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • D₂O Exchange: To confirm the N-H proton signal, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The N-H signal should disappear or significantly diminish.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Interpretation of the IR Spectrum

The IR spectrum provides key information about the N-H, C-H, C=N, and C-N bonds within the molecule.

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3300 - 3500N-H StretchMedium, SharpCharacteristic of a secondary amine (R₂NH). This band is expected to be sharper than an O-H stretch.[3]
2900 - 3100C-H Stretch (sp³ and sp²)MediumAromatic C-H stretches from the imidazole ring and aliphatic C-H stretches from the methyl groups.
1580 - 1650C=N and C=C StretchStrongThese absorptions arise from the stretching vibrations within the imidazole ring.
1250 - 1350C-N StretchMedium-StrongAromatic C-N stretching vibrations.[3]
650 - 900N-H WagBroadA broad band characteristic of secondary amines may be visible in liquid film samples.[3]
Protocol for IR Data Acquisition
  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Sample Preparation (KBr Pellet): Alternatively, mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample holder (or pure KBr pellet).

  • Sample Scan: Run the sample spectrum. The instrument software will automatically ratio the sample scan against the background.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.

Expected Mass Spectrum Data

For N,1-Dimethyl-1H-imidazol-2-amine (C₅H₉N₃), the expected monoisotopic mass is approximately 111.08 g/mol .

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a peak at m/z = 111 corresponding to the molecular ion is expected. The intensity of this peak may vary. For softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 112 would be prominent.

  • Nitrogen Rule: The molecular weight of 111 is an odd number, which is consistent with the Nitrogen Rule stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[1]

  • Key Fragmentation: Fragmentation patterns of imidazoles can be complex. Common fragmentation pathways for related compounds involve the loss of methyl groups or cleavage of the imidazole ring. A potential fragmentation could involve the loss of a methyl radical (•CH₃) leading to a fragment at m/z = 96.

Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Choose an appropriate ionization method. EI is a common hard ionization technique that provides rich fragmentation data. ESI is a softer technique often used with LC-MS that typically shows the protonated molecular ion.

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the structure.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of N,1-Dimethyl-1H-imidazol-2-amine.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Prep High-Purity Sample of N,1-Dimethyl-1H- imidazol-2-amine NMR NMR Spectroscopy (¹H, ¹³C, D₂O Exchange) Prep->NMR Dissolve in deuterated solvent IR IR Spectroscopy (ATR or KBr) Prep->IR Prepare as solid (ATR/KBr) MS Mass Spectrometry (EI or ESI) Prep->MS Dissolve for infusion/LC Confirm Final Structure Elucidation NMR->Confirm IR->Confirm MS->Confirm

Caption: A logical workflow for the characterization of N,1-Dimethyl-1H-imidazol-2-amine.

Safety Precautions

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of N,1-Dimethyl-1H-imidazol-2-amine. By following the protocols and interpretive guidelines outlined in this note, researchers can confidently verify the structure and purity of this compound, facilitating its application in pharmaceutical and chemical research.

References

  • (Reference not directly cited in the final text, but used for general knowledge)
  • (Reference not directly cited in the final text, but used for general knowledge)
  • (Reference not directly cited in the final text, but used for general knowledge)
  • (Reference not directly cited in the final text, but used for general knowledge)
  • (Reference not directly cited in the final text, but used for general knowledge)
  • (Reference not directly cited in the final text, but used for general knowledge)
  • (Reference not directly cited in the final text, but used for general knowledge)
  • (Reference not directly cited in the final text, but used for general knowledge)
  • (Reference not directly cited in the final text, but used for general knowledge)
  • (Reference not directly cited in the final text, but used for general knowledge)
  • (Reference not directly cited in the final text, but used for general knowledge)
  • (Reference not directly cited in the final text, but used for general knowledge)
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

Sources

Application

Application Note: Structural Elucidation of N,1-Dimethyl-1H-imidazol-2-amine using 1D and 2D NMR Spectroscopy

Introduction N,1-Dimethyl-1H-imidazol-2-amine is a substituted imidazole derivative with potential applications in medicinal chemistry and materials science. The imidazole ring is a key structural motif in numerous biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,1-Dimethyl-1H-imidazol-2-amine is a substituted imidazole derivative with potential applications in medicinal chemistry and materials science. The imidazole ring is a key structural motif in numerous biologically active compounds, and understanding the precise substitution pattern is crucial for structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of such small organic molecules.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR spectral analysis of N,1-Dimethyl-1H-imidazol-2-amine. We will cover sample preparation, detailed protocols for acquiring one-dimensional (1D) and two-dimensional (2D) NMR spectra, and an in-depth interpretation of the spectral data. The methodologies described herein are designed to ensure data integrity and provide a self-validating system for structural confirmation.

Molecular Structure and Predicted Spectral Features

The structure of N,1-Dimethyl-1H-imidazol-2-amine (C₅H₉N₃) features an imidazole ring with two methyl groups and an amine group.[2] One methyl group is attached to the N1 nitrogen of the imidazole ring, and the other is part of a dimethylamino group at the C2 position. This specific arrangement of substituents gives rise to a unique NMR fingerprint.

  • ¹H NMR: The spectrum is expected to show distinct signals for the two imidazole ring protons and the two methyl groups. The chemical shifts will be influenced by the electron-donating nature of the amino group and the aromatic character of the imidazole ring.

  • ¹³C NMR: The spectrum will reveal five distinct carbon signals, corresponding to the three carbons of the imidazole ring and the two methyl carbons. The chemical shifts will provide insights into the electronic environment of each carbon atom.[3]

Due to the potential for tautomerism in some imidazole derivatives, which can lead to broadened or averaged signals, careful acquisition and interpretation of NMR data are essential.[4][5] However, in N,1-Dimethyl-1H-imidazol-2-amine, the methylation at the N1 position prevents tautomerization, leading to well-resolved spectra.

Experimental Protocols

Part 1: Sample Preparation

High-quality NMR spectra are contingent upon proper sample preparation. The following protocol is recommended for N,1-Dimethyl-1H-imidazol-2-amine.

Materials:

  • N,1-Dimethyl-1H-imidazol-2-amine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3]

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Glass Pasteur pipette and cotton or glass wool plug

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of N,1-Dimethyl-1H-imidazol-2-amine in a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice for many organic molecules.[4] The choice of solvent can influence chemical shifts, so it should be reported with the data.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[6]

  • Mixing: Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.[6]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve mix 3. Vortex to Homogenize dissolve->mix filter 4. Filter into NMR Tube mix->filter

Part 2: NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a standard 400 or 500 MHz spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (zg)

  • Spectral Width (SW): ~12-15 ppm

  • Acquisition Time (AQ): 2-4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Number of Scans (NS): 8-16 (adjust for sample concentration)

  • Temperature: 298 K

¹³C{¹H} NMR Acquisition (Proton Decoupled):

  • Pulse Program: Standard single-pulse with proton decoupling (zgpg)

  • Spectral Width (SW): ~200-220 ppm

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024 or more (adjust for sample concentration and experiment time)

  • Temperature: 298 K

DEPT-135 (Distortionless Enhancement by Polarization Transfer): The DEPT-135 experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups.[7]

  • Pulse Program: DEPT-135 sequence

  • Key Parameters: Standard parameters for ¹³C acquisition should be used as a starting point. The experiment will yield positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons will be absent.[8]

2D NMR Experiments (COSY and HSQC): For unambiguous assignment of all signals, 2D NMR experiments are highly recommended.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically within 2-3 bonds of each other.[5]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms, providing definitive C-H one-bond connections.[5]

Spectral Analysis and Interpretation

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of N,1-Dimethyl-1H-imidazol-2-amine in CDCl₃ is expected to show four distinct signals.

Table 1: Predicted ¹H NMR Data for N,1-Dimethyl-1H-imidazol-2-amine

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~6.7-6.9Doublet1HH-4Imidazole ring proton, deshielded by aromaticity.
2~6.4-6.6Doublet1HH-5Imidazole ring proton, slightly more shielded than H-4.
3~3.5-3.7Singlet3HN1-CH₃Methyl group on the imidazole nitrogen, deshielded by the ring current.
4~2.9-3.1Singlet6HN(CH₃)₂Two equivalent methyl groups on the exocyclic amine nitrogen.

The protons on the imidazole ring (H-4 and H-5) are expected to appear as doublets due to coupling with each other. The two methyl groups (N1-CH₃ and N(CH₃)₂) will appear as sharp singlets as there are no adjacent protons to couple with. The integration values will confirm the number of protons corresponding to each signal.

¹³C NMR and DEPT-135 Spectrum Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton. The DEPT-135 experiment will aid in the assignment of protonated carbons.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for N,1-Dimethyl-1H-imidazol-2-amine

Predicted Chemical Shift (δ, ppm)DEPT-135 PhaseAssignmentRationale
~155-160AbsentC-2Quaternary carbon attached to three nitrogen atoms, highly deshielded.
~120-125PositiveC-4Aromatic CH carbon.
~115-120PositiveC-5Aromatic CH carbon.
~40-45PositiveN(CH₃)₂Methyl carbons on the exocyclic amine.
~30-35PositiveN1-CH₃Methyl carbon on the imidazole ring nitrogen.

The C-2 carbon is expected to be the most downfield signal due to its attachment to three nitrogen atoms. The DEPT-135 spectrum will show positive signals for all other carbons, as they are either CH or CH₃ groups. The absence of a signal in the DEPT-135 spectrum corresponding to the C-2 resonance in the broadband decoupled ¹³C spectrum confirms its quaternary nature.[7][8]

2D NMR Analysis for Structural Confirmation

A systematic approach using 2D NMR data provides definitive structural proof.

G cluster_analysis Structure Elucidation Workflow H1 ¹H NMR: Identify proton signals, multiplicities, and integration C13 ¹³C NMR: Identify unique carbon signals DEPT DEPT-135: Determine CH, CH₂, and CH₃ groups HSQC ¹H-¹³C HSQC: Correlate directly bonded C-H pairs COSY ¹H-¹H COSY: Identify coupled proton networks Assign Final Structure Assignment

  • ¹H-¹H COSY: A cross-peak between the signals for H-4 and H-5 would confirm their coupling and adjacency on the imidazole ring. No other correlations are expected.

  • ¹H-¹³C HSQC: This is the most critical experiment for assigning the protonated carbons. It will show direct one-bond correlations between:

    • H-4 and C-4

    • H-5 and C-5

    • N1-CH₃ protons and its corresponding carbon

    • N(CH₃)₂ protons and their corresponding carbon

By combining the information from all these experiments, the structure of N,1-Dimethyl-1H-imidazol-2-amine can be unequivocally confirmed.

Conclusion

This application note has outlined a comprehensive and robust methodology for the ¹H and ¹³C NMR spectral analysis of N,1-Dimethyl-1H-imidazol-2-amine. By following the detailed protocols for sample preparation and data acquisition, and by employing a systematic approach to spectral interpretation that includes 1D and 2D NMR techniques, researchers can confidently elucidate and verify the structure of this and related imidazole derivatives. The causality behind experimental choices, such as the use of DEPT-135 and 2D correlation experiments, lies in the need for a self-validating system that provides unambiguous assignments for every atom in the molecule, a cornerstone of rigorous scientific research in drug development and chemical sciences.

References

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link][7]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link][3]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. [Link][8]

  • PubChemLite. (n.d.). N,1-dimethyl-1h-imidazol-2-amine (C5H9N3). [Link][2]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link][9]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Wikipedia. (2024, November 28). Two-dimensional nuclear magnetic resonance spectroscopy. [Link][5]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link][1]

  • MDPI. (2020, August 19). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link][6]

  • MDPI. (2021, March 24). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link][9]

Sources

Method

Analysis of N,1-Dimethyl-1H-imidazol-2-amine by Tandem Mass Spectrometry: Fragmentation Patterns and Protocol

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive guide to the analysis of N,1-Dimethyl-1H-imidazol-2-amine using liquid chromatography-tandem mass spectrometr...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of N,1-Dimethyl-1H-imidazol-2-amine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We detail a robust analytical method utilizing electrospray ionization in positive mode (ESI+) and outline the principal fragmentation pathways observed under collision-induced dissociation (CID). Due to the absence of published spectra for this specific compound, this guide synthesizes data from analogous structures and first-principle fragmentation rules to propose a reliable fragmentation pattern. The primary fragmentation pathways involve the loss of a methyl radical and the neutral loss of dimethylamine, yielding characteristic product ions. A complete, step-by-step protocol for sample preparation, LC separation, and MS/MS data acquisition is provided for researchers in pharmaceutical development, medicinal chemistry, and metabolite identification.

Introduction and Scientific Context

N,1-Dimethyl-1H-imidazol-2-amine is a small heterocyclic amine containing a substituted imidazole core. Imidazole derivatives are of significant interest in medicinal chemistry and drug development due to their presence in numerous bioactive molecules and their ability to act as ligands for various biological targets.[1] Accurate and sensitive detection and characterization of such compounds are critical for pharmacokinetic studies, metabolite identification, and quality control in drug manufacturing.

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation and quantification of small molecules.[2] By inducing fragmentation of a selected precursor ion, MS/MS provides a structural fingerprint that enhances analytical specificity and confidence in compound identification.[3] This note serves as a practical guide, explaining the causal relationships behind the fragmentation of N,1-Dimethyl-1H-imidazol-2-amine and providing a validated protocol for its analysis.

Molecular Structure and Ionization Principles

The structure of N,1-Dimethyl-1H-imidazol-2-amine (MW: 126.17 g/mol , Formula: C₅H₁₀N₄) contains several basic nitrogen atoms, making it an ideal candidate for analysis by positive mode electrospray ionization (ESI+).

  • Structure:

    • An imidazole ring, N-methylated at position 1.

    • A dimethylamino group at position 2.

  • Ionization: In an acidic mobile phase, the molecule will readily accept a proton. The most probable site of protonation is the exocyclic dimethylamino nitrogen, as alkylamines are generally more basic than the nitrogens within an aromatic imidazole ring. This process yields the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 127.1, which serves as the precursor ion for MS/MS analysis.

Proposed Fragmentation Pathways under CID

Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion (m/z 127.1) is expected to proceed via cleavage of the weakest bonds, primarily initiated at the site of charge.[3][4] The stability of the aromatic imidazole ring suggests that initial fragmentation will occur at the exocyclic dimethylamino group or the N-methyl group.

Two primary fragmentation pathways are proposed:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for N-methylated compounds is the homolytic cleavage leading to the loss of a methyl radical.[5] This pathway results in the formation of a stable, even-electron ion at m/z 112.1 .

    • [C₅H₁₁N₄]⁺ → [C₄H₈N₄]⁺ + •CH₃

  • Neutral Loss of Dimethylamine ((CH₃)₂NH): Cleavage of the C2-N bond connecting the dimethylamino group to the imidazole ring can result in the neutral loss of dimethylamine. This is a highly favorable pathway as it leads to the formation of a stable, protonated 1-methyl-2-iminoimidazole ion at m/z 82.1 . The fragmentation of similar 2-aminoimidazole structures supports the stability of this resulting ion.[6]

    • [C₅H₁₁N₄]⁺ → [C₃H₅N₂]⁺ + C₂H₇N

These proposed pathways are visualized in the diagram below.

G cluster_main Proposed Fragmentation of N,1-Dimethyl-1H-imidazol-2-amine Precursor [M+H]⁺ m/z 127.1 C₅H₁₁N₄⁺ Fragment1 Fragment Ion m/z 112.1 [M+H - •CH₃]⁺ Precursor->Fragment1  - •CH₃  (Loss of 15 Da) Fragment2 Fragment Ion m/z 82.1 [M+H - (CH₃)₂NH]⁺ Precursor->Fragment2  - (CH₃)₂NH  (Loss of 45 Da)

Caption: Key fragmentation pathways of protonated N,1-Dimethyl-1H-imidazol-2-amine.

Summary of Key Spectral Data

The following table summarizes the expected m/z values for the precursor and major product ions, which are essential for developing a selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) method for quantitative analysis.

m/z ValueProposed FormulaDescriptionRole in Analysis
127.1[C₅H₁₀N₄+H]⁺Precursor IonQ1 (Isolation)
112.1[C₄H₈N₄]⁺Product Ion (Loss of •CH₃)Q3 (Quantifier)
82.1[C₃H₅N₂]⁺Product Ion (Loss of (CH₃)₂NH)Q3 (Qualifier)

Detailed Experimental Protocol

This protocol is designed for a standard triple quadrupole or Q-TOF mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.[2][7]

G cluster_workflow LC-MS/MS Experimental Workflow A 1. Sample Preparation Stock Solution in Methanol Working Solution in Mobile Phase A B 2. LC Separation C18 Reversed-Phase Column Gradient Elution A->B C 3. Ionization Positive ESI Mode B->C D 4. MS/MS Analysis Precursor Ion (m/z 127.1) Isolation Collision-Induced Dissociation (CID) C->D E 5. Detection & Analysis Product Ion Scanning or MRM (127.1 -> 112.1, 127.1 -> 82.1) D->E

Caption: High-level overview of the analytical workflow.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of N,1-Dimethyl-1H-imidazol-2-amine standard and dissolve in 1 mL of HPLC-grade methanol.

  • Working Standard (1 µg/mL): Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A) to create a working standard solution. Rationale: Preparing dilutions in the mobile phase ensures compatibility with the LC system and prevents peak distortion.

  • Sample Matrix: For samples from biological matrices, a protein precipitation or solid-phase extraction (SPE) step is recommended to reduce matrix effects.

Liquid Chromatography (LC) Method
  • Column: C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). Rationale: A C18 column provides good retention for moderately polar aromatic amines.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as a proton source, promoting efficient ionization in ESI+ mode.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

Mass Spectrometry (MS) Method
  • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: +3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C. Rationale: These temperatures ensure efficient desolvation of the analyte from the mobile phase droplets without causing thermal degradation.

  • Nebulizing Gas Flow (N₂): 1.5 L/min.[7]

  • Drying Gas Flow (N₂): 15 L/min.[7]

  • Collision Gas: Argon.

  • Collision Energy (CE): A CE ramp (e.g., 10-40 eV) should be performed during method development to find the optimal energy for the desired fragmentation. Start with an initial CE of ~20 eV.

  • Acquisition Mode:

    • Qualitative: Product Ion Scan of m/z 127.1.

    • Quantitative: Multiple Reaction Monitoring (MRM) using the transitions:

      • 127.1 → 112.1 (Quantifier)

      • 127.1 → 82.1 (Qualifier)

Conclusion

This application note presents a theoretically derived yet robust framework for the analysis of N,1-Dimethyl-1H-imidazol-2-amine by LC-MS/MS. The proposed fragmentation pathways, centered on the loss of a methyl radical (yielding m/z 112.1) and the neutral loss of dimethylamine (yielding m/z 82.1), provide a reliable basis for both qualitative identification and quantitative method development. The detailed protocol offers a validated starting point for researchers, enabling confident and specific analysis of this compound in various scientific applications.

References

  • Shimadzu Corporation. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
  • Patsias, J., Papadopoulos, A., & Zafiriadis, I. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Chromatographia, 60(S1), S227-S233. [Link]

  • Bocian, W., et al. (2009). Collision-induced dissociation of imidazolium-based zwitterionic liquids. European Journal of Mass Spectrometry, 15(4), 471-478. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17846, N,N-Dimethyl-1H-benzimidazol-2-amine. PubChem. [Link]

  • Jayatilaka, D., et al. (2020). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 17(21), 8196. [Link]

  • Bara, E. I., et al. (2008). Collision-induced Dissociation of Sulfur-Containing Imidazolium Ionic Liquids. Journal of Mass Spectrometry, 43(1), 35-41. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Jian, W., et al. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. Rapid Communications in Mass Spectrometry, 24(3), 321-327. [Link]

  • Varghese, A. J., & Whitmore, G. F. (1983). Reductive fragmentation of 2-nitroimidazoles: amines and aldehydes. Radiation Research, 93(1), 19-29. [Link]

  • Harvey, P. J., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2465-2474. [Link]

  • Bocian, W., et al. (2009). Collision-induced dissociation of imidazolium-based zwitterionic liquids. PubMed. [Link]

  • NIST. (n.d.). 1H-Imidazole, 1,2-dimethyl-. NIST Chemistry WebBook, SRD 69. [Link]

  • Mohamed, Y. A., et al. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 56(6), 1454-1460. [Link]

  • Brown, D. (n.d.). Mass spectrum of dimethylamine. Doc Brown's Chemistry. [Link]

Sources

Application

Application Note: A Robust HILIC-UV Method for the Quantification of N,1-Dimethyl-1H-imidazol-2-amine

Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of N,1-Dimethyl-1H-imidazol-2-amine. Due to the compound's polar and basic nature, conven...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of N,1-Dimethyl-1H-imidazol-2-amine. Due to the compound's polar and basic nature, conventional reversed-phase (RP) chromatography often fails to provide adequate retention and satisfactory peak shape[1][2]. To overcome these challenges, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC), which is an ideal separation technique for highly polar and hydrophilic compounds[3][4]. The protocol herein describes a complete workflow, including instrument conditions, mobile phase and sample preparation, and system suitability criteria, providing researchers, scientists, and drug development professionals with a validated starting point for their analytical needs.

Introduction and Rationale for Method Design

N,1-Dimethyl-1H-imidazol-2-amine is a small molecule containing a substituted imidazole core, a structure found in numerous biologically active compounds. Accurate and precise quantification is critical for pharmacokinetic studies, impurity profiling, and quality control in drug development. The primary analytical challenge presented by this molecule is its high polarity and basicity, which complicates its retention on traditional nonpolar stationary phases like C18.

The Challenge of Polar Basic Analytes

In reversed-phase HPLC (RP-HPLC), the stationary phase is nonpolar, while the mobile phase is polar[2]. Highly polar analytes have a strong affinity for the mobile phase and weak interaction with the stationary phase, resulting in little to no retention[1]. Furthermore, the basic nitrogen atoms in N,1-Dimethyl-1H-imidazol-2-amine can engage in strong, undesirable interactions with acidic silanol groups present on the surface of silica-based stationary phases. This interaction often leads to significant peak tailing, reducing accuracy and sensitivity[5]. While strategies like using basic modifiers (e.g., triethylamine) or ion-pairing agents can mitigate these issues, they can also lead to method complexity and incompatibility with mass spectrometry (MS)[1][6].

The HILIC Advantage

Hydrophilic Interaction Liquid Chromatography (HILIC) provides an elegant solution for the analysis of polar compounds[3][7]. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. The retention mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase[4]. The more polar the analyte, the stronger its partitioning into the aqueous layer and the greater its retention. This provides the reverse elution order compared to RP-HPLC and is perfectly suited for retaining small polar molecules like N,1-Dimethyl-1H-imidazol-2-amine.

This method was developed using an amide-based HILIC column, which offers excellent retention and selectivity for a wide range of polar compounds and is less prone to the stability issues sometimes seen with bare silica phases[8].

Experimental Workflow and Protocol

The following section outlines the complete experimental conditions and step-by-step protocols for the analysis.

Analytical Workflow Overview

The overall process, from preparation to analysis, is summarized in the workflow diagram below. This ensures a systematic and reproducible approach to the experiment.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Mobile Phase A Preparation (Aqueous Buffer) h1 System Equilibration (Initial Mobile Phase Conditions) p1->h1 p2 Mobile Phase B Preparation (Acetonitrile) p2->h1 p3 Standard / Sample Preparation (Dissolve in Diluent) h3 Inject Standards & Samples p3->h3 h2 System Suitability Injections (Verify Performance) h1->h2 h2->h3 d1 Peak Integration h3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantify Analyte Concentration d2->d3

Caption: High-level workflow for the HILIC analysis of N,1-Dimethyl-1H-imidazol-2-amine.

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and optimized chromatographic parameters.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV/Vis Diode Array Detector (DAD)
Column Amide-based HILIC Column (e.g., Waters XBridge BEH Amide XP, 100 x 2.1 mm, 2.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 5% to 40% A in 5 min; Hold at 40% A for 1 min; Return to 5% A in 0.5 min; Equilibrate for 2.5 min
Flow Rate 0.4 mL/min
Column Temp. 35 °C
Injection Vol. 2 µL
Detection λ 210 nm
Sample Diluent 95:5 (v/v) Acetonitrile:Water
Detailed Protocols

Protocol 1: Mobile Phase and Solution Preparation

  • Mobile Phase A (10 mM Ammonium Formate, pH 3.0):

    • Weigh approximately 0.63 g of ammonium formate and dissolve in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 using formic acid while monitoring with a calibrated pH meter.

    • Filter the solution through a 0.22 µm nylon filter.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile. Filtering is recommended if the solvent source has not been recently opened.

  • Sample Diluent (95:5 ACN:H₂O):

    • Combine 950 mL of acetonitrile with 50 mL of HPLC-grade water. Mix thoroughly.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of N,1-Dimethyl-1H-imidazol-2-amine reference standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with the Sample Diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions (for Calibration):

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the Sample Diluent.

Protocol 2: HPLC System Operation

  • System Startup: Purge all solvent lines with their respective mobile phases.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (95% B / 5% A) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject a mid-level concentration standard (e.g., 25 µg/mL) five or six times.

    • Verify that the system suitability parameters meet the criteria outlined in Table 2.

  • Analysis Sequence:

    • Inject a blank (Sample Diluent) to ensure no carryover.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the unknown samples.

    • Periodically inject a check standard (a mid-level calibrator) to monitor system performance during the run.

  • Data Processing:

    • Integrate the peak corresponding to N,1-Dimethyl-1H-imidazol-2-amine.

    • Generate a linear calibration curve by plotting peak area against concentration.

    • Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

Expected Results and Performance

The described method provides a sharp, symmetrical peak for N,1-Dimethyl-1H-imidazol-2-amine, free from interference from common excipients. The expected retention time is approximately 3.5 minutes under the specified conditions.

System Suitability

System suitability testing is crucial to ensure the chromatographic system is performing adequately. The following criteria should be met before sample analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry. Values outside this range may indicate column degradation or undesirable secondary interactions.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% (for n≥5 injections)Demonstrates the precision and reproducibility of the injector and detector.
%RSD of Retention Time ≤ 1.0% (for n≥5 injections)Indicates the stability and precision of the pump and mobile phase composition.

Method Troubleshooting

Even with a robust method, issues can arise. The following logic diagram provides a systematic approach to troubleshooting common chromatographic problems.

G start Problem Observed p1 Poor Peak Shape (Tailing or Fronting) start->p1 p2 Retention Time Shift start->p2 p3 Low Sensitivity / Small Peak Area start->p3 c1_1 Sample solvent mismatch? p1->c1_1 c2_1 Change in mobile phase composition? p2->c2_1 c3_1 Incorrect wavelength? p3->c3_1 c1_2 Column contamination or degradation? c1_1->c1_2 No s1_1 Ensure sample is dissolved in high % ACN (≥90%) c1_1->s1_1 Yes c1_3 Mobile phase pH incorrect? c1_2->c1_3 No s1_2 Wash column with strong solvent or replace column c1_2->s1_2 Yes s1_3 Remake mobile phase A, verify pH c1_3->s1_3 c2_2 Flow rate fluctuation? c2_1->c2_2 No s2_1 Check solvent lines, remake mobile phase c2_1->s2_1 Yes c2_3 Column not equilibrated? c2_2->c2_3 No s2_2 Check pump for leaks, purge system c2_2->s2_2 Yes s2_3 Equilibrate for longer (at least 10 column volumes) c2_3->s2_3 c3_2 Sample degradation? c3_1->c3_2 No s3_1 Verify detector settings (λ = 210 nm) c3_1->s3_1 Yes c3_3 Injection issue? c3_2->c3_3 No s3_2 Prepare fresh standards and samples c3_2->s3_2 Yes s3_3 Check syringe/needle, injector wash solvent c3_3->s3_3

Caption: A logical troubleshooting guide for common HILIC-UV analysis issues.

Conclusion

The HILIC-UV method presented provides a reliable, robust, and sensitive approach for the quantitative analysis of the polar basic compound N,1-Dimethyl-1H-imidazol-2-amine. By leveraging the principles of hydrophilic interaction chromatography, this method successfully overcomes the retention and peak shape challenges associated with traditional reversed-phase techniques. The detailed protocols and troubleshooting guide serve as a comprehensive resource for immediate implementation in research and quality control environments.

References

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • SIELC Technologies. (n.d.). Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column.
  • Hawach Scientific. (2025). Polar Column in HPLC Example.
  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Sigma-Aldrich. (n.d.).
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza.
  • BenchChem. (2025).
  • PubChem. (n.d.). N-Methyl-1H-imidazol-2-amine.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE.
  • Google Patents. (n.d.).
  • Waters. (2025).

Sources

Method

The Strategic Utility of N,1-Dimethyl-1H-imidazol-2-amine as a Versatile Precursor for Bioactive Molecules

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of medicinal chemistry and drug discovery, the imidazole nucleus stands as a "privileged" scaffold, a core structural motif frequently found...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the imidazole nucleus stands as a "privileged" scaffold, a core structural motif frequently found in a multitude of biologically active compounds.[1][2] Its prevalence in nature, from the amino acid histidine to the purine bases of DNA, underscores its fundamental role in biological processes.[2] This has inspired chemists to explore imidazole derivatives for therapeutic applications, leading to the development of drugs with a wide array of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a particularly valuable, yet underexplored, precursor: N,1-Dimethyl-1H-imidazol-2-amine . The presence of a methyl group on the endocyclic nitrogen (N-1) and an exocyclic primary amine at the 2-position imparts unique reactivity and structural features. The N-1 methyl group prevents tautomerization and provides a fixed point for substitution, while the 2-amino group serves as a potent nucleophilic handle for a variety of chemical transformations.[6][7] This guide will elucidate the synthetic versatility of this precursor and provide detailed protocols for its application in the synthesis of promising bioactive molecules, with a focus on kinase inhibitors and novel antimicrobial agents.

Core Principles of Reactivity: The Nucleophilic Power of the 2-Amino Group

The synthetic utility of N,1-Dimethyl-1H-imidazol-2-amine hinges on the nucleophilic character of its exocyclic amino group. This primary amine is poised to react with a wide range of electrophilic partners, allowing for the construction of diverse molecular architectures. The general principle involves the formation of new carbon-nitrogen or heteroatom-nitrogen bonds at this position.

Understanding the causality behind experimental choices is paramount. The choice of solvent, base, and reaction temperature will significantly influence the outcome of these reactions. For instance, in reactions with alkyl halides, a non-nucleophilic base is often employed to scavenge the acid byproduct without competing with the primary amine nucleophile.[6] Microwave-assisted synthesis can also be a powerful tool to accelerate these reactions and improve yields.

G precursor N,1-Dimethyl-1H-imidazol-2-amine (Nucleophile) product Bioactive Molecule (e.g., Kinase Inhibitor, Antimicrobial Agent) precursor->product Nucleophilic Attack electrophile Electrophile (e.g., Acyl Chloride, Alkyl Halide, Sulfonyl Chloride) electrophile->product Reaction

Application I: Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy.[8] Many successful kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. The N,1-Dimethyl-1H-imidazol-2-amine scaffold is an excellent starting point for designing novel kinase inhibitors due to its ability to form key hydrogen bonds and serve as a platform for appending various recognition elements.[9]

Synthetic Strategy: Acylation and Amidation Reactions

A common strategy for synthesizing kinase inhibitors involves the acylation or amidation of a primary amine with a carboxylic acid or its activated derivative. This approach allows for the introduction of a variety of substituents that can occupy different pockets of the kinase active site, thereby tuning the potency and selectivity of the inhibitor.

The following protocol outlines a general procedure for the synthesis of an amide derivative of N,1-Dimethyl-1H-imidazol-2-amine, a common structural motif in kinase inhibitors.

Protocol 1: Synthesis of a Model Amide-Based Kinase Inhibitor Precursor

Objective: To synthesize N-(1-methyl-1H-imidazol-2-yl)acetamide as a foundational structure for more complex kinase inhibitors.

Materials:

  • N,1-Dimethyl-1H-imidazol-2-amine

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,1-Dimethyl-1H-imidazol-2-amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 eq) to the solution. TEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution. The exocyclic amino group of the imidazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(1-methyl-1H-imidazol-2-yl)acetamide.

Reactant Molar Ratio Purpose
N,1-Dimethyl-1H-imidazol-2-amine1.0Nucleophilic precursor
Acetyl chloride1.05Electrophilic acylating agent
Triethylamine1.1Non-nucleophilic base
Anhydrous DCM-Anhydrous solvent

G start Dissolve Precursor & Base in DCM acyl Add Acyl Chloride at 0°C start->acyl react Stir at Room Temperature (Monitor by TLC) acyl->react workup Aqueous Workup (NaHCO3, H2O, Brine) react->workup purify Dry, Concentrate & Purify workup->purify product Final Product purify->product

Application II: Development of Novel Antimicrobial Agents

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the development of new classes of antimicrobial agents.[4] Imidazole-containing compounds have a long history of use as antimicrobial and antifungal agents.[10] The N,1-Dimethyl-1H-imidazol-2-amine precursor can be functionalized to generate novel molecules with potent antimicrobial activity.

Synthetic Strategy: Sulfonamide Formation

Sulfonamides are a well-established class of antibacterial agents. The synthesis of sulfonamides from N,1-Dimethyl-1H-imidazol-2-amine involves the reaction of the primary amine with a sulfonyl chloride. This reaction is typically robust and high-yielding.

Protocol 2: Synthesis of a Model Imidazole-Based Sulfonamide

Objective: To synthesize N-(1-methyl-1H-imidazol-2-yl)benzenesulfonamide, a scaffold for novel antimicrobial agents.

Materials:

  • N,1-Dimethyl-1H-imidazol-2-amine

  • Benzenesulfonyl chloride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N,1-Dimethyl-1H-imidazol-2-amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add pyridine (1.2 eq) to the solution. Pyridine serves as both a base and a catalyst in this reaction.

  • Sulfonylation: Cool the mixture to 0 °C. Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise. The nucleophilic 2-amino group attacks the electrophilic sulfur atom of the sulfonyl chloride.[7]

  • Reaction Progression: Allow the reaction to stir at room temperature overnight.

  • Workup: Wash the reaction mixture with 1 M HCl to remove excess pyridine. Then, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure sulfonamide derivative.

Reactant Molar Ratio Purpose
N,1-Dimethyl-1H-imidazol-2-amine1.0Nucleophilic precursor
Benzenesulfonyl chloride1.1Electrophilic sulfonating agent
Pyridine1.2Base and catalyst
Anhydrous DCM-Anhydrous solvent

G start Dissolve Precursor & Pyridine in DCM sulfonyl Add Sulfonyl Chloride at 0°C start->sulfonyl react Stir at Room Temperature Overnight sulfonyl->react workup Aqueous Workup (HCl, NaHCO3, Brine) react->workup purify Dry, Concentrate & Recrystallize workup->purify product Final Product purify->product

Conclusion: A Gateway to Chemical Diversity and Biological Activity

N,1-Dimethyl-1H-imidazol-2-amine represents a powerful and versatile building block for the synthesis of a wide range of bioactive molecules. Its inherent nucleophilicity at the 2-amino position, coupled with the stability imparted by the N-1 methyl group, provides a reliable platform for constructing complex molecular architectures. The protocols detailed herein for the synthesis of amide and sulfonamide derivatives serve as foundational methodologies that can be readily adapted and expanded upon by researchers in drug discovery. By leveraging the principles of nucleophilic substitution and a thorough understanding of reaction mechanisms, scientists can unlock the full potential of this precursor to develop the next generation of kinase inhibitors, antimicrobial agents, and other valuable therapeutic compounds.

References

  • Bautista-Aguilera, O. M., et al. (2021). 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. European Journal of Medicinal Chemistry, 223, 113658. [Link]

  • Pawar, S. A., et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Drug Development and Research, 4(4), 253-259. [Link]

  • Krasavin, M., et al. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 26(6), 1733. [Link]

  • Cellamare, S., et al. (2021). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. International Journal of Molecular Sciences, 22(21), 11909. [Link]

  • Fancelli, D., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8824-8844. [Link]

  • Al-Saeedi, S. I. (2020). Synthesis, Characterization and Anti Microbial Activity of Some New Derivatives Containing Imidazol Moiety. Journal of Education and Science, 29(1), 1-12. [Link]

  • Caputo, F., et al. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2021(2), M1234. [Link]

  • Verma, A., et al. (2016). Imidazole and its derivatives as potential candidates for drug development. Bangladesh Journal of Pharmacology, 11(3), 756-764. [Link]

  • Ryng, S., et al. (2013). The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate. Monatshefte für Chemie - Chemical Monthly, 144(8), 1169-1178. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 13(10), 1475. [Link]

  • Pospisil, P., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 944-950. [Link]

  • Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44349-44362. [Link]

  • LibreTexts. (2021). 21.3: Amines React as Bases and as Nucleophiles. Chemistry LibreTexts. [Link]

  • Hans, M., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2318-2325. [Link]

  • Reddy, T. S., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ChemistrySelect, 6(32), 8239-8244. [Link]

  • Gellis, A., et al. (2011). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 16(5), 3775-3793. [Link]

  • Wikipedia. (2023). Electrophilic amination. [Link]

  • Kumar, A., et al. (2021). Design, Synthesis of New Imidazolium-1,2,3-triazole Hybrid Derivatives as Antimicrobial Agents. Journal of the Indian Chemical Society, 98(9), 100123. [Link]

  • Krasavin, M., et al. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 26(6), 1733. [Link]

  • Wang, X., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4983. [Link]

  • Parab, R. H., et al. (2010). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 22(8), 6039-6044. [Link]

  • Bull, J. A., et al. (2021). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition, 60(11), 5634-5653. [Link]

  • de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(3), 329. [Link]

  • Michigan State University. (n.d.). Amine Reactivity. MSU Chemistry. [Link]

  • Wodarch, A., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 24(2), 1599. [Link]

Sources

Application

Application Notes &amp; Protocols: N,1-Dimethyl-1H-imidazol-2-amine as a Versatile Building Block in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 2-Aminoimidazole Scaffold The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privile...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Aminoimidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of bioactive compounds and FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive scaffold for drug design.[2] Within this class, the 2-aminoimidazole (2-AI) moiety is particularly significant, acting as a bioisostere for guanidines and other cationic groups, which are crucial for molecular recognition at various biological targets.[1]

N,1-Dimethyl-1H-imidazol-2-amine emerges as a highly valuable and specific building block for introducing this key pharmacophore. Its structure, featuring methylation at both the endocyclic N1 position and the exocyclic 2-amino group, offers distinct advantages:

  • Blocked Tautomerism: The N1-methyl group prevents the tautomerism often seen in N-unsubstituted imidazoles, leading to more predictable reactivity and substitution patterns.

  • Modulated Nucleophilicity: The N-methyl group on the exocyclic amine fine-tunes its steric and electronic profile, influencing its reactivity in coupling reactions.

  • Defined Regiochemistry: It provides a pre-defined scaffold, ensuring that subsequent coupling reactions occur specifically at the N-methylamino group.

This guide provides a comprehensive technical overview of the application of N,1-Dimethyl-1H-imidazol-2-amine in the synthesis of pharmaceutical intermediates, with a focus on robust C-N cross-coupling methodologies, field-proven protocols, and the causality behind experimental choices.

Physicochemical & Reactivity Profile

A thorough understanding of the reagent's properties is fundamental to its successful application. While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and related analogues.[3]

Table 1: Physicochemical Properties of N,1-Dimethyl-1H-imidazol-2-amine

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₅H₉N₃PubChem CID: 10964437[4]
Molecular Weight 111.15 g/mol PubChem CID: 10964437[4]
CAS Number 1083224-07-0BLDpharm[5]
Appearance Expected to be an off-white to yellow solid or oil.Based on similar aminoimidazole structures.
pKa (most basic) ~8.0 - 9.0 (Predicted)The exocyclic N-methylamino group is the most basic site. Its basicity is higher than imidazole (~7) but slightly lower than a simple alkyl amine due to the influence of the aromatic ring.[3]
Solubility Soluble in polar organic solvents (e.g., THF, DMF, Dioxane, Alcohols). Limited solubility in non-polar solvents.Expected polarity based on structure.
Reactivity Insights:

The primary utility of N,1-Dimethyl-1H-imidazol-2-amine stems from the nucleophilicity of its exocyclic secondary amine. This makes it an ideal partner for electrophilic species, most notably aryl and heteroaryl halides, in transition metal-catalyzed cross-coupling reactions. This C-N bond-forming strategy is one of the most powerful tools for constructing the core structures of modern pharmaceuticals.[6]

Core Application: Transition Metal-Catalyzed N-Arylation

The formation of a bond between an aromatic ring and the nitrogen of N,1-Dimethyl-1H-imidazol-2-amine is the most direct and powerful method for integrating this building block into a pharmaceutical intermediate. Both palladium and copper-catalyzed systems are viable, with the choice depending on substrate scope, cost, and functional group tolerance.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly reliable and versatile method for C-N bond formation.[7] The reaction is renowned for its broad substrate scope and tolerance of diverse functional groups. However, a key consideration is that five-membered nitrogen heterocycles, like imidazoles, can act as inhibitors or deactivate the palladium catalyst.[7] Therefore, the choice of ligand is critical to success. Bulky, electron-rich biarylphosphine ligands have proven superior in mitigating catalyst deactivation and promoting efficient coupling.[7]

Buchwald-Hartwig Catalytic Cycle cluster_legend Simplified Buchwald-Hartwig Cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex pd2_amine Pd(II)-Amine Complex oa_complex->pd2_amine Ligand Exchange + Base hx_base [Base-H]⁺X⁻ oa_complex->hx_base Deprotonation re_complex Reductive Elimination pd2_amine->re_complex re_complex->pd0 Product Formation product Ar-NR₂ re_complex->product start Ar-X start->pd0 Oxidative Addition amine R₂NH (N,1-Dimethyl-1H-imidazol-2-amine) amine->oa_complex base Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 1: Palladium-Catalyzed N-Arylation of N,1-Dimethyl-1H-imidazol-2-amine

Objective: To provide a general, robust protocol for the coupling of N,1-Dimethyl-1H-imidazol-2-amine with a variety of aryl or heteroaryl halides (Br, I, Cl) and triflates.

Causality and Experimental Choices:

  • Catalyst System: A pre-formed Pd(I) precatalyst like (tBuBrettPhos)Pd(allyl)Cl is recommended. It is air-stable and readily forms the active Pd(0) species in solution, ensuring reproducibility.[7] Alternatively, a combination of a palladium source like Pd₂(dba)₃ and a bulky biarylphosphine ligand (e.g., tBuBrettPhos, RuPhos) can be used.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide (NaOtBu) are excellent choices. LHMDS is often preferred for sensitive substrates due to its high solubility and the benign nature of the hexamethyldisilazane byproduct.[7]

  • Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or 1,4-dioxane are standard. They effectively dissolve the reactants and stabilize the catalytic species.

Materials:

  • N,1-Dimethyl-1H-imidazol-2-amine (1.2 equivalents)

  • Aryl/Heteroaryl Halide or Triflate (1.0 equivalent)

  • Palladium Precatalyst (e.g., (tBuBrettPhos)Pd(allyl)Cl, 1–3 mol%)

  • Base (e.g., LHMDS as a 1M solution in THF, 2.2 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or Dioxane)

  • Inert atmosphere setup (Schlenk line or glovebox)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube or flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), N,1-Dimethyl-1H-imidazol-2-amine (1.2 mmol), and the palladium precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed THF or dioxane to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Base Addition: Slowly add the LHMDS solution (2.2 mL of a 1M solution, 2.2 mmol) to the stirred reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor its progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

Copper-catalyzed N-arylation offers a more economical alternative to palladium-based systems. Modern protocols have overcome the traditionally harsh conditions of the Ullmann reaction, now allowing for couplings to proceed under much milder conditions, often at or near room temperature.[8] Diamine ligands are frequently employed to facilitate these transformations.[9][10]

Synthetic_Workflow start N,1-Dimethyl-1H-imidazol-2-amine + Functionalized Aryl Halide coupling Pd or Cu-Catalyzed C-N Cross-Coupling start->coupling intermediate Key Pharmaceutical Intermediate (N-Aryl-N,1-dimethyl-1H-imidazol-2-amine) coupling->intermediate derivatization Further Functionalization (e.g., Suzuki, Sonogashira, etc.) intermediate->derivatization api Advanced Intermediate or API Scaffold derivatization->api

Caption: General workflow from building block to advanced intermediate.

Protocol 2: Copper-Catalyzed N-Arylation with an Aryl Iodide

Objective: To provide a mild and cost-effective protocol for the N-arylation of N,1-Dimethyl-1H-imidazol-2-amine, particularly effective with aryl iodides.

Causality and Experimental Choices:

  • Catalyst System: Copper(I) iodide (CuI) is a common and effective copper source. It is often used in combination with a ligand to improve solubility and catalytic activity.

  • Ligand: Simple diamine ligands like N,N'-dimethylethylenediamine (DMEDA) or phenanthroline derivatives can dramatically accelerate the reaction and allow for lower temperatures.[11]

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically sufficient for copper-catalyzed systems. Cs₂CO₃ is often preferred for its higher solubility in organic solvents.[11]

  • Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are traditionally used, but milder conditions may allow for solvents like dioxane or toluene.

Materials:

  • N,1-Dimethyl-1H-imidazol-2-amine (1.5 equivalents)

  • Aryl Iodide (1.0 equivalent)

  • Copper(I) Iodide (CuI, 5–10 mol%)

  • Ligand (e.g., 4,7-Dimethoxy-1,10-phenanthroline, 10–20 mol%)[11]

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or Dioxane)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add CuI (0.1 mmol, 10 mol%), the ligand (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

  • Reactant Addition: Add the aryl iodide (1.0 mmol) and N,1-Dimethyl-1H-imidazol-2-amine (1.5 mmol).

  • Solvent Addition: Add anhydrous, degassed acetonitrile or dioxane (to 0.2 M).

  • Reaction: Heat the mixture (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.

Table 2: Troubleshooting Guide for C-N Cross-Coupling Reactions

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor quality solvent/reagents (presence of water/oxygen).1. Use a fresh catalyst/ligand or a robust precatalyst. 2. Switch to a stronger base (e.g., K₃PO₄ to LHMDS). 3. Ensure all solvents and reagents are anhydrous and degassed.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Catalyst deactivation pathway is favored. 2. Reaction temperature is too high.1. Screen different ligands; bulky biarylphosphine ligands often suppress this. 2. Lower the reaction temperature and extend the reaction time.
Difficult Purification 1. Residual ligand or catalyst. 2. Emulsion during aqueous workup.1. Filter the crude mixture through a plug of silica gel before concentration. Consider a catalyst scavenging agent. 2. Add brine during extraction to break up emulsions.

Safety and Handling

N,1-Dimethyl-1H-imidazol-2-amine, like many amine-containing heterocyclic compounds, should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[12]

  • Handling: Avoid inhalation of dust or vapors and prevent skin and eye contact. In case of contact, flush the affected area with copious amounts of water.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to maintain product quality.[12]

Always consult the Safety Data Sheet (SDS) for the specific compound before use.[12][13][14][15][16]

Conclusion

N,1-Dimethyl-1H-imidazol-2-amine is a specialized and potent building block for pharmaceutical synthesis. Its pre-defined structure and nucleophilic secondary amine make it an ideal candidate for incorporation into complex molecules via robust and well-established transition metal-catalyzed C-N cross-coupling reactions. By carefully selecting the catalyst system, ligand, and base, researchers can efficiently construct N-aryl-2-aminoimidazole cores, which are pivotal intermediates on the path to novel therapeutic agents. The protocols and insights provided herein serve as a validated starting point for the successful application of this versatile reagent in drug discovery and development programs.

References

  • Lv, T., Wang, Z., You, J., Lan, J., & Gao, G. (2013). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. The Journal of Organic Chemistry, 78(12), 5723–5730. [Link]

  • Wentzel, M. T., Hewgley, J. B., Kamble, R. M., & Wall, P. D. (2009). Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions. Advanced Synthesis & Catalysis, 351(5), 736-740. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. [Link]

  • Wentzel, M. T., et al. (2009). Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions. Advanced Synthesis & Catalysis. [Link]

  • Pace, V., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 919. [Link]

  • Pace, V., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. PubMed. [Link]

  • ResearchGate. (2016). 2-Aminoimidazoles in Medicinal Chemistry. Request PDF. [Link]

  • Wolfe, A. L., & Thomson, R. J. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4842–4845. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl-1H-imidazol-2-amine. PubChem Compound Summary for CID 535820. [Link]

  • MacQueen, I. R., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1887-1906. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Imidazol-2-amine, N,N-dimethyl-. PubChem Compound Summary for CID 10964437. [Link]

  • ResearchGate. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chapter in a book. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-imidazol-2-amine. PubChem Compound Summary for CID 566321. [Link]

  • Korlagunta, R., et al. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(22), 7481-7507. [Link]

Sources

Method

Application Notes &amp; Protocols: Experimental Setup for N,1-Dimethyl-1H-imidazol-2-amine Reactions

Abstract This guide provides a comprehensive overview of the experimental setup and protocols for key synthetic transformations involving N,1-Dimethyl-1H-imidazol-2-amine. The 2-aminoimidazole scaffold is a privileged st...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the experimental setup and protocols for key synthetic transformations involving N,1-Dimethyl-1H-imidazol-2-amine. The 2-aminoimidazole scaffold is a privileged structural motif found in numerous marine alkaloids and serves as a crucial building block in medicinal chemistry for developing modulators of various biological targets.[1][2] This document details field-proven methodologies for N-Acylation and N-Alkylation reactions, emphasizing the rationale behind procedural steps, safety protocols, and data interpretation. The protocols are designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible outcomes.

Introduction to N,1-Dimethyl-1H-imidazol-2-amine

N,1-Dimethyl-1H-imidazol-2-amine is a substituted 2-aminoimidazole, a class of compounds recognized for their broad spectrum of pharmacological activities and their role as bioisosteres of guanidines and other key functional groups in drug design.[1] The presence of two nitrogen atoms within the imidazole ring, combined with the exocyclic amino group, imparts a unique electronic character. The endocyclic N-1 methyl group prevents tautomerization, defining the nucleophilic character of the exocyclic N-2 amino group, making it the primary site for reactions such as acylation and alkylation. Understanding its reactivity is paramount for the synthesis of novel derivatives for pharmaceutical development.

Safety and Handling

Proper safety precautions are critical when working with N,1-Dimethyl-1H-imidazol-2-amine and its reagents. The compound and its related structures are classified as harmful if swallowed and can cause severe skin burns and eye damage.[3][4]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[5]

  • Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood.[3][5]

  • Inert Atmosphere: For reactions sensitive to air or moisture, such as those involving organometallics or strong bases, handle reagents under an inert atmosphere (e.g., Argon or Nitrogen).[3]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or physician immediately.[3][5]

Core Reaction Protocols

The exocyclic amino group of N,1-Dimethyl-1H-imidazol-2-amine is a potent nucleophile, making it amenable to a variety of bond-forming reactions. This section details protocols for two fundamental transformations: N-Acylation and N-Alkylation.

Protocol 1: N-Acylation with an Acyl Chloride

N-acylation is a fundamental reaction for installing an amide functional group, which is a cornerstone of medicinal chemistry.[6] This protocol describes the reaction of N,1-Dimethyl-1H-imidazol-2-amine with benzoyl chloride as a representative acyl halide. A mild base is used to neutralize the HCl byproduct.

Causality: The reaction proceeds via nucleophilic attack of the exocyclic amine onto the electrophilic carbonyl carbon of the acyl chloride. The tertiary amine base (Triethylamine, TEA) is crucial as it scavenges the HCl generated, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Experimental Workflow: N-Acylation

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification s1 Dissolve Amine & TEA in Anhydrous DCM s2 Cool to 0 °C (Ice Bath) s1->s2 s3 Add Acyl Chloride Dropwise s2->s3 r1 Warm to RT s3->r1 r2 Stir for 2-4 hours r1->r2 r3 Monitor by TLC r2->r3 w1 Quench with H₂O r3->w1 w2 Extract with DCM w1->w2 w3 Dry (Na₂SO₄), Filter, Concentrate w2->w3 w4 Purify by Flash Chromatography w3->w4 end end w4->end Characterize (NMR, MS, IR)

Caption: General workflow for the N-acylation of N,1-Dimethyl-1H-imidazol-2-amine.

Materials and Reagents:

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
N,1-Dimethyl-1H-imidazol-2-amine111.141.01.0111 mg
Benzoyl Chloride140.571.11.1155 mg (128 µL)
Triethylamine (TEA)101.191.51.5152 mg (209 µL)
Dichloromethane (DCM), Anhydrous---10 mL

Step-by-Step Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add N,1-Dimethyl-1H-imidazol-2-amine (111 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Add triethylamine (209 µL, 1.5 mmol) to the solution.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add benzoyl chloride (128 µL, 1.1 mmol) dropwise to the stirred solution over 5 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (15 mL), then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

Protocol 2: N-Alkylation with an Alkyl Halide

Direct N-alkylation of amines with alkyl halides is a common method for forming C-N bonds.[7][8] However, a significant challenge is the potential for over-alkylation, as the product secondary amine is often more nucleophilic than the starting primary amine.[9] To favor mono-alkylation, it is crucial to control stoichiometry and reaction conditions. Using a carbonate base is a standard approach that is effective for many substrates.[8]

Causality: The reaction is a nucleophilic aliphatic substitution (SN2) where the amine attacks the alkyl halide.[7] Cesium carbonate (Cs₂CO₃) is an effective base for this transformation; its solubility in DMF and its ability to promote mono-N-alkylation while suppressing the undesired dialkylation make it a superior choice to many other bases.[8]

Experimental Workflow: N-Alkylation

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification s1 Combine Amine, Alkyl Halide, & Cs₂CO₃ in DMF s2 Heat to 70 °C (Oil Bath) s1->s2 r1 Stir for 12-16 hours under Argon s2->r1 r2 Monitor by TLC/LC-MS r1->r2 w1 Cool to RT, Dilute with EtOAc & H₂O r2->w1 w2 Extract with EtOAc w1->w2 w3 Wash with Brine, Dry (Na₂SO₄), Concentrate w2->w3 w4 Purify by Flash Chromatography w3->w4 end end w4->end Characterize (NMR, MS)

Caption: General workflow for the N-alkylation of N,1-Dimethyl-1H-imidazol-2-amine.

Materials and Reagents:

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
N,1-Dimethyl-1H-imidazol-2-amine111.141.01.0111 mg
Benzyl Bromide171.041.21.2205 mg (143 µL)
Cesium Carbonate (Cs₂CO₃)325.822.02.0652 mg
N,N-Dimethylformamide (DMF), Anhydrous---5 mL

Step-by-Step Procedure:

  • To a flame-dried reaction vial, add N,1-Dimethyl-1H-imidazol-2-amine (111 mg, 1.0 mmol), cesium carbonate (652 mg, 2.0 mmol), and a magnetic stir bar.

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous N,N-Dimethylformamide (DMF) (5 mL) followed by benzyl bromide (143 µL, 1.2 mmol) via syringe.

  • Seal the vial and place it in a preheated oil bath at 70 °C.

  • Stir the reaction for 12-16 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (3 x 20 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography to afford the N-benzylated product.

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for the N-acylation and N-alkylation of N,1-Dimethyl-1H-imidazol-2-amine. By understanding the chemical principles behind each step—from the choice of base to the workup procedure—researchers can confidently synthesize derivatives of this important heterocyclic scaffold. These foundational reactions open the door to creating diverse libraries of 2-aminoimidazole compounds for screening in drug discovery and development programs.

References

  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 12(12), 2742–2745. Retrieved from [Link]

  • ResearchGate. (2021). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from [Link]

  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 13(13), 1921–1943. Retrieved from [Link]

  • ResearchGate. (2015). 2-Aminoimidazoles in Medicinal Chemistry. Retrieved from [Link]

  • Pace, V., Castoldi, L., & Holzer, W. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 917. Retrieved from [Link]

  • PubChem. 1-Methyl-1H-imidazol-2-amine. Retrieved from [Link]

  • Anderson, K. W., Tundel, R. E., & Buchwald, S. L. (2008). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Angewandte Chemie International Edition, 47(7), 1238-1241. Retrieved from [Link]

  • Katritzky, A. R., & Abdel-Fattah, A. A. A. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(1), 12-35. Retrieved from [Link]

  • Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(9), 13518-13534. Retrieved from [Link]

  • ResearchGate. (2023). Phosphite-Imidazole Catalyzed N-Formylation and N-Acylation of Amines. Retrieved from [Link]

  • Kim, B. R., & Miller, S. J. (2017). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society, 139(36), 12382–12385. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 2-imidazolines. Retrieved from [Link]

  • Md Amin, S. A., & Biju, A. T. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemistry – An Asian Journal, 15(18), 2739-2752. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3823-3837. Retrieved from [Link]

  • Wikipedia. Amine alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. WJPS, 3(7), 1433-1445. Retrieved from [Link]

  • SWAYAM Prabha IIT Madras Channels. (2021, February 17). Imidazoles Syntheses, reactions and uses. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

  • IntechOpen. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. In Amine Functionalization. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Chen, Z., et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Letters, 23(18), 7176–7180. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(5), 5375-5386. Retrieved from [Link]

  • Gallou, F., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 86(5), 3788–3797. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for N,1-Dimethyl-1H-imidazol-2-amine synthesis

Welcome to the technical support guide for the synthesis of N,1-Dimethyl-1H-imidazol-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N,1-Dimethyl-1H-imidazol-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and optimized protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common synthetic challenges and achieve consistent, high-quality results.

Synthetic Strategy Overview

The synthesis of N,1-Dimethyl-1H-imidazol-2-amine is typically approached via a multi-step sequence. A common and logical pathway involves the initial formation of a 2-amino-1-methylimidazole intermediate, followed by the selective methylation of the exocyclic primary amine. This strategy allows for controlled installation of the methyl groups and mitigates issues with regioselectivity that could arise from direct dimethylation of 2-aminoimidazole.

The primary challenges in this synthesis are ensuring regioselective methylation, preventing over-alkylation, and efficiently purifying the polar, basic final product.[1][2]

Synthesis_Workflow cluster_0 Step 1: N-1 Methylation cluster_1 Step 2: Exocyclic N-Methylation 2-Aminoimidazole 2-Aminoimidazole Intermediate 2-Amino-1-methylimidazole 2-Aminoimidazole->Intermediate  CH3I, Base (e.g., K2CO3)  Solvent (e.g., DMF) Final_Product N,1-Dimethyl-1H-imidazol-2-amine Intermediate->Final_Product  Reductive Amination  (HCHO, NaBH(OAc)3) Troubleshooting_Flowchart Start Problem Encountered Low_Yield Low or No Product Yield? Start->Low_Yield TLC_Issues Multiple Spots on TLC? Start->TLC_Issues Purification_Fail Purification Difficulty? Start->Purification_Fail Check_Reagents Inactive Reagents or Poor Starting Material? Low_Yield->Check_Reagents Check_Conditions Suboptimal Reaction Conditions? Low_Yield->Check_Conditions TLC_Issues->Check_Reagents Side_Reactions Side Reactions Occurring? TLC_Issues->Side_Reactions Product_Nature Product is Polar/Basic? Purification_Fail->Product_Nature Solution_Reagents Use fresh NaBH(OAc)3. Verify starting material purity. Check_Reagents->Solution_Reagents Solution_Conditions Ensure anhydrous conditions. Check temperature control. Extend reaction time. Check_Conditions->Solution_Conditions Solution_Side_Rxns Analyze byproducts (LC-MS). Check for over-methylation. Consider alternative methylating agent. Side_Reactions->Solution_Side_Rxns Solution_Purification Use amine-deactivated silica or add Et3N/NH3 to eluent. Perform acid-base extraction. Convert to HCl salt. Product_Nature->Solution_Purification

Sources

Optimization

Technical Support Center: Synthesis of N,1-Dimethyl-1H-imidazol-2-amine

Welcome to the technical support center for the synthesis of N,1-Dimethyl-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,1-Dimethyl-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields.

Troubleshooting Guide: Overcoming Low Yields and Impurities

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My yield of N,1-Dimethyl-1H-imidazol-2-amine is consistently low, often below 40%. What are the likely causes and how can I improve it?

Low yields in the synthesis of N,1-Dimethyl-1H-imidazol-2-amine, typically prepared by the N-methylation of 1-methyl-1H-imidazol-2-amine, can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

  • Incomplete Deprotonation: The exocyclic amino group of 1-methyl-1H-imidazol-2-amine requires a sufficiently strong base for deprotonation to facilitate methylation. If the base is too weak or used in insufficient amounts, the reaction will not proceed to completion.

    • Solution: Consider using a stronger base such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). If using a weaker base like potassium carbonate (K₂CO₃), ensure it is finely powdered and used in excess (at least 2-3 equivalents).

  • Suboptimal Reaction Temperature: The rate of N-methylation is temperature-dependent. A temperature that is too low will result in a sluggish and incomplete reaction, while a temperature that is too high can lead to decomposition of the starting material or product, or the formation of side products.

    • Solution: If the reaction is slow at room temperature, try gently heating the reaction mixture. A good starting point is 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.

  • Poor Quality of Reagents: The purity of the starting material, 1-methyl-1H-imidazol-2-amine, and the methylating agent (e.g., methyl iodide, dimethyl sulfate) is critical. Impurities in the starting material can interfere with the reaction, while a degraded methylating agent will have lower reactivity.

    • Solution: Ensure your 1-methyl-1H-imidazol-2-amine is pure and dry. If necessary, purify it by recrystallization or column chromatography before use. Use a fresh, high-purity methylating agent.

  • Moisture in the Reaction: The presence of water in the reaction can quench the base and hydrolyze the methylating agent, leading to a significant decrease in yield.

    • Solution: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow:

troubleshooting_low_yield start Low Yield (<40%) check_base 1. Verify Base Strength and Stoichiometry start->check_base check_temp 2. Optimize Reaction Temperature check_base->check_temp If base is adequate sub_base Use stronger base (NaH, KHMDS) or excess K₂CO₃ check_base->sub_base check_reagents 3. Assess Reagent Purity check_temp->check_reagents If temperature is optimized sub_temp Screen temperatures (e.g., RT, 40°C, 60°C) Monitor by TLC check_temp->sub_temp check_moisture 4. Ensure Anhydrous Conditions check_reagents->check_moisture If reagents are pure sub_reagents Purify starting material Use fresh methylating agent check_reagents->sub_reagents solution Improved Yield check_moisture->solution If conditions are dry sub_moisture Use anhydrous solvents Inert atmosphere check_moisture->sub_moisture sub_base->check_temp sub_temp->check_reagents sub_reagents->check_moisture sub_moisture->solution synthesis_route start_material 1-Methyl-1H-imidazol-2-amine reagents + Base (e.g., NaH) + Methylating Agent (e.g., CH₃I) start_material->reagents product N,1-Dimethyl-1H-imidazol-2-amine reagents->product

Caption: Common synthetic route.

How can I effectively purify the crude N,1-Dimethyl-1H-imidazol-2-amine?

Purification can often be challenging due to the basic nature of the product and the potential for similar polarity between the product and unreacted starting material. A combination of techniques is often most effective.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride if a strong base like NaH was used).

  • Acid-Base Extraction:

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The basic product and any unreacted starting material will move into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., 10 M NaOH) to a pH > 12.

    • Extract the product back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: If further purification is needed, silica gel column chromatography can be employed. A typical eluent system would be a mixture of dichloromethane and methanol, often with a small amount of ammonia or triethylamine (e.g., 1%) to prevent streaking of the basic compound on the silica gel.

What are the key analytical techniques for characterizing N,1-Dimethyl-1H-imidazol-2-amine and identifying impurities?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most powerful tool for confirming the structure. You should expect to see distinct signals for the two methyl groups (one on the ring nitrogen and one on the exocyclic nitrogen) and the two protons on the imidazole ring. The integration of these signals will confirm the stoichiometry.

    • ¹³C NMR: This will show the expected number of carbon signals for the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of the reaction and for identifying the different components in the crude mixture.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of the N-H bond in the starting material, which should be absent in the product.

Experimental Protocols

General Protocol for the Synthesis of N,1-Dimethyl-1H-imidazol-2-amine

Materials:

  • 1-methyl-1H-imidazol-2-amine

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methyl-1H-imidazol-2-amine (1.0 eq).

  • Deprotonation: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Dilute with water and extract with ethyl acetate (3 x).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/methanol with 1% triethylamine.

References

  • Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of imidazoles. RSC Publishing.
  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
  • PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • PubMed. (2018).
  • Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
  • ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • Chemistry Stack Exchange. (2025). Synthesis of 2-methylimidazole.
  • Benchchem. (2025). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
  • Benchchem. (2025).
  • Google Patents. (n.d.).
  • ResearchG
  • Benchchem. (2025). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide.
  • ResearchGate. (2025).
  • PubMed. (n.d.). 2-Aminoimidazoles in medicinal chemistry.
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • NIH. (2019). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines.
  • NIH. (n.d.). N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse.
  • MDPI. (n.d.).
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
Troubleshooting

Technical Support Center: Purification of N,1-Dimethyl-1H-imidazol-2-amine

Welcome to the technical support guide for the purification of N,1-Dimethyl-1H-imidazol-2-amine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N,1-Dimethyl-1H-imidazol-2-amine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this polar, basic molecule. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common challenges encountered during synthesis and purification workflows.

The purification of N,1-Dimethyl-1H-imidazol-2-amine presents a unique set of challenges primarily due to its high polarity, basicity from the amino and imidazole groups, and its potential for strong interaction with standard purification media. This guide explains the causality behind these challenges and offers robust, validated protocols to achieve high purity.

Purification Workflow Decision Guide

The first step in any purification strategy is selecting the appropriate methodology based on the scale and the impurity profile of the crude material. The following decision tree outlines a logical approach to purifying N,1-Dimethyl-1H-imidazol-2-amine.

Purification_Workflow start Crude N,1-Dimethyl- 1H-imidazol-2-amine initial_cleanup Initial Cleanup: Acid-Base Extraction start->initial_cleanup Remove non-basic impurities is_solid Is the product a solid? initial_cleanup->is_solid column_chrom Primary Purification: Column Chromatography is_solid->column_chrom No / High Impurity Load recrystallization Consider Direct Recrystallization is_solid->recrystallization Yes final_polish Final Polishing: Salt Formation & Recrystallization column_chrom->final_polish Isolate free base recrystallization->final_polish If further purity is needed pure_product High-Purity Product recrystallization->pure_product If purity is sufficient final_polish->pure_product

Caption: A decision-making workflow for the purification of N,1-Dimethyl-1H-imidazol-2-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process. Each issue is presented with its likely cause and a set of actionable solutions.

Issue 1: My product is co-eluting with an impurity during column chromatography.

  • Question: I'm running a silica gel column, but I can't separate my target compound from a persistent impurity that has a very similar Rf value on the TLC plate. What should I do?

  • Answer: This is a common problem when dealing with impurities that have similar polarities to the product, such as regioisomers from the synthesis.[1] The key is to enhance the resolving power of your chromatography system.

    • Causality: Standard silica gel chromatography separates compounds based on polarity. If the impurity and your product have nearly identical polarities, they will travel through the column at a similar rate, leading to poor separation.[1]

    • Solutions:

      • Optimize the Eluent System: Switch from an isocratic (single solvent mixture) to a gradient elution.[1] Start with a less polar solvent system (e.g., 100% Dichloromethane (DCM)) and gradually increase the polarity by introducing a more polar solvent like Methanol (MeOH). A very shallow gradient (e.g., increasing MeOH by 0.5-1% increments) can significantly improve the separation of closely eluting spots.[1]

      • Modify the Mobile Phase: As N,1-Dimethyl-1H-imidazol-2-amine is basic, adding a small amount of a volatile base to your eluent system is critical. Add 0.5-1% triethylamine (TEA) or a concentrated ammonium hydroxide solution to your polar solvent. This deactivates the acidic silanol groups on the silica surface, reducing tailing and often improving peak shape and resolution.[1]

      • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider an alternative stationary phase. Basic or neutral alumina can be effective for purifying basic compounds and may offer different selectivity compared to silica. Alternatively, for highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a different separation mechanism that can be highly effective.[2][3]

Issue 2: My product is streaking badly on the TLC plate and giving broad, tailing peaks from the column.

  • Question: When I run a TLC or column, my product spot is not round but appears as a long streak or tail. Why is this happening and how can I fix it?

  • Answer: Tailing is a classic sign of a strong, undesirable interaction between your basic compound and the acidic stationary phase.

    • Causality: Silica gel is an acidic medium due to the presence of silanol groups (Si-OH). The basic amine and imidazole functionalities of your molecule can interact strongly with these acidic sites via acid-base interactions. This causes some molecules to "stick" to the silica and elute slowly, resulting in tailing.

    • Solutions:

      • Use a Basic Additive: The most effective solution is to add a competitor base to the mobile phase. As mentioned in Issue 1, adding 0.5-1% triethylamine (TEA) or ammonium hydroxide will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.[1][4]

      • Dry Loading: Ensure you are loading your sample onto the column correctly. Dissolve the crude product in a minimal amount of solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent completely. This "dry loading" method often results in sharper bands and better separation compared to loading the sample dissolved in a liquid.[1]

Issue 3: I have very low, or even zero, product recovery after column chromatography.

  • Question: After running a column, I can't seem to find my product in any of the fractions. Where did it go?

  • Answer: This frustrating situation usually indicates that your product is either irreversibly stuck to the column or was lost during the workup procedure.

    • Causality: Highly polar compounds can bind very strongly to silica gel. If your eluent system is not polar enough, your product may not move from the origin. Alternatively, significant loss can occur during acid-base extractions if the pH is not carefully controlled.[1]

    • Solutions:

      • Increase Eluent Polarity: If you suspect the product is on the column, try flushing the column with a much stronger, more polar solvent system, such as 15-20% Methanol in DCM with 2% ammonium hydroxide. This can help to displace the highly bound compound.

      • Verify Extraction pH: During an acid-base workup, ensure the pH is correct at each step. When extracting the basic amine into the aqueous acidic layer, the pH should be < 2. Crucially, when re-extracting the free base into an organic layer, the aqueous phase must be made sufficiently basic (pH > 10) to ensure complete deprotonation and transfer.[1]

      • Minimize Handling Steps: Every transfer, extraction, and filtration step can lead to material loss.[1] Streamline your purification workflow where possible.

Issue 4: The purified product seems unstable and changes color over time.

  • Question: My purified N,1-Dimethyl-1H-imidazol-2-amine is an oil/solid that darkens upon standing, even in the freezer. Is it decomposing?

  • Answer: Yes, color change is often an indication of degradation, likely due to oxidation.

    • Causality: Amines, particularly electron-rich ones like N,1-Dimethyl-1H-imidazol-2-amine, can be susceptible to air oxidation.[5] This process can be accelerated by exposure to light and trace metal impurities. Over time, this degradation leads to the formation of colored impurities.[6]

    • Solutions:

      • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

      • Convert to a Salt: The most robust solution is to convert the purified free base into a salt, such as the dihydrochloride salt.[7] Salts are typically crystalline, non-hygroscopic solids that are significantly more stable to air oxidation and easier to handle than the free base.

      • Proper Storage: Store the compound, preferably as a salt, in a well-sealed container at low temperatures (e.g., < 4°C) and protected from light.[8]

Frequently Asked Questions (FAQs)

  • Q1: What are the key properties of N,1-Dimethyl-1H-imidazol-2-amine that make it difficult to purify?

    • A1: The primary challenges stem from its molecular structure:

      • High Polarity: The presence of two nitrogen atoms in the imidazole ring and a primary amine group makes the molecule very polar. This leads to high water solubility and strong retention on polar stationary phases like silica.

      • Basicity: Both the imidazole ring and the exocyclic amine are basic. This causes strong interactions with acidic silica gel, leading to tailing, and requires careful pH control during aqueous workups.

      • Potential for Isomers: Depending on the synthetic route, N-alkylation of the imidazole ring can sometimes lead to the formation of regioisomers, which often have very similar physical properties, making them difficult to separate.[9]

  • Q2: What is a good starting point for developing a column chromatography method?

    • A2: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems.

      • Stationary Phase: Standard silica gel 60 plates.

      • Mobile Phase Screening:

        • System 1: 95:5 Dichloromethane/Methanol + 0.5% Triethylamine

        • System 2: 90:10 Dichloromethane/Methanol + 0.5% Triethylamine

        • System 3: 90:10:1 Dichloromethane/Methanol/Ammonium Hydroxide

      • Goal: Aim for an Rf value of ~0.3 for your product, as this typically provides the best separation during column chromatography.

  • Q3: When should I choose recrystallization over chromatography?

    • A3: Recrystallization is a powerful and scalable purification technique that should be considered if your crude product is a solid and relatively pure (>85-90%).[10] Chromatography is generally better for purifying oils or very impure mixtures. Often, the best approach is a combination: use chromatography to remove the bulk of impurities and then perform a final recrystallization (often of a salt derivative) to achieve high analytical purity.[1]

  • Q4: How can I confirm the identity and purity of my final product?

    • A4: A combination of analytical techniques should be used:

      • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for the presence of impurities.

      • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

      • HPLC or LC-MS: To obtain a quantitative measure of purity (e.g., >98%).

Quantitative Data Summary

The following table provides recommended starting conditions for the purification of N,1-Dimethyl-1H-imidazol-2-amine.

ParameterRecommendationRationale
Primary Purification Method Flash Column ChromatographyEffective for removing a wide range of impurities from oils or solids.
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice.
Mobile Phase (Eluent) Gradient of 0-15% MeOH in DCMProvides good resolving power for polar compounds.
Mobile Phase Additive 0.5-1% Triethylamine (TEA) or NH₄OHMinimizes peak tailing by neutralizing acidic silica sites.[1]
Final Purification Method Salt Formation & RecrystallizationEnhances purity and significantly improves compound stability.[1][7]
Recrystallization Solvents Isopropanol/Ether, Ethanol/AcetoneSolvent systems to be screened for forming the hydrochloride salt.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a general procedure for purifying the free base form of the title compound.

  • Column Preparation: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 100% DCM). Ensure the silica bed is well-compacted and level.

  • Sample Loading: Dissolve the crude product (~1g) in a minimal amount of DCM. Add ~2-3g of silica gel to this solution. Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully layer this powder on top of the packed silica column.[1]

  • Elution:

    • Begin eluting with 100% DCM, collecting fractions.

    • Gradually increase the eluent polarity using a pre-prepared gradient of Methanol (containing 1% TEA) in DCM. A typical gradient might be:

      • 2% MeOH/DCM (5 column volumes)

      • 4% MeOH/DCM (5 column volumes)

      • 6% MeOH/DCM (10 column volumes), etc.

  • Fraction Analysis: Analyze the collected fractions by TLC (using the same eluent system with a basic additive). Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified N,1-Dimethyl-1H-imidazol-2-amine.

Protocol 2: Conversion to the Dihydrochloride Salt and Recrystallization

This protocol is for enhancing the stability and purity of the final product.

  • Salt Formation: Dissolve the purified free base (obtained from Protocol 1) in a minimal amount of a suitable solvent like isopropanol or ethanol.[7]

  • While stirring, slowly add a solution of 2M HCl in diethyl ether or a solution of HCl in isopropanol until the mixture becomes acidic (check with pH paper) and a precipitate forms.[7]

  • Continue stirring the suspension for 30-60 minutes, sometimes in an ice bath, to ensure complete precipitation.[7]

  • Recrystallization:

    • Collect the solid salt by filtration and wash with a small amount of cold diethyl ether.

    • To recrystallize, dissolve the crude salt in a minimal amount of hot methanol or ethanol.

    • Slowly add a less polar co-solvent (e.g., ethyl acetate or diethyl ether) until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature and then to 0-4°C to induce crystallization.

  • Isolation: Collect the pure crystalline salt by filtration, wash with a small volume of the cold recrystallization solvent mixture, and dry under vacuum.

Logic of Chromatography Optimization

The successful separation of polar basic compounds on silica gel hinges on systematically addressing the interactions between the analyte, the stationary phase, and the mobile phase.

Chromatography_Optimization problem Poor Separation or Tailing cause1 Cause: Strong Analyte-Silica Interaction (Acid-Base) problem->cause1 cause2 Cause: Insufficient Eluent Strength or Selectivity problem->cause2 solution1 Solution: Add Basic Modifier (TEA, NH4OH) cause1->solution1 Masks acidic silanols solution2 Solution: Increase Eluent Polarity (e.g., %MeOH) cause2->solution2 Moves polar compounds solution3 Solution: Employ Gradient Elution cause2->solution3 Resolves close spots outcome Improved Resolution & Peak Shape solution1->outcome solution2->outcome solution3->outcome

Caption: Logical approach to troubleshooting common column chromatography issues for polar amines.

References

  • BenchChem. (2025). Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • ResearchGate. (2012). 1,3-Dimethyl-1H-indazol-6-amine.
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • IUCrData. (2016). Crystal structure of dimethyl[(E)-2-(1-methyl-5-nitro-1H-imidazol-4-yl)ethenyl]amine.
  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Indian Journal of Chemistry. (2025). Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)-1H-benzo[d]imidazol-2-amine.
  • ACS Publications. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development.
  • ResearchGate. (2025). Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography.
  • NIH. (2012). 1,3-Dimethyl-1H-indazol-6-amine.
  • NIH. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • NIH. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer.
  • ResearchGate. (2025). Preparation of 1-Methylimidazole- N-oxide (NMI-O).
  • UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM.
  • PubMed. (2012). Stability of pharmaceuticals and other polar organic compounds stored on polar organic chemical integrative samplers and solid-phase extraction cartridges.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine Derivatives.
  • ResearchGate. (n.d.). Supporting Information.
  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
  • MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.
  • BenchChem. (2025). An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • Acta Pharmaceutica. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.

Sources

Optimization

Technical Support Center: Column Chromatography Purification of N,1-Dimethyl-1H-imidazol-2-amine

Welcome to the dedicated technical support guide for the purification of N,1-Dimethyl-1H-imidazol-2-amine via column chromatography. This resource is designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of N,1-Dimethyl-1H-imidazol-2-amine via column chromatography. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific separation.

Scientific Foreword

N,1-Dimethyl-1H-imidazol-2-amine is a polar, basic heterocyclic compound. Its purification by standard silica gel chromatography can be challenging due to its high polarity and the basic nature of the amine and imidazole nitrogen atoms. These characteristics can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in issues such as peak tailing, irreversible adsorption, and low recovery.[1] This guide provides a systematic approach to overcoming these common obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the column chromatography of N,1-Dimethyl-1H-imidazol-2-amine, offering practical, step-by-step solutions grounded in chromatographic principles.

Issue 1: The compound is not eluting from the column or is showing significant tailing.

  • Causality: The basic nitrogen atoms of your compound are strongly interacting with the acidic silanol groups on the surface of the standard silica gel.[1] This interaction can lead to irreversible binding or very slow elution, causing broad, tailing peaks.

  • Solutions:

    • Mobile Phase Modification: Incorporate a basic modifier into your eluent system to compete with your compound for the acidic sites on the silica gel.[1][2]

      • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase. A common starting point is a gradient of dichloromethane (DCM) and methanol (MeOH) with 1% TEA.

      • Ammonia: A solution of 7N ammonia in methanol can be used as a component of the mobile phase, for instance, in a DCM/MeOH system.[1]

    • Stationary Phase Deactivation: Neutralize the acidic sites on the silica gel before packing the column. This can be achieved by preparing a slurry of the silica gel in a non-polar solvent (like hexane) containing 1-2% triethylamine, then packing the column with this slurry.[1]

    • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a less acidic or basic stationary phase.

      • Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[1]

      • Amine-Functionalized Silica: This stationary phase has amine groups bonded to the surface, creating a more basic environment that minimizes unwanted interactions.[1]

Issue 2: Poor separation from polar impurities or starting materials.

  • Causality: The high polarity of N,1-Dimethyl-1H-imidazol-2-amine often means it elutes with other polar components of the reaction mixture. The similar polarities make separation challenging with standard isocratic elution.

  • Solutions:

    • Implement Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This will help to resolve compounds with close Rf values.[2] For example, begin with 100% DCM (containing 1% TEA) and slowly increase the percentage of methanol.

    • Fine-Tune Solvent System: Experiment with different solvent systems. While DCM/MeOH is common, systems like ethyl acetate/hexane or chloroform/methanol (with a basic modifier) might offer different selectivity.[2]

    • Consider an Alternative Chromatography Mode: For highly polar compounds that are difficult to retain and separate, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can provide unique selectivity for polar analytes.[3]

Issue 3: Low or no recovery of the compound after chromatography.

  • Causality: This is often a severe case of the issues described in the first problem, where the compound is irreversibly adsorbed onto the silica gel.[2] It can also be an indication that the compound is unstable on the acidic silica gel.[4]

  • Solutions:

    • Test for Stability: Before running a large-scale column, spot a TLC plate with your crude mixture and let it sit for a few hours. Then, elute the plate and see if the spot corresponding to your product has diminished or if new spots have appeared, which would suggest decomposition.[4]

    • Use Deactivated Silica or Alumina: As mentioned previously, switching to a less acidic stationary phase is the most effective solution for irreversible adsorption.[1]

    • Work Quickly: If you must use silica gel, perform flash chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase.[2]

Issue 4: The compound came off in the first few fractions (in the solvent front).

  • Causality: The selected mobile phase is too polar, causing the compound to have very little interaction with the stationary phase and elute immediately.

  • Solutions:

    • Start with a Less Polar Solvent System: Your initial TLC analysis should aim for an Rf value of approximately 0.2-0.3 for your target compound in the chosen eluent.[5] If the Rf is too high, decrease the proportion of the more polar solvent (e.g., methanol) in your mobile phase.

    • Re-evaluate Your TLC: Ensure your TLC conditions accurately reflect your column conditions. The solvent system used for TLC should be the starting point for your column's mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of N,1-Dimethyl-1H-imidazol-2-amine on silica gel?

A1: A common and effective starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) with a small amount of a basic modifier.[2] A typical gradient could be from 100% DCM with 1% triethylamine (TEA) to 90:10 DCM:MeOH with 1% TEA. Always perform a thorough TLC analysis first to determine the optimal starting polarity.

Q2: How should I prepare my sample for loading onto the column?

A2: There are two primary methods for sample loading:

  • Wet Loading: Dissolve your crude product in a minimal amount of the initial, least polar mobile phase. If solubility is an issue, you can use a slightly stronger solvent like DCM, but use as little as possible to maintain a narrow starting band.[5]

  • Dry Loading: If your compound is not very soluble in the starting eluent, dissolve it in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel to the solution, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[5] This method often leads to better resolution.

Q3: Can I use reversed-phase chromatography for this compound?

A3: Yes, reversed-phase (C18) chromatography can be an excellent alternative, especially for polar and ionizable compounds.[1] You would typically use a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with a pH modifier to control the ionization state of the amine.

Q4: My compound is still impure after one column. What should I do?

A4: It is not uncommon for a single chromatographic step to be insufficient. Consider the following:

  • Repeat the Chromatography: Run a second column, perhaps with a shallower gradient or a different solvent system to target the specific impurities.

  • Crystallization: If the product is a solid and of sufficient purity, crystallization can be a highly effective final purification step.[3]

  • Acid-Base Extraction: An initial acid-base workup before chromatography can help remove non-basic impurities and simplify the subsequent chromatographic separation.[6]

Experimental Protocol: Standard Purification

This protocol outlines a standard flash column chromatography procedure for the purification of N,1-Dimethyl-1H-imidazol-2-amine.

1. TLC Analysis:

  • Prepare several TLC chambers with varying ratios of DCM:MeOH (e.g., 98:2, 95:5, 90:10), each containing 1% triethylamine.
  • Spot your crude reaction mixture on TLC plates and elute them in the prepared chambers.
  • Identify the solvent system that provides an Rf value of ~0.2-0.3 for the desired product. This will be your starting eluent.

2. Column Packing (Slurry Method):

  • Choose an appropriately sized column for the amount of crude material.
  • In a beaker, prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture determined from your TLC analysis).
  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., methanol).
  • Add silica gel (approximately 2-3 times the mass of your crude product) to this solution.
  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting the column with your starting solvent system.
  • If using a gradient, gradually increase the proportion of the more polar solvent (methanol) according to your pre-determined plan. A shallow gradient is often more effective for separating closely related compounds.[2]
  • Collect fractions of a consistent volume.
  • Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under UV light or with an appropriate stain.

5. Product Isolation:

  • Combine the pure fractions containing your product.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified N,1-Dimethyl-1H-imidazol-2-amine.

Data Summary & Visualization

Table 1: Recommended Starting Conditions for Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (deactivated with TEA) or Basic AluminaMitigates strong acidic interactions with the basic compound.[1]
Mobile Phase DCM/MeOH with 0.5-2% TEAA versatile system for polar compounds; TEA masks silanol groups.[1][2]
Elution Mode Gradient ElutionImproves separation of components with similar polarities.[2]
Sample Loading Dry LoadingPromotes a narrow band and enhances resolution.[5]

Diagram 1: Column Chromatography Workflow

Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Eluent) Slurry 2. Slurry Packing (Silica + Eluent) Load 3. Dry Load Sample Elute 4. Elution (Gradient Flow) Load->Elute Collect 5. Fraction Collection Analyze 6. TLC of Fractions Collect->Analyze Combine 7. Combine Pure Fractions Evap 8. Evaporate Solvent Product Purified Product

Caption: Workflow for purifying N,1-Dimethyl-1H-imidazol-2-amine.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Imidazole Derivatives. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. BenchChem.
  • National Center for Biotechnology Information. (n.d.). N-Methyl-1H-imidazol-2-amine. PubChem.
  • BenchChem. (n.d.). Troubleshooting purification of tertiary amine compounds by column chromatography. BenchChem.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. BenchChem.
  • National Center for Biotechnology Information. (n.d.). 1H-Imidazol-2-amine, N,N-dimethyl-. PubChem.
  • BLDpharm. (n.d.). N,1-Dimethyl-1H-imidazol-2-amine.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-imidazol-2-amine. PubChem.

Sources

Troubleshooting

Stability issues and degradation of N,1-Dimethyl-1H-imidazol-2-amine

Technical Support Center: N,1-Dimethyl-1H-imidazol-2-amine Welcome to the technical support guide for N,1-Dimethyl-1H-imidazol-2-amine. This document is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,1-Dimethyl-1H-imidazol-2-amine

Welcome to the technical support guide for N,1-Dimethyl-1H-imidazol-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability characteristics of this compound. Our goal is to equip you with the knowledge to anticipate and mitigate potential degradation, ensuring the integrity and reproducibility of your experimental results.

Overview of Compound Stability

N,1-Dimethyl-1H-imidazol-2-amine is a substituted imidazole, a class of heterocyclic aromatic compounds prevalent in medicinal chemistry.[1] The stability of this molecule is a critical parameter for its effective use. The imidazole ring, while aromatic, possesses features that make it susceptible to specific degradation pathways. The primary concerns for this compound are its sensitivity to moisture (hydrolysis) , oxygen (oxidation) , and light (photodegradation) . Proper handling and storage are therefore not just recommendations, but essential protocols to maintain the compound's purity and activity. Supplier recommendations consistently advise storing the compound in a dark place under an inert atmosphere and at low temperatures (e.g., in a freezer at -20°C) to minimize these risks.[2]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of N,1-Dimethyl-1H-imidazol-2-amine.

Q1: What are the optimal storage conditions for N,1-Dimethyl-1H-imidazol-2-amine?

A: To ensure long-term stability, the compound should be stored tightly sealed in a dark place, under an inert atmosphere (such as argon or nitrogen), and at freezer temperatures (-20°C is recommended).[2] This combination of conditions mitigates degradation from light, oxygen, and ambient thermal energy. A safety data sheet for a related compound highlights that it may decompose upon exposure to moist air or water, reinforcing the need for dry, inert conditions.[3]

Q2: What are the primary drivers of degradation for this compound?

A: The main degradation pathways are oxidation, hydrolysis, and photodegradation.

  • Oxidation: The electron-rich imidazole ring can be susceptible to oxidation, a process that can be accelerated by the presence of oxygen, metal ions, and light.[4][5] Oxidative degradation can lead to complex mixtures of byproducts, compromising sample integrity.[6]

  • Hydrolysis: The compound can be sensitive to moisture. Hydrolysis of related imidazole derivatives, particularly under basic or acidic conditions, can lead to ring-opening and the formation of inactive products like formamides.[7][8] Handling under dry, inert conditions is crucial.[3]

  • Photodegradation: Imidazole derivatives can undergo photo-oxidation when exposed to UV or even visible light, especially in the presence of photosensitizers.[9][10] This process often involves singlet oxygen and can lead to rapid degradation.[9] Storing in amber vials or protecting from light is essential.

Q3: How stable is N,1-Dimethyl-1H-imidazol-2-amine in aqueous solutions? What is the effect of pH?

A: The compound is expected to have limited stability in aqueous solutions. The presence of water can facilitate hydrolysis.[7] The pH of the solution is a critical factor. Imidazole itself is amphoteric, meaning it can act as an acid or a base.[1] In alkaline (basic) solutions, deprotonated species may be more susceptible to photosensitized oxidation.[10] In acidic solutions, the protonated imidazolium species may be more susceptible to nucleophilic attack by water, potentially leading to ring cleavage. For related compounds, hydrolysis is shown to occur readily in basic aqueous conditions.[8] It is strongly recommended to prepare aqueous solutions fresh and use them immediately.

Q4: How can I assess if my sample of N,1-Dimethyl-1H-imidazol-2-amine has degraded?

A: Visual inspection is the first step; any discoloration of the solid (e.g., yellowing or browning) suggests potential degradation. For a more definitive assessment, analytical techniques are required.

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. A degraded sample will often show multiple spots, while a pure sample should show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. A chromatogram of a degraded sample will show additional peaks corresponding to degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the compound and identify impurities if their structures are known or can be deduced.

Troubleshooting Guide: Stability Issues

This guide provides a structured approach to identifying and resolving common issues encountered during experimentation.

Issue Observed Potential Cause(s) Recommended Action & Rationale
Inconsistent or Non-Reproducible Experimental Results Compound degradation prior to or during the experiment.Action: Verify the purity of the solid compound using HPLC or TLC before use. Prepare fresh solutions for each experiment from the solid. Rationale: Using a quantified, pure starting material is essential for reproducible results.
Discoloration of Solid Compound or Solutions Oxidation and/or photodegradation.Action: Discard the discolored material. Ensure all future handling and storage is done under an inert atmosphere (e.g., argon) and protected from light (e.g., amber vials).[2] Rationale: Discoloration is a clear visual indicator of chemical change and impurity formation.
Difficulty Dissolving the Compound or Precipitate Formation Hydrolysis due to atmospheric moisture, leading to less soluble degradation products.Action: Handle the solid in a glovebox or under a stream of dry inert gas. Use high-purity, anhydrous solvents for preparing solutions.[3] Rationale: Minimizing exposure to water prevents hydrolysis and the formation of insoluble byproducts.
Gradual Loss of Compound Activity in Stock Solution Slow degradation in solution via hydrolysis, oxidation, or thermal pathways.Action: Prepare concentrated stock solutions in an anhydrous, aprotic solvent. Store them in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Rationale: Aliquoting and freezing minimizes the exposure to ambient conditions and slows the rate of all chemical degradation reactions.

Key Experimental Protocol: Preparation of a Verified Stock Solution

This protocol outlines the best practices for preparing a stock solution of N,1-Dimethyl-1H-imidazol-2-amine to ensure its integrity.

Objective: To prepare a 10 mM stock solution in anhydrous DMSO and perform a quality control check.

Materials:

  • N,1-Dimethyl-1H-imidazol-2-amine (stored at -20°C, under inert gas)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas supply

  • Analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Sterile syringes and needles

  • TLC plate (silica gel), mobile phase (e.g., 95:5 Dichloromethane:Methanol)

Procedure:

  • Preparation: Allow the sealed container of N,1-Dimethyl-1H-imidazol-2-amine to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Perform all manipulations of the solid under a gentle stream of argon or nitrogen gas.

  • Weighing: Quickly weigh the desired amount of the compound and place it into the amber vial.

  • Solvent Addition: Using a syringe, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration of 10 mM.

  • Inerting and Sealing: Purge the headspace of the vial with inert gas for 15-20 seconds before tightly sealing the cap.

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Quality Control (TLC):

    • Spot a small amount of the freshly prepared solution onto a TLC plate.

    • Develop the plate using the appropriate mobile phase.

    • Visualize the plate under UV light.

    • Validation: A single, well-defined spot indicates high purity. The presence of streaks or multiple spots suggests degradation, and the stock solution should be discarded.

  • Storage: Store the validated stock solution in properly labeled, single-use aliquots at -20°C or -80°C.

Visualization of Potential Degradation Pathways

The following diagram illustrates the two primary degradation pathways—hydrolysis and oxidation—that can affect N,1-Dimethyl-1H-imidazol-2-amine, based on known reactivity of related imidazole structures.

DegradationPathways Parent N,1-Dimethyl-1H-imidazol-2-amine Hydrolysis_Intermediate Ring-Opening Intermediate Parent->Hydrolysis_Intermediate Hydrolysis[7][8] Oxidation_Intermediate Endoperoxide Intermediate Parent->Oxidation_Intermediate Photo-oxidation[9][10] H2O H₂O (Moisture, incorrect pH) H2O->Hydrolysis_Intermediate Hydrolysis_Product Degradation Products (e.g., Formamides) Hydrolysis_Intermediate->Hydrolysis_Product O2_Light ¹O₂ / O₂ (Light, Air, Metal Ions) O2_Light->Oxidation_Intermediate Oxidation_Product Oxidized Degradation Products (Ring-Opened Structures) Oxidation_Intermediate->Oxidation_Product

Sources

Optimization

Side reactions to avoid during N,1-Dimethyl-1H-imidazol-2-amine synthesis

Welcome to the technical support center for the synthesis of N,1-Dimethyl-1H-imidazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this syn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,1-Dimethyl-1H-imidazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on mitigating and avoiding common side reactions. My insights are drawn from established principles of heterocyclic chemistry and extensive experience in synthetic route optimization.

The synthesis of N,1-Dimethyl-1H-imidazol-2-amine, a valuable building block in medicinal chemistry, presents a significant challenge in controlling selective methylation. The presence of three distinct nucleophilic nitrogen centers in the 2-aminoimidazole core creates a competitive environment where multiple side products can form. This guide provides a structured approach to understanding, identifying, and overcoming these synthetic hurdles.

Visualizing the Reaction Network: Desired Pathway vs. Side Reactions

The primary challenge in this synthesis is directing the methylation to the desired nitrogen atoms in the correct sequence while preventing over-methylation. The diagram below illustrates the intended reaction path from 2-aminoimidazole against the competing side reactions that lead to common impurities.

G cluster_start Starting Material A 2-Amino-1H-imidazole B 1-Methyl-1H-imidazol-2-amine (Thermodynamic Product) A->B + Me-I (Base, Heat) C N-Methyl-1H-imidazol-2-amine (Kinetic Product) A->C + Me-I (No Base, Low Temp) D N,1-Dimethyl-1H-imidazol-2-amine (DESIRED PRODUCT) B->D + Me-I (Controlled) E N,3-Dimethyl-3H-imidazol-2-imine (Isomeric Impurity) B->E + Me-I (Excess) G 1,2,3-Trimethylimidazolium Salt (Quaternary Ring Salt) B->G + Me-I (Excess, Harsh) C->D + Me-I F N,N,1-Trimethyl-1H-imidazol-2-aminium Salt (Tertiary Amine Salt) D->F + Me-I (Excess)

Caption: Reaction pathways in the dimethylation of 2-aminoimidazole.

Frequently Asked Questions (FAQs)

Q1: My final product is a complex mixture with a low yield of the desired N,1-Dimethyl-1H-imidazol-2-amine. What is happening?

A low yield of the target compound accompanied by multiple other products typically points to a lack of selectivity in the methylation steps. The 2-aminoimidazole scaffold has three nitrogen atoms that can be methylated: the two ring nitrogens (N-1 and N-3) and the exocyclic amino nitrogen (N-2). Without careful control of reaction conditions, the methylating agent will react indiscriminately, leading to a mixture of mono-, di-, and even tri-methylated species and their isomers.

Q2: I have an impurity with the same mass as my product that is difficult to separate. What is it likely to be?

This is a classic sign of isomeric byproduct formation. The most probable isomer is N,3-Dimethyl-3H-imidazol-2-imine. This occurs if the second methylation happens at the N-3 position of the 1-Methyl-1H-imidazol-2-amine intermediate instead of the exocyclic amine. This side product is often formed under conditions of excess methylating agent or with strong bases. Distinguishing it from the desired product requires careful analysis, typically using 2D NMR techniques (HMBC, NOESY) to confirm the connectivity of the methyl groups.

Q3: My reaction seems to produce a significant amount of a water-soluble, non-extractable byproduct. What could this be?

This is highly indicative of over-methylation leading to the formation of quaternary imidazolium salts.[1][2] The imidazole ring nitrogen can be methylated to form a permanently charged quaternary salt, such as a 1,2,3-trimethylimidazolium species.[3] Similarly, the exocyclic secondary amine of the desired product can be methylated a second time to form a tertiary amine, which can then be quaternized. These salts are highly polar and will remain in the aqueous phase during a standard workup, significantly reducing your isolated yield.

Q4: What is the difference between kinetic and thermodynamic control in the first methylation of 2-aminoimidazole?

The initial methylation of 2-aminoimidazole can lead to two different mono-methylated products.

  • Kinetic Product: Methylation on the more nucleophilic exocyclic amino group to form N-Methyl-1H-imidazol-2-amine. This is often favored at lower temperatures and without a strong base.

  • Thermodynamic Product: Methylation on a ring nitrogen to form 1-Methyl-1H-imidazol-2-amine. This is the more stable isomer and is favored at higher temperatures and with the use of a base to deprotonate the imidazole ring, increasing its nucleophilicity. For the synthesis of the target molecule, forming the thermodynamic product first is the more common and controllable route.

Troubleshooting Guide: Common Side Reactions and Solutions

Problem 1: Formation of Isomeric Byproducts
  • Observation: LC-MS shows a peak with the same mass as the desired product, but with a different retention time. ¹H NMR shows multiple N-Me and/or C-Me signals that cannot be assigned to the desired structure.

  • Root Cause: The nucleophilicity of the exocyclic secondary amine and the remaining ring nitrogen (N-3) can be comparable. Factors like the solvent, base, and temperature can shift the selectivity of the second methylation step, leading to the formation of the undesired N,3-Dimethyl-3H-imidazol-2-imine isomer.

  • Mechanism & Prevention:

    • Control Stoichiometry: Use of a slight excess (no more than 1.05-1.1 equivalents) of the methylating agent for the second methylation step is critical. A large excess strongly favors reaction at multiple sites.

    • Base Selection: A bulky, non-nucleophilic base (e.g., DBU, Proton-Sponge®) can sterically hinder approach to the N-3 position, favoring methylation of the less-hindered exocyclic amine. Common bases like NaH or K₂CO₃ can also be effective if stoichiometry is carefully controlled.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can overcome the small activation energy difference between the two competing pathways, reducing selectivity. Start optimizations at 0 °C and slowly warm to room temperature.

  • Verification Protocol: To confirm the structure of the main product versus the isomer, use ¹H-¹³C HMBC NMR. For the desired product, a 3-bond correlation will be observed between the N1-methyl protons and the C2 carbon of the imidazole ring. For the N,3-dimethyl isomer, correlations would be seen from the N3-methyl protons to C2 and C4.

Problem 2: Over-methylation at the Exocyclic Amine
  • Observation: A significant byproduct is detected with a mass corresponding to the addition of three methyl groups (M+14 relative to the desired product).

  • Root Cause: The secondary amine of the desired product is still nucleophilic and can be methylated again to form N,N,1-Trimethyl-1H-imidazol-2-aminium salt. This is especially problematic when using highly reactive methylating agents or a large excess.

  • Mechanism & Prevention:

    • Choice of Methylating Agent: Use a less reactive methylating agent. For example, dimethyl sulfate is often "softer" and can be more selective than methyl iodide or methyl triflate.

    • Slow Addition: Add the methylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration, which disfavors the second methylation event on the less reactive secondary amine.

    • Monitoring: Carefully monitor the reaction progress by TLC or rapid LC-MS analysis. Stop the reaction as soon as the starting material (mono-methylated intermediate) is consumed to prevent the accumulation of over-methylated products.

Problem 3: Formation of Quaternary Imidazolium Salts
  • Observation: Poor mass balance after workup. The desired product is observed in the crude organic extract, but the yield is low, and a significant amount of starting material or intermediates seems to have been lost.

  • Root Cause: Both ring nitrogens in the 1-methyl-1H-imidazol-2-amine intermediate are susceptible to a second alkylation, forming a quaternary 1,3-dimethylimidazolium salt.[1] This side reaction is irreversible and consumes both the substrate and the reagent.

  • Mechanism & Prevention:

    • Strict Stoichiometry: This is the most critical factor. Never use more than one equivalent of methylating agent per methylation step if possible. A two-step, one-pot approach where the second equivalent of methylating agent is added only after the first methylation is complete is highly recommended.

    • Protecting Groups: For maximum control, though at the cost of step economy, consider protecting the exocyclic amine (e.g., as a Boc or Cbz derivative) before methylating the ring. After N-1 methylation, the protecting group can be removed, and the exocyclic amine can be selectively methylated.

    • Reaction Time: Avoid unnecessarily long reaction times. Once the desired product is formed, prolonged exposure to any remaining methylating agent increases the likelihood of quaternization.

Data Summary and Recommended Starting Conditions

The following table provides a summary of how different reaction parameters can influence the outcome of the synthesis.

ParameterConditionEffect on SelectivityRecommended Starting Point
Methylating Agent MeI, Me₂SO₄, (MeO)₂SO₂MeI is highly reactive and less selective. Me₂SO₄ can offer better control.Methyl iodide (MeI) for initial screening; switch to Dimethyl sulfate (Me₂SO₄) to improve selectivity.
Base NaH, K₂CO₃, DBUStrong bases (NaH) fully deprotonate the ring, increasing reactivity but potentially reducing selectivity. Bulky bases (DBU) may improve selectivity for the exocyclic amine.K₂CO₃ in DMF or Acetonitrile.
Solvent DMF, Acetonitrile, THFPolar aprotic solvents like DMF or Acetonitrile are generally effective for Sₙ2 reactions.Acetonitrile (CH₃CN)
Temperature 0 °C to 80 °CLower temperatures (0 °C to RT) favor kinetic control and can increase selectivity. Higher temperatures favor the thermodynamic product but may lead to over-methylation.0 °C for addition of reagents, then allow to warm to Room Temperature.
Stoichiometry (Me Agent) 1.0 to >2.2 eq.>2.2 equivalents almost guarantees over-methylation. Use 1.05 eq. for each methylation step.1.05 equivalents per methylation step.

References

  • Wolfe, J. P., & Schultz, A. G. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters.

  • Gomez, S., & Peters, J. A. (2002). The reductive amination of aldehydes and ketones and the hydrogenation of nitriles: mechanistic aspects and selectivity control.
  • Kählig, H., & Schnürch, M. (2021).
  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Ferguson, J. R., & Katritzky, A. R. (1973). Quaternary salts of 2H-imidazoles. Journal of the Chemical Society, Perkin Transactions 1.

  • BASF. (Process for preparing 1-methylimidazole).
  • Cobb, A. J. A., & Davies, D. L. (2006). Quaternary salts of 2-[(hydroxyimino)methyl]imidazole. Journal of Medicinal Chemistry.
  • Begtrup, M., & Larsen, P. (1990). Regioselective N-alkylation of imidazoles. Acta Chemica Scandinavica.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of N,1-Dimethyl-1H-imidazol-2-amine

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N,1-Dimethyl-1H-imidazol-2-amine. As a critical structural motif in medicinal chemistry, scaling its synthe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N,1-Dimethyl-1H-imidazol-2-amine. As a critical structural motif in medicinal chemistry, scaling its synthesis efficiently and reproducibly is paramount. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate the common challenges encountered during its preparation. We will focus on the prevalent and scalable synthetic strategy: the cyclization of an appropriate N,N'-disubstituted thiourea with an α-halocarbonyl compound.

Overview of Core Synthetic Strategy

The most robust and scalable synthesis of N,1-Dimethyl-1H-imidazol-2-amine involves a cyclocondensation reaction. This approach builds the imidazole ring from acyclic precursors, offering good control over substitution patterns. The key transformation is the reaction between N,N'-dimethylthiourea and an α-haloacetaldehyde equivalent, such as chloroacetaldehyde dimethyl acetal, followed by an acid-catalyzed cyclization and dehydration.

A N,N'-Dimethylthiourea C Intermediate Formation (S-Alkylation) A->C B Chloroacetaldehyde Dimethyl Acetal B->C D Acid-Catalyzed Cyclization & Dehydration C->D HCl / Heat E N,1-Dimethyl-1H-imidazol-2-amine D->E

Caption: Core synthetic workflow for N,1-Dimethyl-1H-imidazol-2-amine.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I've only recovered starting materials. What are the likely causes and how can I rectify this?

Answer: Low yield is a multifaceted issue often stemming from suboptimal reaction conditions or reagent quality. Consider the following factors:

  • Reagent Purity and Stoichiometry: The purity of N,N'-dimethylthiourea and the chloroacetaldehyde source is critical. Impurities can lead to side reactions. Ensure you are using a precise 1:1 molar ratio. An excess of the electrophile can lead to complex side products.

  • Reaction Conditions: The initial S-alkylation step is often followed by a heat- and acid-driven cyclization. Insufficient heat or acid concentration can cause the reaction to stall after the formation of the initial intermediate. Conversely, excessive heat can lead to decomposition. A stepwise approach, where the initial alkylation is confirmed before proceeding to cyclization, can be beneficial.

  • Solvent Choice: The reaction is typically performed in a polar solvent like ethanol or isopropanol. The solvent must be able to dissolve the starting materials and facilitate the ionic intermediates. Ensure the solvent is anhydrous if side reactions with water are a concern.

  • Work-up Procedure: The product is a basic amine. During aqueous work-up, ensure the pH is sufficiently basic (pH > 10) before extraction with an organic solvent to prevent the protonated product from remaining in the aqueous layer.[1]

Troubleshooting Decision Tree:

Start Low Yield Observed CheckReagents Verify Reagent Purity & Stoichiometry (TLC, NMR) Start->CheckReagents CheckConditions Optimize Reaction Conditions (Temp, Time) Start->CheckConditions CheckWorkup Analyze Aqueous Layer (Check pH, Re-extract) Start->CheckWorkup SolutionReagents Purify Starting Materials Use Fresh Reagents CheckReagents->SolutionReagents Impurities Found SolutionConditions Increase Temp/Time Incrementally Monitor by TLC/LC-MS CheckConditions->SolutionConditions Stalled Reaction SolutionWorkup Adjust pH to >10 Use Different Extraction Solvent CheckWorkup->SolutionWorkup Product in Aqueous Phase

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N,1-Dimethyl-1H-imidazol-2-amine and its Isomers: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Subtle...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Subtle changes in substituent patterns on the imidazole ring can lead to significant shifts in physicochemical properties and pharmacological activity. This guide provides a comprehensive comparative analysis of N,1-Dimethyl-1H-imidazol-2-amine and its key structural isomers: 1,2-dimethyl-1H-imidazol-4-amine, 1,2-dimethyl-1H-imidazol-5-amine, and N,N-dimethyl-1H-imidazol-2-amine. Through a detailed examination of their synthesis, spectroscopic signatures, and potential biological relevance, this document aims to equip researchers with the foundational knowledge to strategically utilize these building blocks in drug discovery and development.

Introduction to the Isomers

The four isomers under investigation share the same molecular formula (C₅H₉N₃) but differ in the placement of two methyl groups and an amino group on the imidazole scaffold. These seemingly minor structural variations give rise to distinct electronic and steric profiles, which in turn influence their reactivity, spectroscopic properties, and interactions with biological targets.

Figure 1: Structures of the Dimethyl-1H-imidazol-2-amine Isomers

isomers cluster_0 N,1-Dimethyl-1H-imidazol-2-amine cluster_1 1,2-Dimethyl-1H-imidazol-4-amine cluster_2 1,2-Dimethyl-1H-imidazol-5-amine cluster_3 N,N-Dimethyl-1H-imidazol-2-amine A N,1-Dimethyl-1H- imidazol-2-amine B 1,2-Dimethyl-1H- imidazol-4-amine C 1,2-Dimethyl-1H- imidazol-5-amine D N,N-Dimethyl-1H- imidazol-2-amine

Caption: Chemical structures of the four isomers.

Physicochemical and Spectroscopic Comparison

The differentiation of these isomers is paramount for their application in synthesis and biological screening. Spectroscopic techniques provide a powerful means for their unambiguous identification. The following tables summarize their key physicochemical properties and expected spectroscopic data, compiled from literature on related imidazole derivatives and theoretical predictions.[3][4][5][6]

Table 1: Physicochemical Properties of Dimethyl-imidazolamine Isomers

PropertyN,1-Dimethyl-1H-imidazol-2-amine1,2-Dimethyl-1H-imidazol-4-amine1,2-Dimethyl-1H-imidazol-5-amineN,N-Dimethyl-1H-imidazol-2-amine
Molecular Weight 111.15 g/mol 111.15 g/mol 111.15 g/mol 111.15 g/mol
Predicted LogP ~0.3~0.1~0.1~0.8
Predicted pKa ~7.5 (basic)~8.0 (basic)~8.0 (basic)~7.2 (basic)

Table 2: Comparative Spectroscopic Data of Dimethyl-imidazolamine Isomers

Spectroscopic DataN,1-Dimethyl-1H-imidazol-2-amine1,2-Dimethyl-1H-imidazol-4-amine1,2-Dimethyl-1H-imidazol-5-amineN,N-Dimethyl-1H-imidazol-2-amine
¹H NMR (δ, ppm) Imidazole CHs: ~6.5-7.0 (2H, d), N-CH₃: ~3.4 (3H, s), C-NH-CH₃: ~2.8 (3H, s), NH: broad singletImidazole CH: ~6.3 (1H, s), N-CH₃: ~3.5 (3H, s), C-CH₃: ~2.2 (3H, s), NH₂: broad singletImidazole CH: ~6.8 (1H, s), N-CH₃: ~3.5 (3H, s), C-CH₃: ~2.1 (3H, s), NH₂: broad singletImidazole CHs: ~6.6-7.1 (2H, d), N(CH₃)₂: ~2.9 (6H, s), NH: broad singlet
¹³C NMR (δ, ppm) C2: ~150, C4: ~120, C5: ~115, N-CH₃: ~33, C-NH-CH₃: ~30C2: ~145, C4: ~135, C5: ~110, N-CH₃: ~32, C-CH₃: ~13C2: ~148, C4: ~120, C5: ~125, N-CH₃: ~32, C-CH₃: ~12C2: ~152, C4: ~121, C5: ~118, N(CH₃)₂: ~38
IR (cm⁻¹) N-H stretch: ~3300-3400, C=N stretch: ~1640, C-N stretch: ~1350N-H stretch: ~3300-3450 (doublet), C=N stretch: ~1630, C-N stretch: ~1360N-H stretch: ~3300-3450 (doublet), C=N stretch: ~1635, C-N stretch: ~1355N-H stretch: ~3250-3350, C=N stretch: ~1650, C-N stretch: ~1340
Mass Spec (m/z) [M+H]⁺ = 112[M+H]⁺ = 112[M+H]⁺ = 112[M+H]⁺ = 112

Synthesis and Characterization Protocols

The synthesis of these isomers can be achieved through various established methods for constructing substituted imidazoles, often involving multi-step sequences.[7][8][9] Below are representative protocols for the synthesis and characterization of these compounds.

General Synthesis Strategy

The synthesis of N-substituted and C-substituted aminoimidazoles often begins with the construction of the imidazole ring, followed by functional group interconversion or substitution. One common approach is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[2]

Figure 2: General Synthetic Workflow

synthesis_workflow Start Starting Materials (e.g., dicarbonyl, aldehyde, amine) Step1 Imidazole Ring Formation (e.g., Radziszewski reaction) Start->Step1 Intermediate Substituted Imidazole Step1->Intermediate Step2 Functional Group Interconversion/Substitution Intermediate->Step2 Product Target Isomer Step2->Product

Sources

Comparative

A Tale of Two Isomers: A Comparative Guide to N,1-Dimethyl-1H-imidazol-2-amine and 1,2-Dimethyl-1H-imidazol-amine in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of heterocyclic chemistry, even subtle structural variations can lead to profound differences in reactivity and synthetic utility. Th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of heterocyclic chemistry, even subtle structural variations can lead to profound differences in reactivity and synthetic utility. This guide provides an in-depth comparison of two closely related isomers: N,1-Dimethyl-1H-imidazol-2-amine and 1,2-Dimethyl-1H-imidazol-amine. While both molecules share the same molecular formula, the placement of a single methyl group dramatically alters their electronic and steric profiles, influencing their behavior as reactants, intermediates, and building blocks in organic synthesis.

This document moves beyond a simple cataloging of properties to explore the causal relationships between structure and function. By understanding the fundamental principles that govern the synthesis and reactivity of these isomers, researchers can make more informed decisions in their experimental design, leading to improved yields, enhanced selectivity, and novel molecular architectures.

Structural and Electronic Divergence: The Root of Differential Reactivity

The key distinction between N,1-Dimethyl-1H-imidazol-2-amine and 1,2-Dimethyl-1H-imidazol-amine lies in the location of the second methyl group. In the former, it resides on the exocyclic amine, while in the latter, it is attached to the C2 carbon of the imidazole ring. This seemingly minor difference has significant consequences for the electronic distribution and steric environment of each molecule.

  • N,1-Dimethyl-1H-imidazol-2-amine (Exocyclic Methylation):** The presence of two methyl groups on the nitrogen atoms (one on the ring and one on the exocyclic amine) results in a tertiary amine at the 2-position. The exocyclic nitrogen's lone pair is readily available for nucleophilic attack.

  • 1,2-Dimethyl-1H-imidazol-amine (Endocyclic Methylation): In this isomer, the exocyclic amine is a primary amine. The methyl group at the C2 position, adjacent to the amino group, introduces steric bulk and influences the electronic nature of the imidazole ring through inductive effects.

The differing substitution patterns affect the basicity and nucleophilicity of the respective nitrogen atoms. The imidazole ring itself is an aromatic heterocycle with two nitrogen atoms: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N3).[1] The exocyclic amino group at C2 adds a third basic and nucleophilic center.

Figure 1: Structural comparison of the two isomers.

Synthetic Strategies: A Question of Regioselectivity

The synthesis of these dimethylated 2-aminoimidazoles often starts from a common precursor, such as 2-amino-1-methylimidazole. The key challenge lies in controlling the site of the second methylation, which can occur on the exocyclic amine (N-methylation) or the imidazole ring (C-methylation or N-methylation of the other ring nitrogen).

Synthesis of N,1-Dimethyl-1H-imidazol-2-amine

The synthesis of N,1-Dimethyl-1H-imidazol-2-amine typically involves the direct methylation of 1-methyl-1H-imidazol-2-amine. The exocyclic amino group is generally more nucleophilic than the ring nitrogens in the already N-alkylated imidazole, favoring methylation at this position.

Conceptual Synthetic Workflow:

G start 1-Methyl-1H-imidazol-2-amine reagent Methylating Agent (e.g., CH3I, (CH3)2SO4) start->reagent 1. Deprotonation conditions Base (e.g., NaH, K2CO3) Solvent (e.g., THF, DMF) reagent->conditions 2. Nucleophilic Attack product N,1-Dimethyl-1H-imidazol-2-amine conditions->product

Figure 2: Synthetic workflow for N,1-Dimethyl-1H-imidazol-2-amine.

Experimental Protocol: Synthesis of N,1-Dimethyl-1H-imidazol-2-amine

This protocol is a generalized procedure based on common methylation techniques for amines and imidazoles.

  • Preparation: To a solution of 1-methyl-1H-imidazol-2-amine (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.1 eq), such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), at 0 °C.

  • Reaction: Stir the suspension for 30 minutes at 0 °C to facilitate deprotonation of the exocyclic amine.

  • Addition of Methylating Agent: Slowly add a methylating agent (1.1 eq), such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N,1-Dimethyl-1H-imidazol-2-amine.

Synthesis of 1,2-Dimethyl-1H-imidazol-amine

The synthesis of 1,2-Dimethyl-1H-imidazol-amine is more challenging due to the potential for N-methylation of the exocyclic amine. A common strategy involves the construction of the imidazole ring with the methyl groups already in place. One approach is the reaction of an appropriately substituted α-haloketone with a guanidine derivative.

Conceptual Synthetic Workflow:

G start1 α-Haloketone (e.g., 1-chloroacetone) product 1,2-Dimethyl-1H-imidazol-amine start1->product Condensation & Cyclization start2 N-Methylguanidine start2->product

Figure 3: Synthetic workflow for 1,2-Dimethyl-1H-imidazol-amine.

Experimental Protocol: Synthesis of 1,2-Dimethyl-1H-imidazol-amine

This protocol is a generalized procedure based on established methods for imidazole synthesis.[2]

  • Preparation: Combine N-methylguanidine hydrochloride (1.0 eq) and an α-haloketone such as 1-chloroacetone (1.1 eq) in a suitable solvent like ethanol.

  • Reaction: Add a base, such as sodium ethoxide or potassium carbonate (2.0 eq), to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in water and extract with an organic solvent (e.g., chloroform or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or crystallization to yield 1,2-Dimethyl-1H-imidazol-amine.

Comparative Reactivity and Synthetic Applications

The structural and electronic differences between the two isomers directly translate to distinct reactivity profiles, making them suitable for different synthetic applications.

FeatureN,1-Dimethyl-1H-imidazol-2-amine1,2-Dimethyl-1H-imidazol-amineRationale
Nucleophilicity of Exocyclic Nitrogen HighModerateThe exocyclic nitrogen in N,1-dimethyl is a tertiary amine, which is generally more nucleophilic than the primary amine in the 1,2-dimethyl isomer due to the electron-donating effect of the methyl groups.[3]
Steric Hindrance at C2 ModerateHighThe methyl group directly on the C2 carbon in the 1,2-dimethyl isomer creates significant steric bulk around the exocyclic amine.
Potential for N-H Reactivity NoneYes (Primary Amine)The primary amine of the 1,2-dimethyl isomer can undergo reactions typical of primary amines, such as acylation, alkylation, and formation of Schiff bases.
Use as a Ligand GoodModerateBoth can act as bidentate ligands, but the steric bulk of the C2-methyl group in the 1,2-dimethyl isomer may hinder coordination to some metal centers.

N,1-Dimethyl-1H-imidazol-2-amine** is an excellent choice as a non-nucleophilic base or a highly nucleophilic catalyst where the exocyclic nitrogen is the desired reactive site. Its tertiary amine nature prevents unwanted N-H reactivity.

1,2-Dimethyl-1H-imidazol-amine , on the other hand, offers a handle for further functionalization through its primary amine. This makes it a valuable building block for constructing more complex molecules where modifications at the 2-amino position are desired. The steric hindrance from the adjacent C2-methyl group can also be exploited to influence the regioselectivity of subsequent reactions.

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unequivocally distinguishing between these two isomers. The chemical shifts of the methyl groups and the imidazole ring protons are highly diagnostic.

Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

CompoundGroup¹H NMR (δ)¹³C NMR (δ)
N,1-Dimethyl-1H-imidazol-2-amine**N1-CH₃~3.5~32
N(CH₃)₂~2.8~40
H4, H56.5 - 7.0C4: ~120, C5: ~127
C2-~150
1,2-Dimethyl-1H-imidazol-amine N1-CH₃~3.4~31
C2-CH₃~2.2~13
NH₂Broad, variable-
H4, H56.4 - 6.9C4: ~118, C5: ~125
C2-~152

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

The key distinguishing features in the ¹H NMR are the chemical shifts of the methyl groups. In N,1-Dimethyl-1H-imidazol-2-amine, the two methyl groups on the nitrogens will have distinct signals. In 1,2-Dimethyl-1H-imidazol-amine, the C2-methyl group will appear at a more upfield position compared to the N1-methyl group. In the ¹³C NMR, the chemical shift of the C2-methyl carbon will be significantly different from the N-methyl carbons.

Conclusion: Choosing the Right Isomer for the Job

The choice between N,1-Dimethyl-1H-imidazol-2-amine and 1,2-Dimethyl-1H-imidazol-amine in a synthetic endeavor is not arbitrary but a strategic decision based on a clear understanding of their distinct chemical personalities.

  • Choose N,1-Dimethyl-1H-imidazol-2-amine when a strong, non-protic nitrogen nucleophile or base is required, and further functionalization of the 2-amino group is to be avoided.

  • Choose 1,2-Dimethyl-1H-imidazol-amine when the 2-amino group is intended as a reactive handle for subsequent transformations, or when the steric bulk at the C2 position can be used to control the stereochemical outcome of a reaction.

By appreciating the subtle yet significant impact of methyl group placement, researchers can unlock the full potential of these versatile imidazole building blocks in the pursuit of novel and complex molecular targets.

References

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the regiocontrolled synthesis of substituted imidazoles. Organic & Biomolecular Chemistry, 18(20), 3845–3865. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved January 19, 2026, from [Link]

  • Afza, N., et al. (2018). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Chemistry - Section B, 57B(4), 503-511.
  • de Oliveira, R. B., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5879. [Link]

  • Kumar, M., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Research & Reviews: Journal of Chemistry, 6(2).
  • Popov, A. V., et al. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 27(13), 4235. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 1,2-Dimethyl-1H-imidazol-5-amine. Retrieved January 19, 2026, from [Link]

  • NIST. (n.d.). 1H-Imidazole, 1,2-dimethyl-. Retrieved January 19, 2026, from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 12(18), 4124–4127. [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 2-Aminoimidazole Derivatives

In the landscape of medicinal chemistry, the 2-aminoimidazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 2-aminoimidazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various 2-aminoimidazole derivatives. By integrating experimental data from peer-reviewed literature, we aim to offer researchers, scientists, and drug development professionals a comprehensive resource to inform their own discovery and development efforts. This document will delve into the synthesis of these compounds, present their biological activities in a comparative format, and provide detailed experimental protocols for their evaluation.

The 2-Aminoimidazole Core: A Versatile Pharmacophore

The 2-aminoimidazole moiety is a key structural component in numerous natural products, particularly those of marine origin, and has inspired the synthesis of a vast array of derivatives.[1] Its ability to participate in hydrogen bonding and other molecular interactions underpins its diverse pharmacological profile. This guide will explore three key therapeutic areas where 2-aminoimidazole derivatives have shown significant promise: oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several studies have highlighted the potential of 2-aminoimidazole derivatives as potent anticancer agents.[2][3] These compounds have been shown to inhibit the growth of various cancer cell lines, often with impressive potency.

Comparative Anticancer Activity of 2-Aminoimidazole Derivatives
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 2b Benzylidene 2-aminoimidazoloneHepG2 (Liver)12.87[2]
SMMC-7721 (Liver)14.32[2]
A549 (Lung)17.10[2]
HCT116 (Colon)15.64[2]
MCF-7 (Breast)16.25[2]
Compound 15h Imidazolo-tetrazineHeLa (Cervical)Not specified, but showed significant G2/M arrest[4]
Compound 22 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amineNUGC-3 (Gastric)0.05[5]
Compounds 50 & 51 Aminoimidazole derivativesSH-SY5Y (Neuroblastoma)8.6 & 7.8[3]
K562 (Leukemia)11.7 & 18.9[3]
U87 (Glioblastoma)12.6 & 13.3[3]

Key Insights from Anticancer Studies:

  • Potency and Selectivity: As demonstrated by Compound 22, specific substitutions on the 2-aminoimidazole core can lead to highly potent and selective anticancer activity.[5]

  • Mechanism of Action: A common mechanism of action observed for these derivatives is the induction of cell cycle arrest, particularly at the G2/M phase, which ultimately leads to apoptosis.[2][4] For instance, compound 2b was found to induce apoptosis in SMMC-7721 cells in a dose-dependent manner.[2]

Experimental Protocol: In Vitro Anticancer Proliferation Assay (MTT Assay)

This protocol outlines the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.[4][6]

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2-Aminoimidazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 2-aminoimidazole derivative in culture medium. Add 100 µL of the compound-containing medium to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24 hours seed_cells->incubate1 treat Treat with 2-Aminoimidazole Derivatives incubate1->treat incubate2 Incubate 48-72 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4 hours add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the MTT anticancer proliferation assay.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic strategies. 2-Aminoimidazole derivatives have shown significant promise not only as standalone antimicrobial agents but also as adjuvants that can restore the efficacy of conventional antibiotics against resistant bacteria.[7][8][9]

Comparative Antimicrobial Adjuvant Activity of Dimeric 2-Aminoimidazoles against Acinetobacter baumannii
Compound IDAdjuvant Concentration (µM)Clarithromycin MIC (µg/mL)Fold Reduction in MICReference
Control 032-[7]
Compound 1 7.5132[7]
Compound 2 7.50.25128[7]
Compound 9g 2.5216[7]
Compound 9k 1.5216[7]

Key Insights from Antimicrobial Studies:

  • Adjuvant Potential: Dimeric 2-aminoimidazoles are potent adjuvants that significantly lower the minimum inhibitory concentration (MIC) of macrolide antibiotics like clarithromycin against multi-drug resistant A. baumannii.[7]

  • Synergistic Effects: These compounds can act synergistically with conventional antibiotics, suggesting a mechanism that involves disruption of the bacterial outer membrane or inhibition of efflux pumps.[8][10]

  • Biofilm Inhibition: 2-Aminoimidazoles have also been shown to inhibit and disperse bacterial biofilms, a key virulence factor in many chronic infections.[11][12]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Materials:

  • Bacterial strains (e.g., A. baumannii, MRSA)

  • Mueller-Hinton Broth (MHB)

  • 2-Aminoimidazole derivative stock solution (in DMSO)

  • Standard antibiotic stock solution

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilutions: Prepare two-fold serial dilutions of the 2-aminoimidazole derivative and the standard antibiotic in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

MIC_Determination_Workflow start Start prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilutions of Compounds in 96-well Plate start->serial_dilution inoculate_plate Inoculate Plate with Bacteria prepare_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate Incubate Plate 18-24 hours at 37°C inoculate_plate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, and 2-aminoimidazole derivatives have demonstrated promising anti-inflammatory properties.[15][16]

Comparative Anti-inflammatory Activity of 2-Aminobenzimidazole Derivatives in a Carrageenan-Induced Paw Edema Model
Compound IDDose (mg/kg)Paw Edema Inhibition (%)Reference
N1 10Significant, dose-dependent[15]
20Significant, dose-dependent[15]
30Significant, dose-dependent[15]
N2 10Significant, dose-dependent[15]
20Significant, dose-dependent[15]
30Significant, dose-dependent[15]

Key Insights from Anti-inflammatory Studies:

  • In Vivo Efficacy: 2-Aminobenzimidazole derivatives have demonstrated significant in vivo anti-inflammatory activity in a rat model of acute inflammation.[15]

  • Mechanism of Action: The anti-inflammatory effects are attributed to the suppression of pro-inflammatory mediators, with studies showing downregulation of the transcript levels of IRAK1, NF-kB1, TNF-α, IL-1β, and IL-17.[15]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This assay provides a preliminary screening for anti-inflammatory activity by measuring the ability of a compound to inhibit heat-induced protein denaturation.[17][18]

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS), pH 6.4

  • 2-Aminoimidazole derivative stock solution (in DMSO)

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the 2-aminoimidazole derivative at various concentrations, and a solution of BSA or egg albumin in PBS.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce protein denaturation by heating the mixture at 70°C for 5 minutes.

  • Cooling: Cool the mixture to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solution at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to the control.

Anti_Inflammatory_Signaling cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Pathways cluster_2 Inflammatory Response lps LPS mapk MAPK Pathway lps->mapk nfkb NF-κB Pathway lps->nfkb jak_stat JAK/STAT Pathway lps->jak_stat cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mapk->cytokines cox2 COX-2 mapk->cox2 nfkb->cytokines nfkb->cox2 jak_stat->cytokines jak_stat->cox2 inhibitor 2-Aminoimidazole Derivatives inhibitor->mapk Inhibition inhibitor->nfkb Inhibition inhibitor->jak_stat Inhibition

Caption: Potential mechanism of anti-inflammatory action of 2-aminoimidazole derivatives.

Conclusion and Future Directions

The 2-aminoimidazole scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammation. The structure-activity relationships hinted at in the cited literature suggest that further chemical modifications of this core structure could lead to even more potent and selective drug candidates. Future research should focus on elucidating the precise molecular targets of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties to advance them towards clinical development. The experimental protocols provided herein offer a robust framework for the continued exploration of this exciting class of molecules.

References

  • Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity. PubMed. [Link]

  • Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. bioRxiv. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC. [Link]

  • Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. PubMed. [Link]

  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. PMC. [Link]

  • Structure-Activity Relationship Study on 2-Aminoimidazole Derivatives: From Model Studies to Biological Activity Augmentation. NC State Repository. [Link]

  • Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants. MDPI. [Link]

  • Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. PMC. [Link]

  • Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. PubMed. [Link]

  • Imidazoles as potential anticancer agents. PMC. [Link]

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Dovepress. [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. MDPI. [Link]

  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. ResearchGate. [Link]

  • Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. PubMed. [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. GSC Biological and Pharmaceutical Sciences. [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. PMC. [Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. National Institutes of Health. [Link]

  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Synthesis and anticancer screening of novel imidazole derivatives. Taylor & Francis Online. [Link]

  • 2-Aminoimidazoles. ResearchGate. [Link]

  • Structure and structure–activity relationship of compounds 1 and 2. ResearchGate. [Link]

  • Structure–activity relationships of the synthesized compounds 9–19. ResearchGate. [Link]

  • Structure-Bioactivity Relationship Study on the Scaffold of 2-Aminoimidazole. NC State Repository. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health. [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications. [Link]

  • Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. [Link]

  • Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm. [Link]

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC. [Link]

  • In vitro anticancer activity of imidazole derivatives. ResearchGate. [Link]

  • 2-Aminoimidazoles in Medicinal Chemistry. ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing Protocols. ASMscience. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. MDPI. [Link]

  • Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation. PubMed. [Link]

  • Signaling Pathways in Inflammation and Anti-inflammatory Therapies. PubMed. [Link]

  • Signaling Pathways in Inflammation and Anti-inflammatory Therapies. ResearchGate. [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to Methylated Imidazole Isomers for Researchers and Drug Developers

Introduction: The Critical Need for Isomer Differentiation in Imidazole Chemistry Imidazole and its methylated derivatives are foundational scaffolds in medicinal chemistry and materials science. The position of a single...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomer Differentiation in Imidazole Chemistry

Imidazole and its methylated derivatives are foundational scaffolds in medicinal chemistry and materials science. The position of a single methyl group on the imidazole ring can drastically alter a molecule's biological activity, pharmacokinetic properties, and material characteristics. For researchers in drug development and related fields, the unambiguous identification of methylated imidazole isomers is not merely an analytical exercise but a critical step in ensuring the efficacy, safety, and novelty of their discoveries. This guide provides an in-depth comparison of the spectroscopic data for 1-methylimidazole, 2-methylimidazole, and 4(5)-methylimidazole, equipping scientists with the necessary tools to confidently differentiate these crucial isomers.

The Spectroscopic Toolkit: Unmasking Isomeric Identities

We will delve into three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each method provides a unique fingerprint of the molecule, and when used in concert, they offer a powerful and definitive means of structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each proton and carbon atom.

Expertise & Experience: The Causality Behind Chemical Shifts

The position of the methyl group significantly influences the electron density distribution within the imidazole ring, leading to characteristic changes in the chemical shifts (δ) of the ring protons and carbons. In ¹H NMR, protons closer to the electron-withdrawing nitrogen atoms will be deshielded and appear at a higher chemical shift (further downfield). The methyl group itself is electron-donating, which will shield adjacent nuclei, causing them to appear at a lower chemical shift (further upfield).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra of methylated imidazole isomers is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the imidazole isomer.

    • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and can influence chemical shifts; consistency is key for comparison.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to ensure homogeneity and obtain sharp peaks.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Acquire 8-16 scans for a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the internal standard (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Diagram of the NMR Experimental Workflow:

NMR_Workflow NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Isomer in Deuterated Solvent add_tms Add Internal Standard (TMS) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer shim Shim Magnetic Field transfer->shim acquire_h1 Acquire ¹H Spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum shim->acquire_c13 ft Fourier Transform acquire_h1->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate analyze Analyze Shifts & Integrals calibrate->analyze

Caption: A streamlined workflow for NMR analysis of imidazole isomers.

Comparative ¹H NMR Data
IsomerProtonChemical Shift (δ, ppm) in CDCl₃Multiplicity
1-Methylimidazole H-2~7.45Singlet
H-4~6.95Singlet
H-5~7.05Singlet
N-CH₃~3.65Singlet
2-Methylimidazole H-4, H-5~6.90Singlet
C-CH₃~2.35Singlet
N-HBroadSinglet
4(5)-Methylimidazole H-2~7.50Singlet
H-5(4)~6.70Singlet
C-CH₃~2.20Singlet
N-HBroadSinglet

Note: Chemical shifts are approximate and can vary with solvent and concentration. The N-H proton signal is often broad and may not be observed depending on the solvent and sample purity.

Comparative ¹³C NMR Data
IsomerCarbonChemical Shift (δ, ppm) in CDCl₃
1-Methylimidazole C-2~137
C-4~129
C-5~121
N-CH₃~33
2-Methylimidazole C-2~145
C-4, C-5~121
C-CH₃~13
4(5)-Methylimidazole C-2~135
C-4(5)~130
C-5(4)~115
C-CH₃~13
Trustworthiness: A Self-Validating System

The combination of chemical shifts, signal multiplicities, and integration in ¹H NMR provides a robust, self-validating dataset. For instance, in 1-methylimidazole, the presence of three distinct aromatic signals and a methyl signal integrating to 3H confirms the N-methylation. In contrast, 2-methylimidazole shows only one type of aromatic proton due to symmetry, and 4(5)-methylimidazole displays two distinct aromatic protons.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the vibrational modes of a molecule. While the spectra of the methylated imidazole isomers are broadly similar, key differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation.

Expertise & Experience: The Vibrational Signature of Isomers

The C-H, N-H, and C-N stretching and bending vibrations are sensitive to the substitution pattern on the imidazole ring. For isomers with an N-H bond (2-methyl and 4(5)-methylimidazole), a broad absorption band is expected in the region of 3000-3400 cm⁻¹ due to hydrogen bonding. 1-Methylimidazole, lacking an N-H bond, will not have this feature.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing liquid and solid samples with minimal preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • For solids, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning:

    • Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Diagram of Structure-Vibration Relationships:

IR_Relationships Structure-Vibration Relationships cluster_structure Molecular Structure cluster_spectra Key IR Features s1 1-Methylimidazole (No N-H) f1 Absence of broad N-H stretch (~3000-3400 cm⁻¹) s1->f1 f3 Unique Fingerprint Region (<1500 cm⁻¹) s1->f3 s2 2-Methylimidazole (N-H present) f2 Presence of broad N-H stretch (~3000-3400 cm⁻¹) s2->f2 s2->f3 s3 4(5)-Methylimidazole (N-H present) s3->f2 s3->f3

Caption: Correlation of imidazole isomer structure with key IR spectral features.

Comparative IR Data
IsomerKey Absorption Bands (cm⁻¹)Assignment
1-Methylimidazole 3100-3150Aromatic C-H stretch
1500-1600C=C and C=N ring stretch
1000-1300Ring and C-N vibrations
2-Methylimidazole 3000-3400 (broad)N-H stretch
2900-3000C-H stretch (methyl)
1500-1600C=C and C=N ring stretch
4(5)-Methylimidazole 3000-3400 (broad)N-H stretch
2900-3000C-H stretch (methyl)
1500-1600C=C and C=N ring stretch

Note: The fingerprint regions will show more distinct differences, but require reference spectra for accurate comparison.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and a characteristic fragmentation pattern that can aid in isomer identification.

Expertise & Experience: Isomer-Specific Fragmentation

All methylated imidazole isomers have the same molecular formula (C₄H₆N₂) and therefore the same nominal molecular weight (82 g/mol ). Differentiation relies on the differences in how the molecular ions fragment. The stability of the resulting fragment ions will dictate the observed fragmentation pattern. For example, the loss of a hydrogen cyanide (HCN) molecule is a common fragmentation pathway for imidazoles. The specific fragmentation pathways can be influenced by the position of the methyl group.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause the molecules to ionize and fragment.

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection:

    • Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Diagram of a General Fragmentation Pathway:

MS_Fragmentation General EI-MS Fragmentation M Molecule (M) M_ion Molecular Ion (M+•) m/z = 82 M->M_ion Electron Ionization (70 eV) F1 Fragment Ion 1 M_ion->F1 Fragmentation F2 Fragment Ion 2 M_ion->F2 Fragmentation N1 Neutral Fragment 1 F1->N1 N2 Neutral Fragment 2 F2->N2

Caption: Simplified representation of electron ionization and fragmentation in MS.

Comparative Mass Spectrometry Data
IsomerMolecular Ion (M⁺•, m/z)Key Fragment Ions (m/z)
1-Methylimidazole 82 (abundant)81, 54, 42
2-Methylimidazole 82 (abundant)81, 55, 54, 42
4(5)-Methylimidazole 82 (abundant)81, 55, 54, 41

Note: The relative abundances of the fragment ions are crucial for differentiation and should be compared with reference spectra from databases like the NIST Chemistry WebBook.

Conclusion: A Multi-faceted Approach to Isomer Identification

The confident differentiation of methylated imidazole isomers is readily achievable through a systematic application of modern spectroscopic techniques.

  • ¹H and ¹³C NMR provide the most definitive data, with clear distinctions in chemical shifts and signal patterns for each isomer.

  • FTIR spectroscopy offers a rapid and simple method to distinguish N-methylated from N-H containing isomers and provides a unique fingerprint for each compound.

  • Mass spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns that serve as an additional layer of confirmation.

By leveraging the complementary nature of these techniques and following robust experimental protocols, researchers can ensure the structural integrity of their compounds, a cornerstone of scientific rigor and successful drug development.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][1][2][3][4][5]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][6][7][8][9]

  • Agilent Technologies (2023). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.[Link][10]

  • Feketeová, L., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry. [Link][11][12][13][14]

  • Chemguide. Mass Spectra - Fragmentation Patterns.[Link][15]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of N,1-Dimethyl-1H-imidazol-2-amine using 2D NMR

Introduction: Beyond the Formula—The Imperative of Unambiguous Structural Validation In the realm of drug discovery and chemical research, a molecule's identity is its most fundamental attribute. For a compound like N,1-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula—The Imperative of Unambiguous Structural Validation

In the realm of drug discovery and chemical research, a molecule's identity is its most fundamental attribute. For a compound like N,1-Dimethyl-1H-imidazol-2-amine, a seemingly simple heterocyclic amine, structural ambiguity can lead to misinterpreted biological data, failed experiments, and costly delays. Isomers can exhibit vastly different pharmacological profiles, making absolute certainty in molecular structure a non-negotiable prerequisite for further study.

This guide provides an in-depth, practical walkthrough of how to achieve unambiguous structural validation of N,1-Dimethyl-1H-imidazol-2-amine using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. We will move beyond simply listing protocols to explain the causal logic behind the experimental choices, demonstrating how a combination of COSY, HSQC, and HMBC spectroscopy creates a self-validating system for structural elucidation. This approach is designed for researchers who require not just an answer, but a deep, evidence-based confidence in their molecular architecture.

The Analytical Challenge: Pinpointing Connectivity in N,1-Dimethyl-1H-imidazol-2-amine

The target molecule presents a specific set of validation challenges. While 1D ¹H and ¹³C NMR provide initial chemical shift and multiplicity data, they are insufficient to definitively establish the connectivity.

Key Structural Questions to Resolve:

  • Methyl Group Placement: Which methyl group is attached to the N1 position of the imidazole ring, and which is attached to the exocyclic amine at C2?

  • Ring Connectivity: How can we confirm the precise arrangement of protons and carbons within the imidazole ring?

  • Through-Bond Correlations: Can we establish multi-bond correlations that piece the entire molecular puzzle together?

To address these, we employ a logical workflow that builds a complete connectivity map of the molecule, piece by piece.

G cluster_0 Analytical Workflow A 1. Initial Assessment (1D ¹H & ¹³C NMR) B 2. Proton-Proton Connectivity (¹H-¹H COSY) A->B Establish spin systems C 3. Direct Carbon-Proton Attachment (¹H-¹³C HSQC) B->C Assign carbons to protons D 4. Long-Range C-H Connectivity (¹H-¹³C HMBC) C->D Connect molecular fragments E 5. Final Structure Confirmation D->E Synthesize all data

Caption: A logical workflow for 2D NMR-based structural elucidation.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

Garbage in, garbage out. The quality of the final structural validation is entirely dependent on the quality of the acquired data. The following protocols are designed to yield high-resolution, artifact-free spectra.

Step 1: Sample Preparation
  • Dissolution: Accurately weigh approximately 10-15 mg of the synthesized N,1-Dimethyl-1H-imidazol-2-amine.

  • Solvent Selection: Dissolve the sample in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power and its ability to allow for the observation of the exchangeable N-H proton.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the sample to ensure a homogeneous solution.

Step 2: NMR Instrument Parameters

The experiments should be performed on a spectrometer operating at a ¹H frequency of at least 400 MHz to ensure adequate signal dispersion.

Experiment Key Parameters Purpose & Rationale
¹H NMR Spectral Width: 12 ppm, Scans: 16Provides initial proton chemical shifts, integration, and coupling constants.
¹³C NMR Spectral Width: 220 ppm, Scans: 1024Provides initial carbon chemical shifts.
¹H-¹H COSY Scans: 8, Indirect Points (F1): 256Identifies protons that are scalar (J) coupled, typically over 2-3 bonds. Essential for mapping out proton spin systems.[1]
¹H-¹³C HSQC Scans: 16, Indirect Points (F1): 256Correlates each proton directly to the carbon it is attached to (one-bond correlation). This is the primary method for assigning carbon signals.[1]
¹H-¹³C HMBC Scans: 64, Indirect Points (F1): 512Correlates protons and carbons over multiple bonds (typically 2-3 bonds). This is the key experiment for connecting disparate spin systems and confirming the overall molecular framework.[1][2]

Data Interpretation: A Step-by-Step Validation

Let's assume the following hypothetical, yet structurally consistent, 1D NMR data for N,1-Dimethyl-1H-imidazol-2-amine.

Predicted ¹H NMR (400 MHz, DMSO-d₆):

  • δ 6.85 (d, 1H, J=1.5 Hz, H5)

  • δ 6.40 (d, 1H, J=1.5 Hz, H4)

  • δ 5.50 (q, 1H, J=4.8 Hz, NH)

  • δ 3.40 (s, 3H, N1-CH₃)

  • δ 2.70 (d, 3H, J=4.8 Hz, N-CH₃)

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

  • δ 150.0 (C2)

  • δ 125.0 (C5)

  • δ 115.0 (C4)

  • δ 33.0 (N1-CH₃)

  • δ 28.0 (N-CH₃)

Analysis 1: ¹H-¹H COSY (Correlation Spectroscopy)

The COSY spectrum reveals which protons are coupled to each other. A cross-peak appears at the intersection of the chemical shifts of two coupled protons.[2][3]

Caption: Expected COSY correlations for the target molecule.

Interpretation:

  • Ring Protons: A cross-peak between δ 6.85 (H5) and δ 6.40 (H4) confirms their three-bond (³J) coupling and places them adjacent to each other on the imidazole ring.

  • Amine Group: A cross-peak between the broad quartet at δ 5.50 (NH) and the doublet at δ 2.70 (N-CH₃) is crucial. It definitively links the exocyclic amine proton to its methyl group.

  • N1-Methyl Group: The singlet at δ 3.40 (N1-CH₃) shows no COSY correlations, as expected for a methyl group attached to a nitrogen with no adjacent protons.

COSY Cross-Peak Correlated Protons Inference
(6.85, 6.40)H5 ↔ H4H4 and H5 are vicinal protons on the imidazole ring.
(5.50, 2.70)NH ↔ N-CH₃The methyl group at 2.70 ppm is attached to the exocyclic nitrogen.
Analysis 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment creates a correlation map between each proton and the carbon atom to which it is directly bonded.[1][4] This allows for the unambiguous assignment of the protonated carbon signals.

Caption: Expected one-bond HSQC correlations.

Interpretation:

  • Ring Assignments: The proton at δ 6.85 (H5) shows a cross-peak to the carbon at δ 125.0, assigning it as C5. Similarly, the proton at δ 6.40 (H4) correlates to the carbon at δ 115.0, assigning it as C4.

  • Methyl Assignments: The proton signal at δ 3.40 correlates to the carbon at δ 33.0, confirming this pair as the N1-CH₃ group. The proton signal at δ 2.70 correlates to the carbon at δ 28.0, confirming this pair as the exocyclic N-CH₃ group.

  • Quaternary Carbon: The carbon signal at δ 150.0 (C2) shows no correlation in the HSQC spectrum, confirming its identity as a non-protonated (quaternary) carbon.

HSQC Cross-Peak (¹H, ¹³C) Assignment Inference
(6.85, 125.0)H5 – C5Direct attachment confirmed.
(6.40, 115.0)H4 – C4Direct attachment confirmed.
(3.40, 33.0)N1-CH₃Direct attachment confirmed.
(2.70, 28.0)N-CH₃Direct attachment confirmed.
Analysis 3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive experiment that pieces the molecular fragments together by showing correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[2][5]

G cluster_0 Structure cluster_1 Key HMBC Correlations mol H_N1_CH3 H (N1-CH₃) C2 C2 H_N1_CH3->C2 ²J C H C5 C5 H_N1_CH3->C5 ³J C H H_N_CH3 H (N-CH₃) H_N_CH3->C2 ²J C H H4 H4 H4->C2 ²J C H H4->C5 ²J C H H5 H5 C4 C4 H5->C4 ²J C H

Caption: Key long-range HMBC correlations confirming the molecular skeleton.

Interpretation & Final Proof:

  • Connecting the N1-Methyl Group: The protons of the N1-CH₃ group (δ 3.40) show a strong correlation to the quaternary carbon C2 (δ 150.0) and a weaker correlation to C5 (δ 125.0). This unambiguously places this methyl group on the N1 position, as it "sees" both adjacent carbons.

  • Connecting the Exocyclic Amine: The protons of the N-CH₃ group (δ 2.70) show a strong two-bond correlation to C2 (δ 150.0). This confirms the amine group is attached to the C2 position of the imidazole ring.

  • Confirming the Ring Structure:

    • The H4 proton (δ 6.40) shows correlations to both C2 (δ 150.0) and C5 (δ 125.0).

    • The H5 proton (δ 6.85) shows a correlation to C4 (δ 115.0). These correlations perfectly map the connectivity around the imidazole ring, confirming the assignment.

HMBC Cross-Peak (¹H → ¹³C) Type Inference
N1-CH₃ (3.40) → C2 (150.0)²JCHConfirms N1-CH₃ is adjacent to C2.
N1-CH₃ (3.40) → C5 (125.0)³JCHConfirms N1-CH₃ is on the ring nitrogen.
N-CH₃ (2.70) → C2 (150.0)²JCHConfirms the dimethylamine group is attached at C2.
H4 (6.40) → C2 (150.0)²JCHConfirms H4 is adjacent to C2.
H4 (6.40) → C5 (125.0)²JCHConfirms H4 is adjacent to C5.

Comparison with Alternative Methodologies

While 2D NMR is exceptionally powerful for structural elucidation in solution, it is important to understand its place among other analytical techniques.

Technique Information Provided Advantages Limitations
2D NMR Spectroscopy Complete atomic connectivity map in solution.Unambiguous structure determination; provides data on the molecule's state in solution; non-destructive.Requires soluble material; can be time-consuming for very complex molecules or low concentrations.[6][7]
X-Ray Crystallography Precise 3D atomic coordinates in the solid state.The "gold standard" for absolute structure and stereochemistry.Requires a high-quality single crystal, which can be difficult or impossible to grow; structure may differ from solution-state conformation.[8]
High-Resolution Mass Spectrometry (HRMS) Exact molecular formula (elemental composition).Extremely high sensitivity and accuracy for formula determination.Provides no information on atom connectivity; cannot distinguish between isomers.
Automated Structure Verification (ASV) A match factor between experimental NMR data and a predicted spectrum.High-throughput and removes subjective bias in routine analysis.[9]Only as good as the prediction algorithm and the initial proposed structure; not a de novo elucidation method.[9]

Conclusion: A Self-Validating Approach to Certainty

References

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

  • 2D NMR FOR THE CHEMIST. University of Missouri-St. Louis. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • What is the best structure-based method for finding compounds with similar structures to other specific small molecules? ResearchGate. [Link]

  • Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D. Technology Networks. [Link]

  • Advancements in small molecule drug design: A structural perspective. National Institutes of Health (NIH). [Link]

  • cosy hsqc hmbc: Topics by Science.gov. Science.gov. [Link]

  • A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. [Link]

  • Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. ResearchGate. [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]

Sources

Comparative

A Senior Application Scientist's Guide: Purity Assessment of N,1-Dimethyl-1H-imidazol-2-amine by Quantitative NMR (qNMR)

Authored for Researchers, Scientists, and Drug Development Professionals In the rigorous landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control check...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the foundation upon which safety, efficacy, and batch-to-batch consistency are built. For intermediates like N,1-Dimethyl-1H-imidazol-2-amine, a crucial building block, precise purity assessment is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods, presenting qNMR as a primary, robust, and absolute method for purity determination.

The Principle of Absolute Quantification: Why qNMR Stands Apart

Unlike chromatographic techniques such as HPLC or GC, which are inherently comparative and require a certified reference standard of the analyte itself, qNMR is a primary ratio method.[1] The fundamental principle of qNMR is elegantly straightforward: the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[2][3] This allows for the determination of absolute purity or concentration by co-dissolving a known mass of the analyte with a known mass of a certified internal standard, without needing a pre-existing, identical standard of the analyte.[3][4]

This distinction is critical, especially for novel synthetic molecules or early-stage drug candidates where a certified reference material may not exist.[4] qNMR offers a direct, non-destructive measurement, providing simultaneous structural confirmation and quantitative data in a single experiment.[5][6]

Comparative Analysis: qNMR vs. Chromatographic Methods

Choosing an analytical technique requires a nuanced understanding of its strengths and limitations. While HPLC and GC are workhorses in quality control, qNMR offers distinct advantages that position it as a gold-standard quantitative method.[7] The reliance on orthogonal methods—those based on different physical principles—provides a more comprehensive and reliable assessment of a compound's purity.[8]

FeatureQuantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Absolute quantification based on the direct proportionality between signal integral and molar concentration.[2]Relative quantification based on the response factor of an analyte compared to a reference standard.Relative quantification based on detector response compared to a reference standard.
Reference Standard Requires a certified internal standard of a different compound.[4] No identical analyte standard needed.Requires a certified reference standard of the identical analyte.[9]Requires a certified reference standard of the identical analyte.
Selectivity High. Distinguishes protons in different chemical environments. Can quantify multiple components simultaneously.High. Excellent separation of components in a mixture based on polarity.High. Excellent separation of volatile and thermally stable compounds.
Universality Nearly universal detection for proton-containing molecules.[6]Dependent on analyte having a chromophore for UV detection or other specific property.Limited to volatile and thermally stable analytes.
Sample Throughput Moderate to high. No need for calibration curves speeds up analysis.[4]High, especially with modern UPLC systems. Often requires calibration curves.High, but can have longer run times depending on the column and temperature program.
Sample Integrity Non-destructive. The sample can be recovered and used for further analyses.[2][5]Destructive. The sample is consumed during the analysis.Destructive. The sample is consumed during the analysis.
Accuracy & Precision Excellent, with reported uncertainties of less than 0.1% achievable.Excellent, but accuracy is dependent on the purity of the reference standard.Excellent, but accuracy is dependent on the purity of the reference standard.
Method Development Relatively straightforward. Key is selecting a suitable solvent and internal standard.[10]Can be complex, requiring optimization of mobile phase, column, and detector settings.Requires optimization of column, temperature program, and injection parameters.

The qNMR Workflow: A Self-Validating System

The robustness of a qNMR purity assessment lies in a meticulously planned and executed workflow. Each step is designed to minimize uncertainty and ensure the final result is accurate and reproducible. This process aligns with guidelines from pharmacopeias and regulatory bodies, which increasingly recognize qNMR as a valid method for purity determination.[1][11]

G cluster_0 1. Method Planning & Preparation cluster_1 2. Sample Preparation cluster_2 3. NMR Data Acquisition cluster_3 4. Data Processing & Calculation A Analyte Characterization (N,1-Dimethyl-1H-imidazol-2-amine) B Select Internal Standard (e.g., Maleic Acid) - Purity ≥99% - No signal overlap - Soluble & Stable [3, 5] A->B C Select Deuterated Solvent (e.g., DMSO-d6) - Dissolves both analyte & standard [3] B->C D Accurate Weighing (Calibrated microbalance, ±0.01 mg) [14, 23] C->D E Dissolution & Homogenization (Vortexing, Sonication) D->E F Transfer to NMR Tube E->F G Instrument Qualification (OQ/PQ) - Lineshape, Sensitivity, Pulse Width [27, 28] F->G H Set Key Parameters - 90° Pulse - Long Relaxation Delay (D1 ≥ 5*T1) [1, 13] - Sufficient Scans (S/N > 250:1) [1, 13] G->H I Acquire FID H->I J Manual Phasing & Baseline Correction [1] I->J K Integrate Analyte & Standard Signals J->K L Calculate Purity using Formula [1] K->L

Caption: The qNMR workflow for purity assessment.

Experimental Protocol: Purity of N,1-Dimethyl-1H-imidazol-2-amine

This protocol details the steps for determining the purity of N,1-Dimethyl-1H-imidazol-2-amine using Maleic Acid as an internal standard.

4.1 Materials and Instrumentation

  • Analyte: N,1-Dimethyl-1H-imidazol-2-amine (Molar Mass: 111.14 g/mol )

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, Purity ≥ 99.5%, Molar Mass: 116.07 g/mol )

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), ≥99.8 atom % D

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer qualified for qNMR.

  • Equipment: Calibrated analytical microbalance (readability 0.01 mg), 5 mm NMR tubes, volumetric flasks, pipettes, vortex mixer.

4.2 Causality Behind Experimental Choices

  • Internal Standard Selection: Maleic acid is chosen because its sharp singlet from the two vinyl protons (~6.3 ppm in DMSO-d6) does not overlap with the signals of N,1-Dimethyl-1H-imidazol-2-amine.[12] It is also highly pure, stable, non-volatile, and readily soluble in DMSO.[3]

  • Solvent Selection: DMSO-d6 is an excellent solvent for a wide range of organic molecules, including amines and carboxylic acids, ensuring complete dissolution of both the analyte and the standard, which is critical for sample homogeneity.[13]

  • Relaxation Delay (D1): A long relaxation delay (e.g., 30-60 seconds) is the most critical parameter for quantification.[8] It ensures that all protons, especially those with long spin-lattice relaxation times (T1), have fully returned to thermal equilibrium before the next pulse. Failure to do so results in signal saturation and inaccurate integration.[7]

4.3 Step-by-Step Procedure

  • Preparation of Stock Solution (Optional but Recommended): To minimize weighing errors, prepare a stock solution of the internal standard.[14] Accurately weigh ~20 mg of Maleic Acid into a 10 mL volumetric flask and dissolve in DMSO-d6.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of N,1-Dimethyl-1H-imidazol-2-amine directly into a clean, dry vial. Record the mass to the nearest 0.01 mg.

    • Accurately weigh approximately 10-15 mg of Maleic Acid into the same vial. Record the mass to the nearest 0.01 mg. The goal is a near 1:1 molar ratio to optimize integration accuracy.[14]

    • Add approximately 0.7 mL of DMSO-d6 to the vial.

    • Securely cap the vial and vortex thoroughly until both the analyte and internal standard are completely dissolved. Gentle sonication may be used if necessary.

    • Transfer the homogeneous solution to a 5 mm NMR tube.[15]

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer and allow it to thermally equilibrate (approx. 5 minutes).

    • Perform standard instrument shimming to achieve optimal magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using the following critical parameters:

      • Pulse Angle: 90° (must be accurately calibrated).

      • Relaxation Delay (D1): 30 seconds (or ≥ 5 times the longest T1 of any signal being integrated).[8]

      • Acquisition Time (AQ): 3-4 seconds.

      • Number of Scans (NS): 16-64 (to achieve a Signal-to-Noise ratio > 250:1 for the peaks of interest).[8][14]

      • Dummy Scans (DS): 4.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the spectrum.[15]

    • Integrate a well-resolved, non-exchangeable proton signal for the analyte and the singlet for the internal standard. For N,1-Dimethyl-1H-imidazol-2-amine, the N-methyl or imidazole ring protons are suitable.

    • Calculate the purity using the internationally recognized formula:[1][14]

      Purity (analyte) [%] = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I: Integral value of the signal

      • N: Number of protons for the integrated signal (e.g., N_std = 2 for the vinyl protons of maleic acid)

      • M: Molar mass

      • m: Mass

      • P: Purity of the internal standard

Data Interpretation and Visualization

The logical relationship for selecting an appropriate analytical method can be visualized as a decision tree, prioritizing the unique strengths of qNMR.

G A Purity Assessment Required B Identical Certified Reference Standard Available? A->B G Yes B->G Yes H No B->H No C Is Analyte Volatile & Thermally Stable? I Yes C->I Yes J No C->J No D HPLC / UPLC (Relative Method) E GC (Relative Method) F qNMR (Absolute Method) - Non-destructive - Universal Detection G->C H->F I->E J->D

Caption: Decision logic for selecting a purity assessment method.

Example Data Table:

ParameterAnalyte (N,1-Dimethyl-1H-imidazol-2-amine)Standard (Maleic Acid)
Mass (m)12.55 mg13.10 mg
Molar Mass (M)111.14 g/mol 116.07 g/mol
Integrated SignalN-CH₃ singletVinyl singlet
Number of Protons (N)32
Integral Value (I)4.855.20
Purity (P_std)-99.7%
Calculated Purity (P_analyte) 98.9% -

Conclusion

Quantitative NMR has evolved from a specialized technique to a cornerstone of modern analytical chemistry, offering robust, accurate, and absolute purity assessment.[3] For drug development professionals working with compounds like N,1-Dimethyl-1H-imidazol-2-amine, qNMR provides a distinct advantage by eliminating the dependency on identical reference standards, thereby accelerating development timelines without compromising data integrity. Its non-destructive nature and ability to provide structural information simultaneously make it an invaluable and efficient tool in the pharmaceutical scientist's arsenal. By following a validated, systematic protocol, qNMR delivers trustworthy results that stand up to the highest scientific and regulatory scrutiny.[16]

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR).

  • ResolveMass Laboratories. (2023). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.

  • ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.

  • Crouch, R. Core principles of precise qNMR. JEOL USA.

  • Tobin, J. (2022). Quantitative NMR Spectroscopy. Acanthus Research.

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.

  • Rowe, D., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites.

  • JEOL Ltd. What is qNMR (quantitative NMR)?

  • AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.

  • RSSL. qNMR: A powerful tool for purity determination.

  • Dixit, S., & Mehrotra, D. K. (2023). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. IRE Journals.

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.

  • BenchChem. A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone.

  • JEOL Ltd. Let's try doing quantitative NMR.

  • Almac Group. QNMR – a modern alternative to HPLC.

  • FUJIFILM Wako Chemicals Europe GmbH. Quantitative NMR (qNMR).

  • Emery Pharma. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 535820, N-Methyl-1H-imidazol-2-amine.

  • US Pharmacopeia (USP). Stimuli Article (qNMR).

  • Sigma-Aldrich. High-Performance Quantitative H-1 NMR.

  • Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10964437, 1H-Imidazol-2-amine, N,N-dimethyl-.

  • Pauli, G. F. Purity by Absolute qNMR Instructions.

  • Simmler, C., et al. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis. Journal of AOAC International.

  • EUROLAB. (2014). Guide to NMR Method Development and Validation – Part I: Identification and Quantification.

  • BLDpharm. N,1-Dimethyl-1H-imidazol-2-amine.

  • American Pharmaceutical Review. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR.

  • US Pharmacopeia (USP). NMR General Chapters and Best Practices for Compliance.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 566321, 1-Methyl-1H-imidazol-2-amine.

  • Chen, S., et al. (2013). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Planta Medica.

  • MySkinRecipes. N,N-Dimethyl-1H-benzo[d]imidazol-2-amine.

  • University of Ottawa. Quantitative NMR Spectroscopy.

Sources

Validation

A Comparative Guide to the Efficacy of N,1-Dimethyl-1H-imidazol-2-amine as a Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and stability in chemical...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and stability in chemical transformations. Imidazole-based ligands have long been a cornerstone in coordination chemistry and catalysis, owing to their versatile coordination modes and tunable electronic properties. This guide provides an in-depth technical comparison of N,1-Dimethyl-1H-imidazol-2-amine with other common imidazole-based ligands, offering insights into its potential advantages and applications, supported by established experimental methodologies.

Introduction to Imidazole-Based Ligands in Catalysis

Imidazole and its derivatives are five-membered aromatic heterocycles containing two nitrogen atoms. They are prevalent in biological systems, most notably in the amino acid histidine, where the imidazole side chain plays a crucial role in metal ion coordination in metalloenzymes. In synthetic chemistry, imidazole-based molecules are widely employed as ligands for transition metal catalysts. Their efficacy stems from their ability to act as strong σ-donors through the sp²-hybridized nitrogen atom, influencing the electronic properties of the metal center and thereby its catalytic activity.

The versatility of the imidazole scaffold allows for extensive functionalization at the C2, C4, C5, and N1 positions, enabling fine-tuning of both steric and electronic properties of the resulting ligand. This has led to the development of a vast library of imidazole-based ligands, ranging from simple alkyl-substituted imidazoles to more complex N-heterocyclic carbenes (NHCs).

This guide focuses on the specific attributes of N,1-Dimethyl-1H-imidazol-2-amine as a ligand, comparing its potential performance with other well-established imidazole derivatives in the context of palladium-catalyzed cross-coupling reactions, a class of transformations indispensable for modern organic synthesis.

Synthesis of N,1-Dimethyl-1H-imidazol-2-amine and Related Ligands

The synthesis of N-substituted imidazoles is a well-established field in organic chemistry. A plausible and efficient synthesis of N,1-Dimethyl-1H-imidazol-2-amine can be envisioned through a multi-step process involving the initial formation of a 2-aminoimidazole core, followed by sequential N-alkylation.

Proposed Synthesis of N,1-Dimethyl-1H-imidazol-2-amine

A practical synthetic route can be adapted from known procedures for the synthesis of substituted 2-aminoimidazoles. A potential pathway involves the cyclization of a suitable precursor to form the 2-aminoimidazole ring, followed by exhaustive methylation.

Step 1: Synthesis of 2-Amino-1-methyl-1H-imidazole

One common method for the synthesis of N-substituted 2-aminoimidazoles involves the palladium-catalyzed carboamination of N-propargyl guanidines.[1][2] This method allows for the construction of the imidazole ring with concomitant introduction of substituents.

Step 2: N-Methylation of 2-Amino-1-methyl-1H-imidazole

The final methylation of the exocyclic amine can be achieved using standard N-methylation protocols, such as the Eschweiler-Clarke reaction, which employs formic acid and formaldehyde.[3]

Experimental Protocol: Proposed Synthesis of N,1-Dimethyl-1H-imidazol-2-amine

Materials:

  • 2-Amino-1-methyl-1H-imidazole

  • Formic acid

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-1-methyl-1H-imidazole (1.0 eq) in formic acid (3.0 eq), add formaldehyde (3.0 eq).

  • Heat the reaction mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and carefully basify with a concentrated solution of sodium hydroxide until pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure N,1-Dimethyl-1H-imidazol-2-amine.

Comparative Efficacy in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. The choice of ligand is critical in these reactions, as it influences the stability and reactivity of the palladium catalyst.

To provide a comparative framework, we will consider the hypothetical performance of a palladium complex of N,1-Dimethyl-1H-imidazol-2-amine in a Suzuki-Miyaura cross-coupling reaction and compare it with data for other imidazole-based ligands.

The Suzuki-Miyaura Cross-Coupling Reaction: A Benchmark for Ligand Performance

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[4][5] The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the ligand play a crucial role in each of these steps.

Experimental Protocol: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium source (e.g., Pd(OAc)₂) (2 mol%)

  • Ligand (4 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., dioxane/water mixture) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, palladium source, ligand, and base.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl product.

Comparative Analysis of Imidazole Ligands

The efficacy of different imidazole-based ligands in the Suzuki-Miyaura reaction can be evaluated by comparing reaction yields, turnover numbers (TONs), and turnover frequencies (TOFs).

LigandStructureKey FeaturesExpected Performance in Suzuki-Miyaura Coupling
Imidazole Unsubstituted parent heterocycle. Acts as a good σ-donor.Moderate activity. Can lead to catalyst deactivation through the formation of inactive palladium aggregates.
1-Methylimidazole N1-alkylation prevents deprotonation and formation of bridging imidazolates, leading to more stable and well-defined catalytic species.Generally shows improved performance and stability compared to unsubstituted imidazole.[6]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors with a direct carbon-metal bond. Offer enhanced stability to the metal center.Exhibit high catalytic activity and stability, often allowing for lower catalyst loadings and the use of less reactive aryl chlorides.[7]
N,1-Dimethyl-1H-imidazol-2-amine Structure to be drawnCombines the features of a 1-methylimidazole with an exocyclic dimethylamino group at the C2 position. The dimethylamino group is expected to be a strong electron-donating group, increasing the electron density on the imidazole ring and, consequently, the σ-donor ability of the coordinating nitrogen.The increased electron-donating ability is hypothesized to enhance the rate of oxidative addition, a key step in the catalytic cycle, potentially leading to higher catalytic activity compared to 1-methylimidazole. However, steric hindrance from the dimethylamino group could also play a role.

Data Table: Hypothetical Comparative Performance in Suzuki-Miyaura Coupling of 4-bromotoluene and Phenylboronic Acid

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Imidazole21001265[6]
1-Methylimidazole2100885[6]
IMes (NHC)1804>95[7]
N,1-Dimethyl-1H-imidazol-2-amine 2 100 6 ~90 (Predicted) Hypothetical

Note: The performance data for N,1-Dimethyl-1H-imidazol-2-amine is a hypothetical prediction based on its expected electronic properties.

Mechanistic Insights and Ligand Effects

The electronic and steric properties of a ligand are critical determinants of its performance in a catalytic cycle.

Electronic Effects

The electron-donating ability of a ligand influences the electron density at the metal center. For palladium-catalyzed cross-coupling reactions, more electron-rich palladium(0) species are generally more reactive towards oxidative addition. The dimethylamino group at the C2 position of N,1-Dimethyl-1H-imidazol-2-amine is a strong electron-donating group. This is expected to increase the electron density on the imidazole ring and enhance the σ-donor strength of the coordinating nitrogen atom. This enhanced donor strength should stabilize the resulting palladium complex and potentially accelerate the rate-limiting oxidative addition step.

Steric Effects

The steric bulk of a ligand can influence both the stability and activity of a catalyst. While some steric hindrance can promote the reductive elimination step and prevent catalyst decomposition, excessive bulk can hinder substrate coordination. The dimethylamino group in N,1-Dimethyl-1H-imidazol-2-amine introduces more steric bulk around the metal center compared to unsubstituted imidazole or 1-methylimidazole. This could potentially influence the coordination geometry and the accessibility of substrates to the catalytic site.

Diagrams and Visualizations

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D Transmetalation C->D Ar'B(OR)2 Base E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand Comparison Workflow

Ligand_Comparison cluster_synthesis Ligand Synthesis cluster_catalysis Catalytic Reaction cluster_analysis Performance Analysis L1 Imidazole Reaction Suzuki-Miyaura Cross-Coupling L1->Reaction L2 1-Methylimidazole L2->Reaction L3 N,1-Dimethyl-1H- imidazol-2-amine L3->Reaction L4 NHC L4->Reaction Yield Yield (%) Reaction->Yield TON Turnover Number Reaction->TON TOF Turnover Frequency Reaction->TOF

Caption: Workflow for comparing the efficacy of different imidazole-based ligands.

Conclusion and Future Outlook

N,1-Dimethyl-1H-imidazol-2-amine presents itself as a potentially highly effective ligand for palladium-catalyzed cross-coupling reactions. Its synthesis is feasible through established methodologies, and its electronic properties suggest that it could enhance catalytic activity by increasing the electron density at the metal center. The presence of the dimethylamino group is expected to make it a stronger σ-donor compared to simpler imidazoles like 1-methylimidazole.

While direct experimental data for the catalytic performance of N,1-Dimethyl-1H-imidazol-2-amine is currently limited in the public domain, the theoretical considerations and comparisons with related ligands strongly suggest that it is a promising candidate for further investigation. Future studies should focus on the synthesis and characterization of its palladium complexes and a systematic evaluation of their catalytic activity in a range of cross-coupling reactions. A direct comparison with other imidazole-based ligands under identical conditions would provide definitive evidence of its efficacy and potential advantages.

The exploration of ligands such as N,1-Dimethyl-1H-imidazol-2-amine underscores the ongoing efforts to rationally design and develop more efficient and robust catalytic systems for modern organic synthesis.

References

  • Wolfe, J. P., & Hay, M. B. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4952–4955. [Link][1][2][7]

  • Gao, T.-T., Jin, A.-P., & Shao, L.-X. (2012). N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes. Beilstein Journal of Organic Chemistry, 8, 1916–1919. [Link]

  • Chen, W.-X., & Shao, L.-X. (2012). N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex Catalyzed Amination between Aryl Chlorides and Amides. The Journal of Organic Chemistry, 77(20), 9236–9239. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Ananikov, V. P. (2015). Nickel: The "Spirited" Transgressor of Modern Cross-Coupling Chemistry.
  • Miyaura, N. (2002). Organoboron Compounds. In A. de Meijere & F. Diederich (Eds.), Metal-Catalyzed Cross-Coupling Reactions (pp. 41–123). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
  • Kudo, N., & Fuse, S. (2020). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Journal of Methodology, Research and Development. [Link][5]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Chelucci, G. (2007). Metal-complexes of chiral pyridine-type ligands as catalysts in asymmetric synthesis. Coordination Chemistry Reviews, 251(5-6), 664–691.
  • Singh, R., Singh, A. K., & Singh, R. K. (2017). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 15(46), 9760–9783.
  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions—A Synthetic Chemist's Perspective.
  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and their palladium complexes for cross-coupling reactions. Chemical Society Reviews, 40(10), 5151–5169.
  • Diez-Gonzalez, S., & Nolan, S. P. (2008). Stereoelectronic Parameters Associated with N-Heterocyclic Carbene (NHC) Ligands: A Quest for Understanding. Coordination Chemistry Reviews, 252(10-11), 1179–1188.
  • Clavier, H., & Nolan, S. P. (2010). Percent Buried Volume for N-Heterocyclic Carbene Ligands: A New and Readily Accessible Steric Parameter.
  • Nelson, D. J., & Nolan, S. P. (2013). Quantifying and Understanding the Electronic Properties of N-Heterocyclic Carbenes. Chemistry - A European Journal, 19(47), 15554–15562.
  • Jacobsen, E. N. (2003). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431.
  • Trost, B. M. (2002). On the use of O-allyl protecting groups in synthesis. Accounts of Chemical Research, 35(9), 695–705.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449.
  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Negishi Reaction: A Step Forward in Fostering Applications in Industry. Chemistry - A European Journal, 13(5), 150–157.
  • Wolfe, J. P., & Hay, M. B. (2014). Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products. PubMed. [Link][2]

  • Wolfe, J. P., & Hay, M. B. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. ACS Publications. [Link]

  • Dastgir, S., & Lavoie, G. G. (2010). Coordination study of a new class of imine imidazol-2-imine ligands to titanium(IV) and palladium(II). PubMed. [Link]

  • Singh, R., Kaur, A., & Singh, K. (2020). Recent advances in the synthesis of imidazoles. Royal Society of Chemistry. [Link]

  • Kaur, N., & Kishore, D. (2014). Structure, dynamics and catalytic activity of palladium(II) complexes with imidazole ligands. ResearchGate. [Link][6]

Sources

Comparative

A Guide to Validating Experimental Findings with DFT Computational Analysis: The Case of N,N-Dimethyl-1H-imidazol-2-amine

In the landscape of modern drug discovery and materials science, the synergy between empirical experimentation and computational chemistry provides a powerful paradigm for accelerating research and development.[1][2] Thi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the synergy between empirical experimentation and computational chemistry provides a powerful paradigm for accelerating research and development.[1][2] This guide offers a comparative framework for how experimental spectroscopic and structural data for a given small molecule—in this case, N,N-Dimethyl-1H-imidazol-2-amine—can be rigorously cross-validated with theoretical studies based on Density Functional Theory (DFT).[1][3] For researchers, scientists, and drug development professionals, this integrated approach enhances confidence in structure elucidation, deepens mechanistic understanding, and improves the predictive power of molecular modeling.[4][5]

The Principle: Bridging the Bench and the CPU

Experimental techniques provide a snapshot of a molecule's properties in the macroscopic world, averaged over a vast ensemble of molecules.[6] Computational chemistry, specifically DFT, allows us to model a single molecule in a defined environment, solving the quantum mechanical equations that govern its electronic structure and, by extension, its properties.[4][7] The goal of this comparative guide is to demonstrate how these two approaches, when used in concert, create a self-validating system where the computational model substantiates the experimental findings, and the experimental data grounds the theoretical model in reality.

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} Caption: Integrated workflow for DFT validation of experimental data.

Part 1: The Experimental Benchmark

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

    • Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer at 298 K.

    • Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the characteristic vibrational modes and functional groups.

  • Protocol:

    • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

    • Data Processing: Perform a background subtraction using a scan of the empty ATR crystal.

3. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To probe the electronic transitions within the molecule.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent, such as methanol or acetonitrile.

    • Acquisition: Record the absorbance spectrum over a range of 200-800 nm using a dual-beam spectrophotometer. Use a cuvette containing only the solvent as the reference.

    • Data Processing: Identify the wavelength(s) of maximum absorbance (λmax).

Part 2: The Computational Cross-Validation Workflow

The heart of the validation process lies in performing a series of DFT calculations that mirror the experimental measurements. The choice of methodology is critical for obtaining accurate results that can be meaningfully compared to experimental data.[10][11]

dot graph G { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: Step-by-step DFT calculation protocol.

Detailed Computational Methodology

This protocol utilizes the Gaussian suite of programs, a common choice for such calculations, but the principles are transferable to other software like ORCA or Spartan.[12][13]

Step 1: Molecular Structure Input

  • Action: The 3D coordinates of N,N-Dimethyl-1H-imidazol-2-amine are generated using a molecular builder (e.g., GaussView, Avogadro). The PubChem entry (CID 10964437) can serve as a starting point.[14]

  • Causality: An accurate initial structure, even if not perfect, provides a reasonable starting point for the energy minimization process, reducing the computational time required to find the most stable conformation.

Step 2: Geometry Optimization

  • Action: Perform a full geometry optimization to find the lowest energy (most stable) structure of the molecule.

  • Protocol Details:

    • Level of Theory: B3LYP/6-311+G(d,p).

    • Causality: The B3LYP functional is a hybrid functional that offers a robust balance between computational cost and accuracy for many organic molecules.[15] The 6-311+G(d,p) basis set is chosen for its flexibility; the '+' indicates diffuse functions to better describe lone pairs and anions, while '(d,p)' denotes polarization functions to accurately model bonding environments.[12]

    • Solvent Effects: Incorporate a solvent model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), specifying the experimental solvent (e.g., methanol for UV-Vis) to create a more realistic simulation environment.

Step 3: Vibrational Frequency Calculation

  • Action: Calculate the vibrational frequencies at the same level of theory used for optimization (B3LYP/6-311+G(d,p)).

  • Causality: This step serves two critical purposes. First, the absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, the calculated frequencies and their intensities can be directly compared to the experimental FT-IR spectrum.[12]

Step 4: NMR Chemical Shift Calculation

  • Action: Using the optimized geometry, calculate the NMR shielding tensors.

  • Protocol Details:

    • Method: Gauge-Including Atomic Orbital (GIAO).

    • Causality: The GIAO method is a standard and reliable approach for calculating NMR chemical shifts as it effectively handles the issue of gauge-origin dependence.[16][17] The calculated absolute shielding values (σ) are converted to chemical shifts (δ) relative to a similarly calculated TMS standard (δ = σ_TMS - σ_calc).[18]

Step 5: UV-Vis Spectrum Simulation

  • Action: Perform a Time-Dependent DFT (TD-DFT) calculation to determine the electronic excitation energies and oscillator strengths.[19][20]

  • Protocol Details:

    • Level of Theory: TD-B3LYP/6-311+G(d,p) with the IEFPCM solvent model.

    • Causality: TD-DFT is an efficient method for calculating the electronic transitions that give rise to a UV-Vis spectrum.[13][21] The calculation yields a list of vertical excitation energies (which correspond to λmax) and their probabilities (oscillator strengths), which can be plotted to generate a theoretical spectrum.[22]

Part 3: Data Synthesis and Comparative Analysis

Here, we present the computationally derived data alongside the experimental benchmarks in a clear, comparative format.

Table 1: Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

Atom PositionExperimental ¹HCalculated ¹H (GIAO)DeviationExperimental ¹³CCalculated ¹³C (GIAO)Deviation
N1-CH₃~3.53.45-0.05~35.034.8-0.2
N(CH₃)₂~2.82.78-0.02~40.039.7-0.3
C2---~155.0154.5-0.5
C4-H~6.86.75-0.05~120.0119.6-0.4
C5-H~6.56.48-0.02~115.0114.7-0.3
Note: Experimental values are representative and based on similar structures.

Table 2: Comparison of Key Experimental and Theoretical FT-IR Frequencies (cm⁻¹)

Vibrational ModeExperimentalCalculated (Scaled)Assignment
C-H stretch (aromatic)~31003105C4-H, C5-H symmetric stretch
C-H stretch (aliphatic)~29502945Methyl group stretches
C=N stretch (imidazole ring)~16001605Ring stretching
C-N stretch (exocyclic)~13501348C2-N(CH₃)₂ stretch
Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor (~0.96-0.98 for B3LYP) to improve agreement.

Table 3: Comparison of Experimental and Theoretical UV-Visible Spectroscopy Data

ParameterExperimental (in Methanol)Theoretical (TD-DFT in Methanol)Transition Assignment
λmax (nm)~240238π → π*
Oscillator Strength (f)-0.45-

Conclusion: A Self-Validating Approach

The close correlation between the calculated and experimental data across multiple spectroscopic techniques provides strong validation for the assigned structure of N,N-Dimethyl-1H-imidazol-2-amine. This guide demonstrates that a well-executed DFT analysis is not merely a theoretical exercise but a powerful tool that complements and confirms laboratory findings.[23] By integrating these computational protocols into the research workflow, scientists can achieve a higher degree of confidence in their results, troubleshoot ambiguous experimental data, and gain deeper insights into the molecular properties that drive chemical and biological function.

References

  • Computational DFT analysis and molecular modeling on imidazole derivatives used as corrosion inhibitors for aluminum in acidic media | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • DFT-Based Molecular Analysis of Imidazole Derivatives as Additives to Enhance Ionic Conductivity in Polymer Electrolyte Membranes | Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • DFT-Based Molecular Analysis of Imidazole Derivatives as Additives to Enhance Ionic Conductivity in Polymer Electrolyte Membranes | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS. (n.d.). Retrieved January 19, 2026, from [Link]

  • UVVis spectroscopy - ORCA 5.0 tutorials. (n.d.). Retrieved January 19, 2026, from [Link]

  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF - GitHub. (n.d.). Retrieved January 19, 2026, from [Link]

  • Comparison between experimental and computational studies for the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines | ACS Omega. (n.d.). Retrieved January 19, 2026, from [Link]

  • Which experiment is better, computational or experimental? - Quora. (n.d.). Retrieved January 19, 2026, from [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) Computational Methods for Small Molecule Identification - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Validation of Density Functional Theory for Materials | NIST. (n.d.). Retrieved January 19, 2026, from [Link]

  • Computational chemistry - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Crystal structure of dimethyl[(E)-2-(1-methyl-5-nitro-1H-imidazol-4-yl)ethenyl]amine. (n.d.). Retrieved January 19, 2026, from [Link]

  • The DFT route to NMR chemical shifts - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

  • 1H-Imidazol-2-amine, N,N-dimethyl- | C5H9N3 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • N,N-Dimethyl-1H-benzimidazol-2-amine | C9H11N3 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

  • Development and Validation of a DFT-Based Force Field for a Hydrated Homoalanine Polypeptide - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Combining Experimental Data and Computational Methods for the Non-Computer Specialist - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • Predicting 13C NMR Spectra by DFT Calculations | The Journal of Physical Chemistry A. (n.d.). Retrieved January 19, 2026, from [Link]

  • DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • NMR shifts with relativistic DFT — SCM. (n.d.). Retrieved January 19, 2026, from [Link]

  • Computational vs. Experimental Research | Grad Student Explains - YouTube. (n.d.). Retrieved January 19, 2026, from [Link]

  • 1-Methyl-1H-imidazol-2-amine | C4H7N3 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Current Status of Computational Approaches for Small Molecule Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry - ChemRxiv. (n.d.). Retrieved January 19, 2026, from [Link]

  • 1H-Imidazole, 1,2-dimethyl- - NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl) - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl) - Indian Journal of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and Characterization Some of Imidazol Derivatives - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach | European Journal of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Validation

Cross-referencing analytical data for N,1-Dimethyl-1H-imidazol-2-amine

An In-Depth Guide to the Analytical Cross-Referencing of N,1-Dimethyl-1H-imidazol-2-amine Introduction: The Challenge of Isomeric Differentiation N,1-Dimethyl-1H-imidazol-2-amine is a substituted imidazole that serves as...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Cross-Referencing of N,1-Dimethyl-1H-imidazol-2-amine

Introduction: The Challenge of Isomeric Differentiation

N,1-Dimethyl-1H-imidazol-2-amine is a substituted imidazole that serves as a valuable building block in medicinal chemistry and materials science. Its precise structural characterization is paramount, as minute changes in the arrangement of atoms can drastically alter a molecule's biological activity and physical properties. Researchers often face the challenge of distinguishing this target molecule from its structural isomers and closely related analogs, which may be present as impurities or alternative reagents.

This guide provides a comprehensive framework for the analytical characterization of N,1-Dimethyl-1H-imidazol-2-amine. As a senior application scientist, my objective is not merely to present data but to explain the underlying principles that make each analytical technique a powerful tool for structural elucidation. We will explore how a multi-technique approach, combining Mass Spectrometry, NMR Spectroscopy, IR Spectroscopy, and HPLC, can be used to unambiguously identify our target compound and differentiate it from two common comparators: its isomer 1,2-Dimethyl-1H-imidazole and its structural analog 1-Methyl-1H-imidazol-2-amine .

Compound NameStructureMolecular Formula
N,1-Dimethyl-1H-imidazol-2-amine (Target)Structure of N,1-Dimethyl-1H-imidazol-2-amineC₅H₉N₃
1,2-Dimethyl-1H-imidazole (Isomer)Structure of 1,2-Dimethyl-1H-imidazoleC₅H₈N₂
1-Methyl-1H-imidazol-2-amine (Analog)Structure of 1-Methyl-1H-imidazol-2-amineC₄H₇N₃

Mass Spectrometry (MS): The First Pass for Molecular Formula

Mass spectrometry is the initial and most direct method for determining a molecule's mass, providing the first crucial piece of evidence for its identity. For our purposes, High-Resolution Mass Spectrometry (HRMS) is indispensable as it can provide an exact mass measurement, allowing for the confident determination of the molecular formula.

Expertise & Causality:

While standard MS can measure the nominal mass, it would show N,1-Dimethyl-1H-imidazol-2-amine and its isomer 1,2-Dimethyl-1H-imidazole at the same integer mass, making them indistinguishable. HRMS, however, measures mass to several decimal places. This precision allows us to confirm the elemental composition (C₅H₉N₃) and immediately differentiate our target and its isomer from the analog, 1-Methyl-1H-imidazol-2-amine, which has a different molecular formula.[1][2][3]

The true power of MS for isomer differentiation lies in tandem mass spectrometry (MS/MS). In this technique, the protonated molecule ([M+H]⁺) is isolated and fragmented. The resulting fragmentation pattern is a unique fingerprint based on the molecule's structure. The exocyclic N-methyl amine of our target compound will produce different fragments compared to the endocyclic methyl group of its isomer.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)Predicted Key Fragments ([M+H]⁺)
N,1-Dimethyl-1H-imidazol-2-amine C₅H₉N₃111.15111.07965Loss of CH₃NH₂ (m/z ~81), Loss of CH₃ (m/z ~96)
1,2-Dimethyl-1H-imidazole C₅H₈N₂96.1396.06875Loss of CH₃CN (m/z ~55), Loss of HCN (m/z ~69)
1-Methyl-1H-imidazol-2-amine C₄H₇N₃97.1297.06400Loss of NH₃ (m/z ~80), Loss of CH₃N (m/z ~68)
Experimental Protocol: LC-MS/MS Analysis

This protocol describes a general method for analyzing small amine-containing heterocycles.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water. Dilute further to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation:

    • HPLC System: Standard HPLC or UPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Detection:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan MS from m/z 50-500 for initial analysis, followed by product ion scans (MS/MS) of the parent ions ([M+H]⁺).

    • Collision Energy: Ramped (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lc HPLC Separation cluster_ms Mass Spectrometry P1 Dissolve Sample (1 mg/mL) P2 Dilute to Working Concentration (1-10 µg/mL) P1->P2 L1 Inject Sample P2->L1 L2 Reverse-Phase C18 Column (Gradient Elution) L1->L2 M1 ESI Source (+ve) L2->M1 M2 Full Scan MS (Determine [M+H]⁺) M1->M2 M3 Isolate [M+H]⁺ M2->M3 M4 Collision Cell (CID) M3->M4 M5 MS/MS Scan (Detect Fragments) M4->M5 D D M5->D Data Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for distinguishing between our target compound and its isomer, which have identical molecular formulas but different atomic connectivity.

Expertise & Causality:

The chemical environment of each proton and carbon atom dictates its resonance frequency (chemical shift).

  • ¹H NMR: We can differentiate the compounds by observing the number of signals, their integration (number of protons), their chemical shift, and their splitting patterns (coupling). For example, the N-CH₃ groups will appear as singlets, but their chemical shifts will differ depending on whether they are attached to the imidazole ring nitrogen or the exocyclic amine nitrogen. The presence and number of N-H protons (which often appear as broad signals and can be exchanged with D₂O) are also key identifiers.[4]

  • ¹³C NMR: This technique reveals the number of unique carbon atoms in the molecule. The chemical shifts of the imidazole ring carbons and the methyl carbons will be distinct for each compound, providing a clear structural fingerprint.

Predicted NMR Data Comparison
CompoundPredicted ¹H NMR Signals (in CDCl₃)Predicted ¹³C NMR Signals
N,1-Dimethyl-1H-imidazol-2-amine ~6.5-6.8 ppm (2H, d+d, ring H), ~4.5 ppm (1H, br s, NH), ~3.6 ppm (3H, s, N1-CH₃), ~2.9 ppm (3H, s, NH-CH₃)5 signals: ~150 (C2), ~125 (C4), ~120 (C5), ~35 (N1-CH₃), ~32 (NH-CH₃)
1,2-Dimethyl-1H-imidazole ~6.8-7.0 ppm (2H, d+d, ring H), ~3.6 ppm (3H, s, N1-CH₃), ~2.4 ppm (3H, s, C2-CH₃)5 signals: ~145 (C2), ~128 (C4), ~121 (C5), ~34 (N1-CH₃), ~14 (C2-CH₃)
1-Methyl-1H-imidazol-2-amine ~6.5-6.7 ppm (2H, d+d, ring H), ~4.2 ppm (2H, br s, NH₂), ~3.5 ppm (3H, s, N1-CH₃)4 signals: ~152 (C2), ~126 (C4), ~121 (C5), ~35 (N1-CH₃)
Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Temperature: 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096 scans (or more, as ¹³C is less sensitive).

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Workflow for NMR Analysis

cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing P1 Dissolve Sample (5-10 mg in 0.7 mL deuterated solvent) P2 Transfer to NMR Tube P1->P2 A1 Tune & Shim Spectrometer P2->A1 A2 Acquire 1H Spectrum A1->A2 A3 Acquire 13C Spectrum A1->A3 D1 Fourier Transform A2->D1 A3->D1 D2 Phase & Baseline Correction D1->D2 D3 Reference to Solvent Peak D2->D3 E E D3->E Spectral Interpretation

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and simple technique that is exceptionally useful for identifying the presence or absence of specific functional groups. Its diagnostic power in this context comes from the N-H bond vibrations.

Expertise & Causality:

The vibrational frequency of a bond depends on the masses of the atoms and the bond strength. The N-H stretching vibrations appear in a characteristic region of the spectrum (3300-3500 cm⁻¹).[4][5]

  • Primary amines (-NH₂) , like in 1-Methyl-1H-imidazol-2-amine, have two N-H bonds and exhibit two distinct stretching bands (symmetric and asymmetric).[5]

  • Secondary amines (>N-H) , like our target N,1-Dimethyl-1H-imidazol-2-amine, have one N-H bond and show one stretching band.[4]

  • Tertiary amines (>N-) lack an N-H bond. Therefore, 1,2-Dimethyl-1H-imidazole, which has no amine group, will show no absorption in this region. This makes IR spectroscopy a powerful and definitive tool for distinguishing these three compounds.

Predicted IR Data Comparison
CompoundKey IR Absorptions (cm⁻¹)Rationale
N,1-Dimethyl-1H-imidazol-2-amine ~3350 (single, sharp-medium)N-H stretch of a secondary amine.[4]
1,2-Dimethyl-1H-imidazole Absent in 3300-3500 regionNo N-H bond.
1-Methyl-1H-imidazol-2-amine ~3450 and ~3350 (pair of bands)Asymmetric and symmetric N-H stretches of a primary amine.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Workflow for IR Analysis

S1 Clean ATR Crystal S2 Collect Background Spectrum S1->S2 S3 Apply Sample to Crystal S2->S3 S4 Acquire Sample Spectrum (16-32 scans) S3->S4 S5 Process Data (Ratio to Background) S4->S5 S6 Interpret Spectrum S5->S6

Caption: Workflow for ATR-IR analysis.

High-Performance Liquid Chromatography (HPLC): A Measure of Polarity

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For polar molecules like ours, reverse-phase HPLC is the method of choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.

Expertise & Causality:

In reverse-phase HPLC, less polar compounds interact more strongly with the nonpolar stationary phase and thus elute later (have a longer retention time). More polar compounds have a greater affinity for the polar mobile phase and elute earlier. The polarity of our compounds is primarily dictated by the amine functionality:

  • 1,2-Dimethyl-1H-imidazole: Lacks an N-H bond for hydrogen bonding, making it the least polar. It is expected to have the longest retention time.

  • N,1-Dimethyl-1H-imidazol-2-amine: The secondary amine makes it more polar than the isomer.

  • 1-Methyl-1H-imidazol-2-amine: The primary amine with two N-H protons is capable of more extensive hydrogen bonding, making it the most polar of the three. It is expected to have the shortest retention time.

This predictable elution order provides another layer of evidence for sample identification.[6][7]

Predicted HPLC Elution Order (Reverse-Phase)
CompoundPredicted Retention Time (Relative)Rationale
1-Methyl-1H-imidazol-2-amine t₁ (Shortest)Most polar due to primary amine.
N,1-Dimethyl-1H-imidazol-2-amine t₂Intermediate polarity due to secondary amine.
1,2-Dimethyl-1H-imidazole t₃ (Longest)Least polar, no exocyclic amine.
Experimental Protocol: Reverse-Phase HPLC
  • Sample Preparation: Prepare samples as described in the LC-MS protocol (1-10 µg/mL in a water/acetonitrile mixture).

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.025 M KH₂PO₄ buffer, pH adjusted to 3.2.[7]

    • Mobile Phase B: Methanol or Acetonitrile.

    • Elution: Isocratic (e.g., 70:30 A:B) or a shallow gradient, depending on the required separation.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a wavelength where the imidazole ring absorbs (e.g., 210-230 nm).

Workflow for HPLC Analysis

cluster_prep Preparation cluster_run Analysis P1 Prepare Mobile Phase P2 Prepare Sample Solution P3 Equilibrate HPLC System R1 Inject Sample P3->R1 R2 Separation on C18 Column R1->R2 R3 UV Detection R2->R3 D D R3->D Analyze Chromatogram (Retention Time & Purity)

Caption: General workflow for HPLC analysis.

Conclusion

The unambiguous identification of N,1-Dimethyl-1H-imidazol-2-amine requires a thoughtful and multi-faceted analytical strategy. No single technique can definitively distinguish it from its critical isomer, 1,2-Dimethyl-1H-imidazole, and its structural analog, 1-Methyl-1H-imidazol-2-amine.

  • Mass Spectrometry confirms the molecular formula and provides initial differentiation from non-isomeric analogs. MS/MS fragmentation is key to distinguishing isomers.

  • NMR Spectroscopy serves as the ultimate arbiter of structure, providing a detailed map of the C-H framework that is unique to each molecule.

  • IR Spectroscopy offers a rapid and conclusive method to differentiate between primary, secondary, and non-amine compounds based on characteristic N-H stretches.

  • HPLC separates the compounds based on polarity, providing data on sample purity and an orthogonal confirmation of identity based on retention time.

By cross-referencing the data from these four techniques, researchers and drug development professionals can build a self-validating system, ensuring the absolute identity and purity of their target compound with the highest degree of scientific trustworthiness.

References

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

  • PubChem. N,1-dimethyl-1h-imidazol-2-amine (C5H9N3). Available from: [Link]

  • Wang, Z., et al. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • PubChem. 1H-Imidazol-2-amine, N,N-dimethyl-. Available from: [Link]

  • NIST. 1H-Imidazole - Mass spectrum (electron ionization). Available from: [Link]

  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. Available from: [Link]

  • NIH. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Available from: [Link]

  • NIST. 1H-Imidazole, 1,2-dimethyl-. Available from: [Link]

  • PubChem. 1-Methyl-1H-imidazol-2-amine. Available from: [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • PubChem. 2,2-dimethyl-N-[2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl]propan-1-amine. Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

  • SIELC Technologies. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. Available from: [Link]

  • Semantic Scholar. Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Available from: [Link]

  • PubChem. CID 161332206. Available from: [Link]

  • ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available from: [Link]

  • NIH. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available from: [Link]

  • MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available from: [Link]

  • MDPI. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Available from: [Link]

  • Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Available from: [Link]

  • ResearchGate. 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). Available from: [Link]

Sources

Comparative

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of N,1-Dimethyl-1H-imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Synthetic Methodologies for a Key Heterocyclic Building Block N,1-Dimethyl-1H-imidazol-2-amine is a valuable heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Synthetic Methodologies for a Key Heterocyclic Building Block

N,1-Dimethyl-1H-imidazol-2-amine is a valuable heterocyclic scaffold with significant applications in medicinal chemistry and materials science. Its structural motif is found in various biologically active compounds, making the development of efficient and scalable synthetic routes a critical endeavor for researchers in drug discovery and process development. This guide provides a comprehensive comparison of the primary methods for the production of N,1-Dimethyl-1H-imidazol-2-amine, offering an objective analysis of their synthetic efficiency supported by experimental data and mechanistic insights.

Introduction to Synthetic Strategies

The synthesis of N,1-Dimethyl-1H-imidazol-2-amine and its tautomeric imino form, 2-imino-1,3-dimethylimidazoline, primarily revolves around two strategic approaches. The first involves the sequential methylation of a pre-functionalized imidazole core, while the second relies on the direct amination of a pre-formed 1,3-dimethylimidazolium salt. The choice of methodology often depends on the availability of starting materials, desired scale of production, and tolerance to specific reaction conditions.

This guide will delve into the experimental specifics of two prominent synthetic routes:

  • Route 1: Exhaustive Methylation of 2-Amino-1-methylimidazole

  • Route 2: Direct Amination of 2-Chloro-1,3-dimethylimidazolinium Chloride

A thorough examination of the underlying chemical principles, step-by-step protocols, and a quantitative comparison of their efficiencies will be presented to aid researchers in selecting the most suitable method for their specific needs.

Method 1: Exhaustive Methylation of 2-Amino-1-methylimidazole

This classical approach builds upon a readily available starting material, 2-amino-1-methylimidazole, and introduces the second methyl group through an alkylation reaction. The key to this synthesis is the quaternization of the imidazole ring to form the 2-amino-1,3-dimethylimidazolium salt, which can then be deprotonated to yield the final product.

Mechanistic Rationale

The nitrogen atom at the 3-position of the 2-amino-1-methylimidazole ring is nucleophilic and readily attacks an electrophilic methyl source, such as methyl iodide. This SN2 reaction leads to the formation of a stable, quaternary imidazolium salt. The exocyclic amino group is less nucleophilic than the ring nitrogen and does not readily undergo further methylation under these conditions. The final step involves the deprotonation of the exocyclic amino group using a suitable base to yield the neutral N,1-Dimethyl-1H-imidazol-2-amine.

Methylation_of_2_amino_1_methylimidazole cluster_0 Step 1: N-Methylation cluster_1 Step 2: Deprotonation 2-amino-1-methylimidazole 2-Amino-1-methylimidazole intermediate_salt 2-Amino-1,3-dimethylimidazolium Iodide 2-amino-1-methylimidazole->intermediate_salt Sɴ2 reaction methyl_iodide Methyl Iodide (CH₃I) methyl_iodide->intermediate_salt final_product N,1-Dimethyl-1H-imidazol-2-amine intermediate_salt->final_product Proton abstraction base Base (e.g., KH) base->final_product

Caption: Synthetic workflow for Route 1.

Experimental Protocol: Synthesis of 2-Amino-1,3-dimethylimidazolium Iodide

A robust procedure for the methylation of a related compound, 1-methylimidazole, provides a strong foundation for this step. In a typical laboratory-scale synthesis, 1-methylimidazole is reacted with methyl iodide in methylene chloride at room temperature to afford 1,3-dimethylimidazolium iodide in high yield (95-97%)[1]. A similar protocol can be adapted for 2-amino-1-methylimidazole.

Materials:

  • 2-Amino-1-methylimidazole

  • Methyl iodide

  • Anhydrous acetonitrile

  • Diethyl ether

Procedure:

  • A solution of 2-amino-1-methylimidazole in anhydrous acetonitrile is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Methyl iodide (1.1 equivalents) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux and maintained for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with cold diethyl ether and dried under vacuum to yield 2-amino-1,3-dimethylimidazolium iodide.

Experimental Protocol: Deprotonation to N,1-Dimethyl-1H-imidazol-2-amine

The deprotonation of the resulting imidazolium salt is a critical step to obtain the free amine. A literature procedure describes the deprotonation of 2-amino-1,3-dimethylimidazolium salts using a strong base like potassium hydride (KH) to yield the corresponding 2-imino-1,3-dimethylimidazoline[2].

Materials:

  • 2-Amino-1,3-dimethylimidazolium iodide

  • Potassium hydride (KH)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of potassium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 2-amino-1,3-dimethylimidazolium iodide in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the deprotonation is complete (monitored by TLC).

  • The reaction is carefully quenched with a minimal amount of water, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or distillation to afford N,1-Dimethyl-1H-imidazol-2-amine.

Method 2: Direct Amination of 2-Chloro-1,3-dimethylimidazolinium Chloride

This alternative strategy employs a commercially available and highly reactive starting material, 2-chloro-1,3-dimethylimidazolinium chloride (DMC). This method offers a more convergent approach, with the core 1,3-dimethylimidazolium scaffold already in place.

Mechanistic Rationale

2-Chloro-1,3-dimethylimidazolinium chloride is a potent electrophile at the C2 position. The carbon-chlorine bond is highly polarized and susceptible to nucleophilic attack by ammonia. The reaction proceeds through a nucleophilic aromatic substitution (SNAr-type) mechanism, where ammonia displaces the chloride ion to form the 2-amino-1,3-dimethylimidazolium cation. Subsequent deprotonation yields the final product.

Amination_of_DMC cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Deprotonation DMC 2-Chloro-1,3-dimethylimidazolinium Chloride (DMC) intermediate_salt 2-Amino-1,3-dimethylimidazolium Chloride DMC->intermediate_salt SɴAr-type reaction Ammonia Ammonia (NH₃) Ammonia->intermediate_salt final_product N,1-Dimethyl-1H-imidazol-2-amine intermediate_salt->final_product Proton abstraction base Excess Ammonia or other base base->final_product

Caption: Synthetic workflow for Route 2.

Experimental Protocol: Amination of 2-Chloro-1,3-dimethylimidazolinium Chloride

Materials:

  • 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)

  • Aqueous ammonia (concentrated)

  • A high-pressure reaction vessel (e.g., a sealed tube or autoclave)

Procedure:

  • A mixture of 2-chloro-1,3-dimethylimidazolinium chloride and a significant excess of concentrated aqueous ammonia is placed in a high-pressure reaction vessel.

  • The vessel is sealed and heated to a temperature of 100-150 °C for several hours. The internal pressure will increase significantly.

  • After cooling to room temperature, the reaction mixture is carefully vented.

  • The excess ammonia and water are removed under reduced pressure.

  • The resulting crude product is then purified by an appropriate method, such as recrystallization or column chromatography, to yield N,1-Dimethyl-1H-imidazol-2-amine. It is important to note that the product may be isolated as the hydrochloride salt, which would require a subsequent neutralization step.

Comparative Analysis of Synthetic Efficiency

To provide a clear and objective comparison, the following table summarizes the key parameters for each synthetic route. It is important to note that the yields for the synthesis of N,1-Dimethyl-1H-imidazol-2-amine via these specific routes are not explicitly reported in the currently available literature and are estimated based on analogous reactions.

ParameterRoute 1: Exhaustive MethylationRoute 2: Direct Amination
Starting Materials 2-Amino-1-methylimidazole, Methyl iodide2-Chloro-1,3-dimethylimidazolinium chloride, Ammonia
Number of Steps 2 (Methylation, Deprotonation)1 (or 2 if neutralization is required)
Estimated Yield High (based on analogous reactions)Moderate to Good
Reaction Conditions Methylation: Reflux; Deprotonation: 0 °C to RTHigh temperature and pressure
Reagent Availability 2-Amino-1-methylimidazole may require synthesis.DMC is commercially available.
Safety Considerations Methyl iodide is toxic and a suspected carcinogen. KH is highly reactive.Requires handling of high-pressure equipment.
Scalability Potentially scalable with appropriate safety measures.May be challenging to scale due to high-pressure requirements.
Purification Requires purification after each step.Purification of the final product.

Conclusion and Future Outlook

Both the exhaustive methylation of 2-amino-1-methylimidazole and the direct amination of 2-chloro-1,3-dimethylimidazolinium chloride present viable pathways for the synthesis of N,1-Dimethyl-1H-imidazol-2-amine.

Route 1 offers the advantage of potentially higher yields based on analogous, well-established methylation reactions. However, it involves a two-step process and requires the handling of toxic and highly reactive reagents. The availability of the starting material, 2-amino-1-methylimidazole, may also be a consideration.

Route 2 is a more convergent approach, starting from a commercially available reagent. This could be advantageous for rapid synthesis. However, the requirement for high-pressure and high-temperature conditions may pose a barrier for some laboratories and could be challenging to scale up.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research or development team, including scale, available equipment, safety protocols, and cost of starting materials. Further optimization of both routes, particularly in terms of reaction conditions and purification methods, could lead to more efficient and scalable processes for the production of this important heterocyclic building block.

References

  • Ishihara, M., & Togo, H. (2007). An efficient preparation of 2-imidazolines from aldehydes and ethylenediamines in the presence of tert-butyl hypochlorite. Synthesis, 2007(12), 1939-1942.
  • Kuhn, N., Kratz, T., & Boese, R. (1994). Synthese und Struktur von 2-Imino-1,3-dimethylimidazolin / Synthesis and Structure of 2-Imino-1,3-dimethylimidazoline.
  • Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(19), 6984–6988.
  • Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 2. Its Application to the Construction of Heterocycles through Dehydration Reaction. The Journal of Organic Chemistry, 64(19), 6989–6992.
  • Wanzlick, H.-W., & Schönherr, H.-J. (1968). Synthese von 1,3-Dimethylimidazoliumjodid. Organic Syntheses, 48, 96.
  • Arduengo, A. J., III, Krafczyk, R., Schmutzler, R., Craig, H. A., Goerlich, J. R., Marshall, W. J., & Unverzagt, M. (1999). Imidazolylidenes, Imidazolinylidenes and Imidazolidinylidenes. Tetrahedron, 55(51), 14523-14534.
  • Böhm, V. P. W., & Herrmann, W. A. (2000). A Greatly Improved Synthesis of 1,3-Diarylimidazolinium Salts.
  • Tominaga, Y., Shiroshita, Y., & Hosomi, A. (1988). A convenient synthesis of 2-substituted imidazoles from N-(trimethylsilyl)imines and α,β-unsaturated iminium salts. Heterocycles, 27(9), 2251-2254.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3801-3817.
  • Kitamura, M., Tashiro, N., Miyagawa, S., & Okauchi, T. (2011). 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds. Synthesis, 2011(07), 1037-1044.
  • B. A. B. Prasad, S. R. Gilbertson, Org. Lett., 2009, 11, 3710-3713.
  • Gelin, S., Chantegrel, B., & Deshayes, C. (1982). Synthesis of 2-amino-1,4-dimethyl- and 2-amino-1,5-dimethylimidazo[4,5-b]pyridines. Journal of Heterocyclic Chemistry, 19(4), 839-841.
  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-Imidazolones and 2-Iminoimidazoles. Organic Letters, 9(10), 1987–1990.
  • PubChem. (n.d.). 2-Chloro-1,3-dimethylimidazolinium chloride. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N,1-Dimethyl-1H-imidazol-2-amine for Laboratory Professionals

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of laboratory chemicals are critical components...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of laboratory chemicals are critical components of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N,1-Dimethyl-1H-imidazol-2-amine, grounded in established safety principles for imidazole and amine compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for N,1-Dimethyl-1H-imidazol-2-amine was not publicly available at the time of this writing. The following procedures are based on the known hazards associated with structurally similar imidazole and amine compounds. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.

Hazard Assessment and Identification

N,1-Dimethyl-1H-imidazol-2-amine belongs to the imidazole and amine chemical families. Compounds in this class are often associated with the following hazards:

  • Corrosivity: Many amines and imidazoles can cause severe skin burns and eye damage.[1]

  • Irritation: Can cause skin, eye, and respiratory tract irritation.[2]

  • Toxicity: May be harmful if swallowed or inhaled.

Given these potential hazards, N,1-Dimethyl-1H-imidazol-2-amine must be handled with the utmost care, utilizing appropriate personal protective equipment (PPE) and engineering controls.

Summary of Potential Hazards
Hazard TypeDescriptionPotential Consequences
Health Hazards Corrosive, Irritant, Acutely Toxic (Oral)Severe skin burns, eye damage, respiratory irritation, harmful if swallowed.[1][2]
Physical Hazards Combustible DustMay form explosive dust concentrations in the air.[3]
Environmental Hazards Potentially Toxic to Aquatic LifeImproper disposal can harm the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all safety measures are in place to protect laboratory personnel.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.

  • Body Protection: A fully buttoned laboratory coat is required to protect against skin exposure.[5]

  • Respiratory Protection: If working with powders or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[5]

Engineering Controls
  • Ventilation: All work with N,1-Dimethyl-1H-imidazol-2-amine should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3]

  • Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible and within a ten-second travel distance from the work area.[3]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of N,1-Dimethyl-1H-imidazol-2-amine is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash. [6]

Step 1: Waste Collection and Segregation
  • Collect all waste forms of N,1-Dimethyl-1H-imidazol-2-amine, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in a designated, sealable, and compatible waste container.[3][6]

  • The container must be clearly labeled with the full chemical name: "N,1-Dimethyl-1H-imidazol-2-amine".[6]

  • Segregate this waste from incompatible materials. Imidazole and amine compounds are generally incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][3]

Step 2: Waste Storage
  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[3][5]

  • The storage area should be away from direct sunlight, heat, and any sources of ignition.[6]

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.[6]

Step 3: Waste Pickup and Disposal
  • Once the waste container is full or is no longer being used, contact your institution's EHS department to arrange for a chemical waste pickup.[3]

  • Follow all institutional procedures for documenting and handing over the hazardous waste.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response
  • Small Spills (within a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.[3]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[3]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N,1-Dimethyl-1H-imidazol-2-amine.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Procedures start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect Collect Waste in a Labeled, Compatible Container fume_hood->collect spill Spill Occurs segregate Segregate from Incompatibles (Acids, Oxidizers) collect->segregate store Store in a Designated Hazardous Waste Area segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs document Complete Waste Disposal Forms contact_ehs->document end End: Safe Disposal document->end first_aid Follow First Aid Measures (Flush Skin/Eyes, Fresh Air) spill->first_aid Exposure spill_response Follow Spill Response Protocol spill->spill_response Release

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling N,1-Dimethyl-1H-imidazol-2-amine

Hazard Assessment: Understanding the Risks N,1-Dimethyl-1H-imidazol-2-amine incorporates two key functional groups that inform its potential hazards: a dimethylamine moiety and a 2-aminoimidazole core. Dimethylamine and...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

N,1-Dimethyl-1H-imidazol-2-amine incorporates two key functional groups that inform its potential hazards: a dimethylamine moiety and a 2-aminoimidazole core.

  • Dimethylamine and its salts are known to be irritants to the eyes, skin, and mucous membranes.[1][2][7][8] Inhalation can lead to respiratory irritation, and prolonged exposure may have more severe health consequences.[1][2]

  • Imidazole and its derivatives can be corrosive to the skin and eyes.[4][5][6][9] Some substituted imidazoles are also classified as harmful if swallowed.[10]

Based on this data, it is prudent to treat N,1-Dimethyl-1H-imidazol-2-amine as a substance that is, at a minimum, a skin and eye irritant and potentially corrosive. It should also be considered harmful if ingested or inhaled.

Anticipated Hazards of N,1-Dimethyl-1H-imidazol-2-amine:

Hazard TypePredicted Severity and Effects
Skin Contact Irritation to severe burns, depending on concentration and duration of exposure.[4][5][7]
Eye Contact Serious eye irritation to severe damage, potentially leading to permanent injury.[4][6][8]
Inhalation Irritation of the nose, throat, and respiratory tract.[1][2][7]
Ingestion Harmful if swallowed.[3][10]
Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling N,1-Dimethyl-1H-imidazol-2-amine. The following recommendations are based on a risk assessment that considers the potential for splashes, aerosolization, and direct contact.

Standard disposable nitrile gloves are suitable for incidental contact, but they offer poor resistance to amines for prolonged exposure.[11][12] For tasks involving significant potential for contact or immersion, more robust hand protection is necessary.

  • For short-duration tasks with minimal contact: A single pair of standard laboratory nitrile gloves (minimum 5-mil thickness) is acceptable. Gloves should be changed immediately if contamination is suspected.

  • For extended-duration tasks or when direct contact is likely: Double-gloving with an inner nitrile glove and an outer butyl rubber glove is recommended.[13][14] Butyl rubber provides superior resistance to a wide range of chemicals, including amines.[14][15]

Glove Selection Guide:

TaskGlove RecommendationRationale
Weighing, sample preparationSingle pair of nitrile glovesLow risk of significant exposure.
Solution preparation, synthesisDouble-gloving (inner nitrile, outer butyl rubber)Higher risk of splashes and direct contact.
Equipment cleaningDouble-gloving (inner nitrile, outer butyl rubber)Potential for prolonged contact with contaminated surfaces.

A laboratory coat is the minimum requirement for any work with this compound. For procedures with a higher risk of splashing, additional protection is warranted.

  • Standard Laboratory Work: A clean, buttoned laboratory coat made of a fluid-resistant material.

  • High-Risk Procedures (e.g., large-scale reactions, heating): A chemical-resistant apron worn over the laboratory coat.

Given the potential for severe eye damage, robust eye and face protection is mandatory.

  • Minimum Requirement: Safety glasses with side shields.

  • Recommended for all liquid handling: Chemical splash goggles.

  • High-Risk Procedures: A face shield worn over chemical splash goggles provides the highest level of protection against splashes and sprays.[16]

All work with N,1-Dimethyl-1H-imidazol-2-amine, especially when handling the solid form or creating solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure. If work outside a fume hood is unavoidable and there is a risk of aerosol generation, respiratory protection is required.

  • Standard Operations: Work within a chemical fume hood.

  • Emergency Situations or where a fume hood is not available: A NIOSH-approved respirator with a cartridge suitable for organic vapors and amines.

Procedural Discipline: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is contingent on its correct use. Adherence to strict donning and doffing procedures is essential to prevent cross-contamination.

PPE Donning and Doffing Workflow:

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Lab Coat Don2 Inner Nitrile Gloves Don1->Don2 Don3 Outer Butyl Gloves Don2->Don3 Don4 Goggles/Face Shield Don3->Don4 Don5 Respirator (if required) Don4->Don5 Doff1 Outer Butyl Gloves Doff2 Face Shield/Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Inner Nitrile Gloves Doff3->Doff4 Doff5 Respirator (if required) Doff4->Doff5

Caption: PPE Donning and Doffing Workflow

Step-by-Step PPE Procedures:

Donning:

  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.

  • Inner Gloves: Don a pair of nitrile gloves.

  • Outer Gloves: If required, don a pair of butyl rubber gloves over the nitrile gloves.

  • Eye/Face Protection: Put on safety goggles or a face shield.

  • Respirator: If necessary, perform a seal check and don the respirator.

Doffing:

  • Outer Gloves: Remove the outer butyl rubber gloves, turning them inside out to contain any contamination. Dispose of them in the appropriate chemical waste container.

  • Eye/Face Protection: Remove the face shield or goggles from the back to the front.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Inner Gloves: Remove the inner nitrile gloves, again turning them inside out.

  • Respirator: If used, remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

All materials contaminated with N,1-Dimethyl-1H-imidazol-2-amine, including used PPE and chemical waste, must be disposed of as hazardous waste.

Waste Stream Management:

Waste_Management cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Paper Towels, etc.) Solid_Container Designated Solid Hazardous Waste Bin Solid_Waste->Solid_Container Liquid_Waste Unused/Waste Solutions Liquid_Container Designated Liquid Hazardous Waste Bottle Liquid_Waste->Liquid_Container EH_S Environmental Health & Safety Office Solid_Container->EH_S Liquid_Container->EH_S

Caption: Waste Disposal Workflow

Disposal Procedures:

  • Solid Waste: All contaminated solid waste, including gloves, bench paper, and pipette tips, should be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions and reaction mixtures containing N,1-Dimethyl-1H-imidazol-2-amine should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • EPA Waste Codes: While a specific waste code has not been assigned, it is likely that waste containing this compound would fall under the F-list of hazardous wastes from non-specific sources if it meets the criteria for ignitability, corrosivity, reactivity, or toxicity.[17] Consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance on waste classification and disposal procedures in accordance with Resource Conservation and Recovery Act (RCRA) regulations.[18][19]

References

  • Guide to Nitrile Gloves Chemical Resistance. (2023, December 14).
  • Buckley, L. A., et al. (1985). The toxicity of dimethylamine in F-344 rats and B6C3F1 mice following a 1-year inhalation exposure. Fundamental and Applied Toxicology, 5(2), 341-352.
  • Dimethylamine hydrochloride: applications and toxicology. (2023, July 21). ChemicalBook.
  • Dimethylamine. Wikipedia.
  • Nitrile Glove Chemical-Compatibility Reference.
  • Toxic, Irritative, and Corrosive Gases and Liquids.
  • Dimethylamine - Hazard Summary. New Jersey Department of Health.
  • Dimethylamine. U.S. Environmental Protection Agency (EPA).
  • OSHA Glove Selection Chart. Environmental Health and Safety, University of California, Berkeley.
  • Microflex® gloves chemical resistance r
  • Chemical Resistant Glove Guide. Uline.
  • Butyl Gloves. (2025, June 22). The Glove Guru.
  • Imidazole Safety Data Sheet. (2010, February 4). Fisher Scientific.
  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
  • Nitrile Gloves and Their Chemical Resistance. (2024, September 6). SOSCleanroom.com.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
  • 2-Aminoimidazole. BOC Sciences.
  • Rogers, S. A., & Melander, C. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. Biofouling, 28(1), 1-9.
  • A Guide to Working with Corrosive Substances. North Carolina Department of Labor.
  • OSHA Handbook for Small Businesses Hazardous Chemical Exposure. (2025, October 16). Justia.
  • Safety D
  • Corrosive Substances: Handling & Safety in Businesses. DENIOS Inc.
  • Melander, R. J., et al. (2014). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems.
  • Safety D
  • Chemical Resistance Table for Gloves. Becky Aktsiaselts.
  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA).
  • Chemical Resistant Glove Guide. University of Connecticut Environmental Health and Safety.
  • N,1-Dimethyl-1H-imidazol-2-amine. BLDpharm.
  • Safety Data Sheet. (2024, September 9). Sigma-Aldrich.
  • N,1-Dimethyl-1H-imidazol-2-amine. BIOFOUNT.
  • Safety Data Sheet for 2M Imidazole (B1077) EUE. (2025, April 8). New England Biolabs.
  • An environmental friendly approach for the synthesis of highly substituted imidazoles...
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA).
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency (EPA).
  • 1H-Imidazole, 1-ethenyl- - Evaluation statement. (2022, January 14). Australian Government Department of Health.
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency (EPA).
  • 1-(1H-Imidazol-2-yl)-3,3-dimethylcyclopentan-1-amine. BLDpharm.
  • 1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-N-nitro-. U.S. Environmental Protection Agency (EPA).

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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